molecular formula C15H27NO3 B1444590 Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 918644-73-2

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1444590
CAS No.: 918644-73-2
M. Wt: 269.38 g/mol
InChI Key: NAFAKXTXWZJGHD-UHFFFAOYSA-N
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Description

tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS 918644-73-2) is a high-purity chemical building block primarily used in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol, serves as a versatile synthetic intermediate . Its core structure is based on a spirocyclic system, which is a privileged scaffold in drug discovery for its ability to impart conformational rigidity and improve physicochemical properties. The presence of both a hydroxy group and a Boc-protected amine on the spirocyclic framework makes it a valuable precursor for the synthesis of more complex molecules. Research indicates that closely related 3,9-diazaspiro[5.5]undecane structures are key scaffolds in developing bioactive compounds, including substituted spiroamide derivatives investigated for their therapeutic potential . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting. For specific handling and storage information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAKXTXWZJGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735599
Record name tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918644-73-2
Record name tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a key synthetic intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand its properties, synthesis, and potential applications.

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive framework for targeting complex biological systems. Derivatives of this scaffold have shown a wide range of biological activities, including antagonism of the γ-aminobutyric acid (GABA) receptor and potential as antitumor agents.[1][2] The introduction of a hydroxyl group at the 9-position, along with a Boc-protecting group on the nitrogen, yields this compound, a versatile building block for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 918644-73-2[3]
Molecular Formula C₁₅H₂₇NO₃[3]
Molecular Weight 269.39 g/mol [3]
IUPAC Name This compound[3]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1[3]
Appearance White to off-white solid (predicted)-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.-
Storage Store at room temperature in a well-sealed container under an inert atmosphere.[4]

Synthesis and Mechanism

This compound is most commonly synthesized via the reduction of its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This transformation is a standard carbonyl reduction, typically achieved with a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow

The overall synthetic workflow is a two-step process, starting from commercially available materials.

G cluster_0 Synthesis of Precursor cluster_1 Reduction to Target Compound cluster_2 Purification Precursor_Synthesis Synthesis of tert-butyl 9-oxo-3- azaspiro[5.5]undecane-3-carboxylate Reduction Reduction with NaBH4 Precursor_Synthesis->Reduction Key Intermediate Purification Aqueous Workup & Column Chromatography Reduction->Purification Crude Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

This protocol is based on established procedures for the reduction of cyclic ketones.

Materials:

  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions over 15-20 minutes. The slow addition helps to maintain the temperature and control the rate of hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting ketone spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C. This will decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution and brine. The ammonium chloride wash helps to remove any inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization

While publicly available spectra are limited, the expected spectroscopic data for this compound are outlined below. Researchers should always obtain and interpret their own analytical data for verification. Spectroscopic data for this compound can be requested from commercial suppliers.

¹H NMR Spectroscopy (Expected)
  • δ 3.5-3.8 ppm (m, 1H): The proton attached to the carbon bearing the hydroxyl group (-CHOH).

  • δ 3.0-3.5 ppm (m, 4H): The protons on the carbons adjacent to the nitrogen atom of the piperidine ring.

  • δ 1.4-1.8 ppm (m, 12H): The protons of the cyclohexane and piperidine rings.

  • δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

  • δ 1.0-1.3 ppm (m, 1H): The hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy (Expected)
  • δ ~155 ppm: The carbonyl carbon of the Boc-protecting group.

  • δ ~79 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~68 ppm: The carbon bearing the hydroxyl group (-CHOH).

  • δ ~40-50 ppm: The carbons adjacent to the nitrogen atom in the piperidine ring.

  • δ ~20-40 ppm: The remaining aliphatic carbons of the spirocyclic system.

  • δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry (Expected)
  • Electrospray Ionization (ESI+): Expected to show the protonated molecule [M+H]⁺ at m/z 270.2, and potentially the sodium adduct [M+Na]⁺ at m/z 292.2.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic handles it possesses: a Boc-protected secondary amine and a secondary alcohol.

Role as a Synthetic Intermediate

The precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders and as a linker in Proteolysis Targeting Chimeras (PROTACs).[4][5] This indicates that the 3-azaspiro[5.5]undecane scaffold is well-suited for incorporation into larger, biologically active molecules.

G cluster_0 Core Scaffold cluster_1 Potential Applications Scaffold tert-butyl 9-hydroxy-3- azaspiro[5.5]undecane-3-carboxylate PROTACs PROTAC Linkers Scaffold->PROTACs Precursor for IRAK_Degraders IRAK Degraders Scaffold->IRAK_Degraders Precursor for GABA_Antagonists GABA Receptor Antagonists Scaffold->GABA_Antagonists Potential for Antitumor_Agents Antitumor Agents Scaffold->Antitumor_Agents Potential for

Caption: Potential applications of the 3-azaspiro[5.5]undecane scaffold.

The hydroxyl group of the title compound can be further functionalized through various reactions, such as:

  • Esterification or Etherification: To introduce different side chains.

  • Oxidation: To re-form the ketone if needed.

  • Substitution: Following activation of the alcohol (e.g., conversion to a tosylate or mesylate).

The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be derivatized through:

  • Alkylation

  • Acylation

  • Reductive amination

  • Sulfonylation

This dual functionality makes it a highly versatile intermediate for the construction of compound libraries for screening against various biological targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for its ketone precursor, the following precautions are recommended.[6]

  • Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry and well-ventilated place.

For detailed and up-to-date safety information, it is imperative to consult the SDS provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ketone is straightforward, and its dual functionality allows for a wide range of chemical modifications. The proven utility of the 3-azaspiro[5.5]undecane scaffold in biologically active compounds underscores the potential of this intermediate in the development of novel therapeutics.

References

  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane. [Link]

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • ResearchGate. Synthesis of 3,9-bis{2-[3(3-tert-butyl-4-hydroxy-5-methylphenyl) -propionyloxy]-1,1-dimethyl}-2,4,8,10-tetraoxaspiro [5.5] undecane. [Link]

  • MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • ResearchGate. Synthesis of dipeptides from N-hydroxy-3-azaspiro[5][5]undecane-2,4-dione activated α-amino acids. [Link]

Sources

An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS 918644-73-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in modern medicinal chemistry. The unique three-dimensional architecture of the azaspiro[5.5]undecane scaffold offers significant advantages in drug design, enabling the exploration of novel chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document details the physicochemical characteristics, a robust synthetic protocol, in-depth spectral analysis, and critical applications of this versatile intermediate, with a particular focus on its role in the development of next-generation therapeutics such as IRAK4 inhibitors.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to non-flat, three-dimensional molecular architectures. Spirocycles, which feature two rings joined at a single carbon atom, are a prominent class of such structures. The incorporation of spirocyclic scaffolds can significantly improve a molecule's physicochemical properties by increasing its sp3 character, which often leads to enhanced solubility, improved metabolic stability, and better target engagement.[1]

The 3-azaspiro[5.5]undecane framework, in particular, has emerged as a "privileged scaffold" in drug discovery. Its rigid, yet conformationally defined, structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2][3][4] The subject of this guide, this compound, combines this valuable spirocyclic core with a strategically placed hydroxyl group and a Boc-protected amine, making it a highly versatile intermediate for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 918644-73-2Internal Database
Molecular Formula C₁₅H₂₇NO₃Internal Database
Molecular Weight 269.38 g/mol Internal Database
Appearance White to off-white solidInternal Database
Purity ≥97%Internal Database
Storage Store at room temperature in a dry, dark placeInternal Database

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the stereoselective reduction of its corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This approach is favored for its high yield and the ready availability of the starting ketone.

Proposed Synthetic Workflow

G start Start: tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate reagent Reagent: Sodium Borohydride (NaBH4) Solvent: Methanol (MeOH) start->reagent 1. reaction Reaction: Stereoselective Ketone Reduction reagent->reaction 2. workup Workup: Quench with water, extract with ethyl acetate reaction->workup 3. purification Purification: Column Chromatography (Silica Gel) workup->purification 4. product Product: this compound purification->product 5.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Characterization

While specific experimental spectra for this compound are not publicly available, a predicted spectral analysis based on its structure and data from analogous compounds is provided below.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.60m1HCH-OH
~3.40m4HCH₂-N-CH₂
~1.80 - 1.40m8HCyclohexyl CH₂
1.45s9HC(CH₃)₃
~1.30m1HOH
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~155.0C=O (carbamate)
~79.5C(CH₃)₃
~68.0CH-OH
~45.0CH₂-N-CH₂
~35.0Spiro C
~30.0 - 25.0Cyclohexyl CH₂
28.4C(CH₃)₃
Predicted Mass Spectrometry Data
  • Expected [M+H]⁺: 270.2

  • Common Fragmentation Patterns:

    • Loss of the Boc group (-100)

    • Loss of isobutylene from the Boc group (-56)

    • Loss of water (-18) from the hydroxyl group

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor to tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The 9-oxo derivative is a valuable building block in the synthesis of complex bioactive molecules, most notably inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Synthesis of IRAK4 Inhibitors

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a high-priority target for therapeutic intervention.

The 9-oxo-3-azaspiro[5.5]undecane scaffold serves as a key component in several patented series of IRAK4 inhibitors. The ketone at the 9-position provides a handle for the introduction of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

G start This compound oxidation Oxidation (e.g., PCC, Swern) start->oxidation ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate oxidation->ketone functionalization Further Functionalization ketone->functionalization irak4 IRAK4 Inhibitors functionalization->irak4

Caption: Pathway to IRAK4 inhibitors.

Safety and Handling

As a professional researcher, it is imperative to handle all chemical reagents with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its spirocyclic core provides a desirable three-dimensional framework for the development of novel therapeutics. The synthetic accessibility of this compound, coupled with its strategic functionalization, makes it a key intermediate in the synthesis of high-value targets such as IRAK4 inhibitors. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development programs.

References

  • ResearchGate. (n.d.). Natural products containing 1‐azaspiro[5.5]undecane units. Retrieved from [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical aspects of handling this compound, underpinned by established chemical principles. We will explore a validated synthetic pathway, detail robust characterization methodologies, and discuss the significance of this molecule as a valuable building block in modern medicinal chemistry.

Introduction and Strategic Importance

The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics.[1] By locking rotatable bonds and presenting substituents in well-defined spatial orientations, spirocyclic systems can significantly enhance binding affinity and selectivity for biological targets. The introduction of a hydroxyl group at the C9 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom yields this compound (CAS No. 918644-73-2), a versatile intermediate for further chemical elaboration.

The Boc-protected nitrogen allows for controlled reactions at other sites of the molecule, while the secondary alcohol at C9 serves as a key functional handle for introducing a wide array of substituents or for forming linkages in more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras).[2] Derivatives of the azaspiro[5.5]undecane core have been investigated for a range of biological activities, including as antagonists for nicotinic and tachykinin receptors, and are instrumental in the synthesis of degraders of IRAK (Interleukin-1 Receptor-Associated Kinase), a key target in inflammatory diseases.[1][3]

Molecular Structure and Physicochemical Properties

The core of the molecule is a spirocyclic system where a piperidine ring and a cyclohexane ring share a single carbon atom (the spiro center). The nitrogen atom of the piperidine ring is protected with a Boc group, and the cyclohexane ring is functionalized with a hydroxyl group.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the title compound's structure.

PropertyValueSource
CAS Number 918644-73-2[3]
Molecular Formula C15H27NO3
Molecular Weight 269.39 g/mol
Appearance Solid[4]
Purity Typically >97%

Synthesis Pathway: A Chemoselective Reduction Approach

The most direct and efficient synthesis of this compound involves the chemoselective reduction of its corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 873924-08-4).[1][3] This transformation is a cornerstone of synthetic organic chemistry, where a carbonyl group is converted to a hydroxyl group.

The choice of reducing agent is critical to ensure the reaction's success and to avoid unwanted side reactions, such as the reduction of the carbamate group. Sodium borohydride (NaBH4) is an ideal reagent for this purpose. It is a mild and selective reducing agent for aldehydes and ketones, and it does not typically reduce esters or carbamates under standard conditions. The reaction is generally performed in a protic solvent, such as methanol or ethanol, which participates in the reaction mechanism by protonating the intermediate alkoxide.

Diagram 2: Synthetic Workflow

G start Start: tert-butyl 9-oxo-3- azaspiro[5.5]undecane-3-carboxylate dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_nabh4 Add Sodium Borohydride (NaBH4) (Portion-wise) cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water react->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry Organic Layer (Na2SO4) extract->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify via Column Chromatography (Silica Gel) filter_evap->purify end_node Product: tert-butyl 9-hydroxy-3- azaspiro[5.5]undecane-3-carboxylate purify->end_node

Caption: Step-by-step workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis and Purification

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq). Dissolve the ketone in methanol (approx. 0.1 M concentration).

    • Rationale: Methanol serves as an effective solvent for both the substrate and the reducing agent, and it is a required proton source for the reaction mechanism.

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes.

    • Rationale: The reaction is exothermic, and initial cooling helps to control the reaction rate. Portion-wise addition of NaBH4 prevents a rapid, uncontrolled evolution of hydrogen gas. A slight excess of NaBH4 ensures the complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH4.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Rationale: The product is organic-soluble and will be extracted from the aqueous phase into the ethyl acetate. Repeated extractions ensure maximum recovery.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Rationale: The brine wash helps to remove any remaining water from the organic phase. Anhydrous Na2SO4 is a neutral drying agent that removes residual water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) as the eluent.

  • Fraction Collection: Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.[5]

TechniqueExpected Results
¹H NMR The spectrum should show a characteristic singlet for the tert-butyl group around δ 1.45 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, typically in the range of δ 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen will show broad signals due to the influence of the Boc group.
¹³C NMR The spectrum should display 15 distinct carbon signals. Key signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbon attached to the hydroxyl group (~65-70 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol. The C=O stretching of the carbamate will appear as a strong band around 1680-1700 cm⁻¹.
Mass Spectrometry The mass spectrum (e.g., ESI+) should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 270.2, or other adducts such as [M+Na]⁺ at m/z 292.2.

Conclusion and Future Outlook

This guide has detailed the synthesis, purification, and characterization of this compound. The straightforward and high-yielding reduction of the corresponding ketone makes this a readily accessible building block for drug discovery programs. The presence of both a protected nitrogen and a reactive hydroxyl group on a conformationally restricted spirocyclic core provides medicinal chemists with a powerful tool to explore chemical space and develop novel therapeutics with potentially improved pharmacological profiles. As the demand for sp³-rich, complex molecular architectures in drug design continues to grow, the utility of versatile intermediates like this one is set to increase significantly.

References

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available at: [Link].

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold and functional handles make it an attractive component for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a common and effective synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is conceptually divided into two primary stages: the construction of the azaspiro[5.5]undecane core via a Robinson annulation, followed by a two-step reduction to yield the target saturated alcohol.

Synthetic Strategy Overview

The synthesis commences with the formation of an α,β-unsaturated ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, through the Robinson annulation of N-Boc-4-formylpiperidine and methyl vinyl ketone. This intermediate is then subjected to a sequential reduction. First, the carbon-carbon double bond is saturated via catalytic hydrogenation to afford tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The final step involves the stereoselective reduction of the ketone functionality using sodium borohydride to yield the desired this compound.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Spirocyclic Enone Intermediate

The cornerstone of this synthesis is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4] In this specific application, the enolate of N-Boc-4-formylpiperidine acts as the Michael donor, attacking the Michael acceptor, methyl vinyl ketone. The resulting intermediate then undergoes an intramolecular aldol condensation to furnish the spirocyclic α,β-unsaturated ketone.

Mechanism of the Robinson Annulation

The reaction is typically base-catalyzed. The base abstracts an α-proton from N-Boc-4-formylpiperidine to form a nucleophilic enolate. This enolate then adds to methyl vinyl ketone in a Michael (1,4-conjugate) addition. The resulting dicarbonyl intermediate, upon enolization, undergoes an intramolecular aldol cyclization, followed by dehydration to yield the thermodynamically stable α,β-unsaturated ketone.

Caption: Key stages of the Robinson annulation.

Experimental Protocol: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

This illustrative protocol is based on established principles of the Robinson annulation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Boc-4-formylpiperidine213.2910.01.0
Methyl vinyl ketone70.0912.01.2
Potassium hydroxide (KOH)56.111.00.1
Methanol (MeOH)32.04--
Dichloromethane (DCM)84.93--
Saturated aq. NH4Cl---
Brine---
Anhydrous MgSO4120.37--

Procedure:

  • To a solution of N-Boc-4-formylpiperidine (1.0 eq) in methanol, add a catalytic amount of potassium hydroxide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.

Part 2: Reduction of the Enone to the Saturated Alcohol

The conversion of the α,β-unsaturated ketone intermediate to the final saturated alcohol is achieved in two distinct reductive steps. Standard sodium borohydride reduction of an enone typically favors 1,2-reduction, yielding an allylic alcohol, rather than the desired saturated alcohol. Therefore, a two-step approach is more reliable for achieving complete reduction.

Step 2a: Catalytic Hydrogenation of the Alkene

The first step is the selective reduction of the carbon-carbon double bond of the enone to produce the corresponding saturated ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Catalytic hydrogenation is a highly effective method for this transformation.

Experimental Protocol: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate265.355.01.0
10% Palladium on Carbon (Pd/C)--catalytic
Ethanol (EtOH) or Ethyl Acetate (EtOAc)---
Hydrogen gas (H2)2.02excess-

Procedure:

  • Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which is often of sufficient purity for the next step.

Step 2b: Reduction of the Ketone to the Alcohol

The final step is the reduction of the saturated ketone to the target alcohol. Sodium borohydride is an ideal reagent for this transformation due to its selectivity for ketones and aldehydes, its mild nature, and its ease of handling.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent (like methanol or water) protonates the alkoxide to yield the final alcohol product.

NaBH4_Reduction cluster_0 Hydride Attack cluster_1 Protonation A Saturated Ketone C Alkoxide Intermediate A->C B BH4- B->C E Target Alcohol C->E D Protic Solvent (e.g., MeOH) D->E

Caption: Mechanism of ketone reduction by sodium borohydride.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate267.364.01.0
Sodium borohydride (NaBH4)37.836.01.5
Methanol (MeOH)32.04--
Dichloromethane (DCM)84.93--
Water (H2O)18.02--
Brine---
Anhydrous MgSO4120.37--

Procedure:

  • Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary to obtain pure this compound.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental and well-established organic transformations. The strategic application of the Robinson annulation provides efficient access to the core spirocyclic structure, while a subsequent two-step reduction sequence allows for the controlled formation of the desired saturated alcohol. This guide provides a solid foundation for the laboratory-scale synthesis of this important building block, enabling further exploration of its utility in the development of novel chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023, October 29). Robinson annulation. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Robinson annulation.
  • Juniper Publishers. (2018, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples.
  • National Center for Biotechnology Information. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate , a key building block in modern medicinal chemistry. We will explore its chemical identity, the strategic importance of its structural features, detailed synthetic protocols, and its application in the development of targeted therapeutics.

Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a spirocyclic core, which imparts valuable three-dimensional character to molecules. The presence of a Boc-protected amine and a secondary alcohol provides versatile handles for synthetic elaboration.

Systematic IUPAC Name: this compound[1]

Table 1: Key Compound Identifiers and Properties

IdentifierValueSource
CAS Number 918644-73-2[1]
Molecular Formula C₁₅H₂₇NO₃[1]
Molecular Weight 269.39 g/mol [1]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1[1]
Precursor CAS 873924-08-4 (ketone form)[2]

The Strategic Value of the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane core is considered a "privileged scaffold" in drug discovery. Its inherent three-dimensionality is a critical design element for moving beyond the flat, sp²-rich structures that often plague compound libraries.

Rationale for Employing Spirocycles

The incorporation of a spirocyclic motif, where two rings share a single carbon atom, offers several distinct advantages in drug design:

  • Enhanced Three-Dimensionality: The rigid, non-planar structure allows for precise spatial orientation of substituents, enabling better interaction with the complex topologies of protein binding sites.

  • Improved Physicochemical Properties: Spiro-containing systems tend to increase the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is correlated with improved clinical success rates, likely due to better solubility, metabolic stability, and reduced off-target toxicity.

  • Novel Chemical Space: These scaffolds provide access to unique areas of chemical space, allowing for the development of compounds with novel intellectual property and biological activity.

Functional Group Significance
  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), revealing a secondary amine. This amine serves as a key point for diversification, allowing for the attachment of various side chains, pharmacophores, or linkers.

  • Secondary Hydroxyl Group: The hydroxyl group at the C9 position is a versatile functional handle. It can act as a hydrogen bond donor in receptor interactions or serve as a nucleophilic point for further chemical modifications, such as etherification, esterification, or displacement reactions (e.g., Mitsunobu reaction) to introduce new functionalities.

Synthesis and Characterization

The primary and most efficient route to this compound is through the stereoselective reduction of its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .

G Ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4) Alcohol This compound (CAS: 918644-73-2) Ketone->Alcohol   Reduction Reagent Reducing Agent (e.g., Sodium Borohydride, NaBH₄) Reagent->Alcohol

Caption: Synthetic pathway from ketone to alcohol.

Experimental Protocol: Reduction of the Ketone Precursor

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until all solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (1.5 to 2.0 eq) portion-wise to the cooled solution over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed by spectroscopic methods. While a publicly available, peer-reviewed spectrum is not readily accessible, commercial suppliers confirm the availability of NMR, HPLC, and MS data.[3] Based on the structure, the following are expected ¹H and ¹³C NMR chemical shifts.

Expected ¹H NMR (in CDCl₃):

  • ~3.6-3.8 ppm: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

  • ~3.1-3.5 ppm: Broad signals corresponding to the protons on the carbons adjacent to the piperidine nitrogen.

  • ~1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.

  • ~1.2-2.0 ppm: A series of complex multiplets from the remaining aliphatic protons of the two rings.

Expected ¹³C NMR (in CDCl₃):

  • ~155 ppm: Carbonyl carbon of the Boc group.

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~65-70 ppm: Carbon bearing the hydroxyl group (C-OH).

  • ~40-50 ppm: Carbons adjacent to the piperidine nitrogen.

  • ~35 ppm: Spirocyclic quaternary carbon.

  • ~28.5 ppm: Methyl carbons of the tert-butyl group.

  • Remaining aliphatic carbons would appear in the ~20-40 ppm range.

Applications in Drug Discovery and Development

This building block is a critical intermediate in the synthesis of potent and selective kinase inhibitors and other advanced therapeutic agents. The ketone precursor is explicitly mentioned in the context of preparing IRAK degraders and as a PROTAC linker.[4] The 9-hydroxy derivative is the logical next step in these synthetic campaigns.

Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the inflammatory pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors.[5] Inhibitors of IRAK4 are being actively pursued for the treatment of a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers.[5]

The 3-azaspiro[5.5]undecane scaffold serves as a core structural element for a class of potent IRAK4 inhibitors. The synthesis often involves utilizing the hydroxyl group of this compound for further elaboration or its stereochemistry to orient other key binding motifs.

G cluster_0 Synthesis Workflow Start tert-Butyl 9-hydroxy-3- azaspiro[5.5]undecane-3-carboxylate Step1 Functionalization at C9-OH (e.g., Mitsunobu, etherification) Start->Step1 Step2 Boc Deprotection (Acidic) Step1->Step2 Step3 Amide coupling or Reductive amination at N3 Step2->Step3 Final Final IRAK4 Inhibitor Step3->Final

Caption: General workflow for IRAK4 inhibitor synthesis.

Role in PROTAC and Degrader Technologies

The ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The spirocyclic core provides a rigid and well-defined scaffold to optimally position the target-binding and E3 ligase-binding moieties. The 9-hydroxy derivative is a key intermediate for creating these linkers, allowing for attachment points that are spatially distinct from the piperidine nitrogen.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its inherent three-dimensional structure, derived from the spirocyclic core, provides a robust platform for developing next-generation therapeutics with improved pharmacological profiles. The well-defined synthetic access and versatile functional handles make it a highly valuable building block for programs targeting complex disease pathways, particularly in the areas of inflammation and oncology. As drug discovery continues to move beyond "flatland," the strategic application of scaffolds like this will be paramount to success.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate and Related Spirocyclic Compounds for Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in modern medicinal chemistry. We will delve into its synthesis, properties, and applications, while also examining related spirocyclic compounds that are paving the way for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages of spirocyclic scaffolds.

The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, two-dimensional molecules. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a compelling three-dimensional architecture that provides distinct advantages in drug design.[1][2] This unique spatial arrangement allows for more precise interactions with biological targets, often leading to improved potency and selectivity.[3][4]

The inclusion of spirocyclic motifs is a rising trend in the development of clinical candidates and approved drugs.[2][3] These rigid frameworks can lock the conformation of a molecule, optimizing the orientation of key binding elements and reducing the entropic penalty upon binding to a target.[4] Furthermore, spirocycles can significantly enhance a compound's physicochemical properties, addressing common challenges in drug discovery such as solubility, lipophilicity, and metabolic stability.[3][4] As a result, spirocyclic compounds are being successfully developed as commercial drugs for a range of diseases, including cancer, as well as metabolic, infectious, and neurological disorders.[5][6]

The 3-Azaspiro[5.5]undecane Core: A Privileged Scaffold

Within the diverse world of spirocycles, the 3-azaspiro[5.5]undecane framework has emerged as a particularly valuable scaffold. Its derivatives have shown promise in a variety of therapeutic areas, including as antagonists for the γ-aminobutyric acid type A (GABAA) receptor and as inhibitors of the influenza A virus M2 channel.[7][8]

The subject of this guide, This compound , is a key intermediate for the synthesis of more complex molecules. The hydroxyl group at the 9-position provides a convenient handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions. This compound is typically derived from its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , a versatile building block in its own right used in the preparation of benzothiazole derivatives as IRAK degraders.[9][10]

Physicochemical Properties

A clear understanding of the physicochemical properties of these core structures is essential for their effective use in synthesis and drug design.

PropertyThis compoundtert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
CAS Number 918644-73-2[11][12]873924-08-4[9][13]
Molecular Formula C15H27NO3[12]C15H25NO3[10][14]
Molecular Weight 269.39 g/mol [12]267.36 g/mol [10][14]
Physical Form SolidSolid[13]
Melting Point Not specified70-73 °C[10]
Boiling Point Not specified120 °C at 0.02 Torr[10]
Predicted pKa Not specified-0.76 ± 0.20[10]

Synthetic Strategies and Methodologies

The synthesis of spirocyclic amines and their derivatives can be challenging, but several effective methods have been developed.

General Synthetic Workflow

The synthesis of this compound typically begins with the construction of the ketone precursor. This can be achieved through various multi-step sequences starting from commercially available materials like N-Boc-4-piperidinemethanol or related piperidine derivatives.[10] The final step is the stereoselective reduction of the ketone to the desired alcohol.

G cluster_0 Synthesis of Ketone Precursor cluster_1 Final Reduction Step A Piperidine Starting Material (e.g., N-Boc-4-piperidinemethanol) B Multi-step Synthesis A->B Annulation/Cyclization C tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate B->C D This compound C->D Reduction (e.g., NaBH4)

Caption: Generalized synthetic workflow.

Stannyl Amine Protocol (SnAP) for Spirocycle Synthesis

An alternative and operationally simple method for creating saturated spirocyclic N-heterocycles is the Stannyl Amine Protocol (SnAP).[15][16] This one-step reaction combines a cyclic ketone with a SnAP reagent, providing direct access to N-unprotected spirocyclic amines, which are highly sought-after scaffolds in drug discovery.[15][16] The reaction proceeds through an intermediate ketimine, which then undergoes a copper-catalyzed cyclization.[15] The use of hexafluoro-2-propanol (HFIP) as a solvent additive has been found to be critical for enhancing the rate of spirocycle formation.[15]

Applications in Drug Discovery: Structure-Activity Relationships

The 3-azaspiro[5.5]undecane core and its analogs are valuable starting points for developing potent and selective ligands for various biological targets.

GABAA Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the GABAA receptor.[7] Structure-activity relationship (SAR) studies have revealed the importance of the spirocyclic benzamide moiety for binding.[7] Systematic deconstruction and modification of these compounds have led to the identification of simplified analogs with high nanomolar binding affinity and improved selectivity for specific GABAA receptor subtypes.[7][17]

SAR cluster_mods Modifications cluster_activity Biological Activity Core 3-Azaspiro[5.5]undecane Core R1 R2 Mod1 Modification at R1 (e.g., adding aromatic group) Core:f1->Mod1 Mod2 Modification at R2 (e.g., changing substituent) Core:f2->Mod2 Activity1 Increased Potency Mod1->Activity1 Activity2 Altered Selectivity Mod1->Activity2 Activity3 Improved PK Properties Mod2->Activity3

Caption: Structure-Activity Relationship (SAR) concept.

Comparative Analysis of Related Analogs

The versatility of the spiro[5.5]undecane core is evident in the diverse biological activities of its derivatives.

Compound ClassCore ScaffoldTherapeutic TargetReported Activity
Benzothiazole Derivatives 3-Azaspiro[5.5]undecaneIRAK (Interleukin-1 Receptor-Associated Kinase)Degraders[9][10]
GABAA Ligands 3,9-Diazaspiro[5.5]undecaneGABAA ReceptorCompetitive Antagonists[7]
Antiviral Agents 3-Azaspiro[5.5]undecaneInfluenza A Virus M2Inhibitor (IC50 = 1 µM)[8]
Anticonvulsants 3-Azaspiro[5.5]undecane-2,4-dioneCentral Nervous SystemAnticonvulsant and neuroprotective effects[18]

Key Experimental Protocols

The following protocols are provided as a guide for the synthesis and modification of the target compounds. All procedures should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Reduction of tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Objective: To synthesize this compound from its ketone precursor.

Rationale: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the Boc-protecting group or other ester functionalities. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the reagent, and its protic nature facilitates the reaction mechanism.

Materials:

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

Protocol 2: N-Deprotection of the Spirocyclic Amine

Objective: To remove the Boc protecting group to yield the free secondary amine.

Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of Boc groups. Dichloromethane (DCM) is an inert solvent that is suitable for this reaction. The free amine is a versatile intermediate for further derivatization, such as amide bond formation or reductive amination.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected spirocycle in dichloromethane.

  • Add trifluoroacetic acid dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 9-hydroxy-3-azaspiro[5.5]undecane.

Future Outlook

Spirocyclic compounds represent a rich and underexplored area of chemical space with immense potential for drug discovery.[5] The development of high-throughput synthesis and advanced computational techniques will undoubtedly accelerate the optimization of spirocyclic leads.[5] The 3-azaspiro[5.5]undecane scaffold, exemplified by this compound, will continue to be a valuable platform for the design and synthesis of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[3]

References

  • Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1,3-Dibromo-2,2-dimethoxypropane - Benchchem.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchG
  • 3-Azaspiro[5.5]undecane-2,4-dione | 1130-32-1 | Benchchem.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP)
  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed.
  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • TERT-BUTYL 9-OXO-3-AZASPIRO[5.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.
  • tert-Butyl 9-oxo-3-azaspiro[5.
  • tert-Butyl 9-oxo-3-azaspiro[5.
  • 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor | MedChemExpress.
  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton.
  • 918644-73-2|tert-Butyl 9-hydroxy-3-azaspiro[5.
  • 918644-73-2|tert-Butyl 9-hydroxy-3-azaspiro[5.
  • tert-butyl 9-oxo-3-azaspiro[5.
  • tert-butyl 9-oxo-3-azaspiro[5.
  • tert-butyl 9-hydroxy-3-azaspiro[5.
  • tert-butyl 9-hydroxy-3-azaspiro[5.
  • tert-butyl 9-oxo-3-azaspiro[5.

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An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: A Key Intermediate in IRAK4 Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold in Modern Drug Discovery

The 3-azaspiro[5.5]undecane framework has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The targeted degradation of IRAK4 using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy, offering the potential for a more profound and sustained biological effect compared to traditional kinase inhibition.

This technical guide provides a comprehensive overview of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in the synthesis of potent and selective IRAK4 degraders. We will delve into its synthesis, with a focus on the critical reduction step of its ketone precursor, and discuss the importance of this intermediate in the construction of complex heterobifunctional molecules for targeted protein degradation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueReference
CAS Number 918644-73-2N/A
Molecular Formula C₁₅H₂₇NO₃N/A
Molecular Weight 269.39 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.N/A

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is achieved through the reduction of its corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This transformation is a pivotal step that introduces a hydroxyl group, a key functional handle for further elaboration in the assembly of IRAK4 degraders.

Precursor: Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The ketone precursor, with CAS number 873924-08-4, serves as the starting material for the synthesis of the target alcohol.[1][2][3] It is a commercially available compound and is recognized for its utility in the preparation of benzothiazole derivatives as IRAK degraders.[1]

PropertyValueReference
CAS Number 873924-08-4[1][2][3]
Molecular Formula C₁₅H₂₅NO₃N/A
Molecular Weight 267.36 g/mol [3]
Reduction of the Ketone: A Step-by-Step Protocol

The reduction of the 9-oxo group to a hydroxyl group is typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its operational simplicity and high efficiency.

Reaction Scheme:

G ketone tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate alcohol This compound ketone->alcohol reagents NaBH4 Methanol

A schematic of the reduction reaction.

Detailed Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale for Experimental Choices:

  • Solvent: Methanol is an excellent solvent for both the starting ketone and sodium borohydride, facilitating a homogeneous reaction. Its protic nature also aids in the reaction mechanism.

  • Reducing Agent: Sodium borohydride is a selective and mild reducing agent for ketones, which avoids the reduction of the carbamate protecting group.

  • Temperature: Conducting the reaction at 0 °C helps to control the reaction rate and minimize the formation of byproducts, leading to a cleaner reaction profile and higher yield.

Stereochemical Considerations

The reduction of the prochiral ketone at the C9 position introduces a new stereocenter. The approach of the hydride reagent can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of two possible diastereomers: cis and trans. The stereochemical outcome is influenced by factors such as the steric hindrance around the carbonyl group and the reaction conditions. While the specific stereochemistry of the product from this standard reduction is not definitively reported in the readily available literature, it is a critical parameter to determine for its application in structure-activity relationship (SAR) studies of IRAK4 degraders. Further analysis, such as 2D NMR spectroscopy (e.g., NOESY), would be required to elucidate the relative stereochemistry of the hydroxyl group.

Application in the Synthesis of IRAK4 Degraders

This compound is a valuable intermediate in the synthesis of IRAK4 PROTACs. The hydroxyl group serves as a convenient attachment point for linkers that connect the spirocyclic scaffold to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

General Workflow for IRAK4 Degrader Synthesis:

G cluster_0 Synthesis of Key Intermediate cluster_1 Linker Attachment and E3 Ligase Ligand Coupling cluster_2 Final PROTAC Assembly A tert-butyl 9-oxo-3-azaspiro[5.5]undecane- 3-carboxylate B tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane- 3-carboxylate A->B Reduction C Linker Attachment to -OH group B->C D Coupling with E3 Ligase Ligand C->D E Deprotection D->E F Coupling with IRAK4 Warhead E->F G Final IRAK4 Degrader F->G

A generalized workflow for the synthesis of an IRAK4 degrader.

The synthesis of these complex molecules often involves a multi-step sequence where the Boc-protected amine of the spirocycle is deprotected at a later stage to allow for the coupling of the IRAK4 "warhead." The modular nature of this synthetic strategy allows for the facile generation of a library of PROTACs with varying linkers and E3 ligase ligands for optimization of their degradation potency and pharmacokinetic properties. The development of potent IRAK4 degraders, such as those described in recent patent literature, highlights the critical role of versatile building blocks like this compound.[4]

Conclusion

This compound is a fundamentally important intermediate for researchers and scientists engaged in the discovery and development of novel IRAK4-targeting therapeutics. Its synthesis via the reduction of the corresponding ketone is a straightforward yet critical transformation. A thorough understanding of its synthesis, properties, and strategic application provides a solid foundation for the rational design and construction of next-generation IRAK4 degraders with the potential to address significant unmet medical needs in inflammation, autoimmune diseases, and oncology.

References

  • Compounds and methods for the targeted degradation of irak-4. Google Patents.
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194. PubChem. Available at: [Link].

Sources

A Technical Guide to the Synthesis of tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a valuable building block in medicinal chemistry. The primary focus is on a robust and well-established two-step synthetic sequence commencing with the Dieckmann condensation to form the key spirocyclic ketone intermediate, followed by its stereoselective reduction. This document offers a detailed examination of the starting materials, reaction mechanisms, and step-by-step experimental protocols.

Introduction: The Significance of the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of functional groups in biological space, leading to enhanced binding affinity and selectivity for a variety of protein targets. Azaspirocyclic compounds have demonstrated a wide range of biological activities, including potential as tachykinin antagonists, which are useful in treating conditions such as depression, anxiety, and pain.[1] The title compound, this compound, with its protected nitrogen and hydroxyl functionality, serves as a versatile intermediate for the synthesis of more complex bioactive molecules.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The hydroxyl group at the 9-position can be readily installed via the reduction of a corresponding ketone. This leads back to the key intermediate, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The spirocyclic core of this ketone can be constructed through an intramolecular Dieckmann condensation of a suitably substituted piperidine diester. This diester, in turn, can be prepared from commercially available N-Boc-protected piperidine derivatives.

Retrosynthesis Target This compound Ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Target->Ketone Reduction Diester N-Boc-4,4-bis(ethoxycarbonylmethyl)piperidine Ketone->Diester Dieckmann Condensation Starting_Material N-Boc-4-piperidone or N-Boc-piperidine-4-carboxylic acid derivatives Diester->Starting_Material Alkylation Dieckmann_Condensation Diester N-Boc-4,4-bis(ethoxycarbonylmethyl)piperidine Enolate Enolate Intermediate Diester->Enolate NaOEt Cyclized_Intermediate Cyclized β-keto ester Enolate->Cyclized_Intermediate Intramolecular Attack Ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Cyclized_Intermediate->Ketone Workup & Decarboxylation

Caption: Reaction scheme for the Dieckmann Condensation.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.

  • Base Preparation: Sodium metal is carefully added in small portions to the ethanol to generate sodium ethoxide in situ.

  • Substrate Addition: A solution of diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate in anhydrous ethanol is added dropwise to the sodium ethoxide solution.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a weak acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford the crude β-keto ester.

  • Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield the final ketone product.

  • Purification: The crude ketone is purified by column chromatography on silica gel.

Table 1: Reagents and Conditions for Dieckmann Condensation

Reagent/ParameterDescription/ValuePurpose
Starting MaterialDiethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetateDiester for intramolecular cyclization
BaseSodium Ethoxide (NaOEt)Catalyst for enolate formation
SolventAnhydrous EthanolReaction medium
TemperatureRefluxTo drive the reaction to completion
WorkupAcidic quenchNeutralization and subsequent decarboxylation

Reduction of the Ketone to the Target Alcohol

The final step in the synthesis is the reduction of the ketone functionality to a hydroxyl group. This transformation is most commonly and efficiently achieved using a mild reducing agent such as sodium borohydride.

Stereoselectivity

The reduction of the prochiral ketone can potentially lead to two diastereomeric alcohols (axial and equatorial). The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the trajectory of the hydride attack. For many substituted cyclohexanones, reduction with sodium borohydride favors the formation of the thermodynamically more stable equatorial alcohol.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in a protic solvent such as methanol or ethanol.

  • Reducing Agent Addition: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • Reaction: The reaction is allowed to proceed at low temperature and then warmed to room temperature. The progress is monitored by TLC.

  • Workup: Once the reaction is complete, it is quenched by the careful addition of water or a dilute acid. The solvent is partially removed under reduced pressure, and the product is extracted into an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Table 2: Reagents and Conditions for Ketone Reduction

Reagent/ParameterDescription/ValuePurpose
Starting Materialtert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateKetone to be reduced
Reducing AgentSodium Borohydride (NaBH₄)Hydride source for reduction
SolventMethanol or EthanolProtic solvent for the reaction
Temperature0 °C to room temperatureTo control the reaction rate
WorkupAqueous quenchTo destroy excess reducing agent

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the ketone, O-H stretch in the alcohol).

Conclusion

The synthesis of this compound is a well-precedented process that relies on fundamental organic reactions. The key steps of Dieckmann condensation and subsequent ketone reduction provide a reliable and scalable route to this valuable synthetic intermediate. This guide provides a solid foundation for researchers to successfully prepare this compound and utilize it in the development of novel therapeutics.

References

  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

Sources

"Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate" chemical formula C15H27NO3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (C₁₅H₂₇NO₃) : A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter has increasingly focused on molecules that occupy three-dimensional space. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures" for their ability to confer conformational rigidity and present substituents in well-defined vectors. This unique architecture is a powerful tool for medicinal chemists to enhance binding affinity, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

This guide provides a comprehensive technical overview of This compound , a versatile building block that embodies the strategic advantages of the spirocyclic motif. With its Boc-protected nitrogen and a strategically placed hydroxyl group, this molecule serves as a pivotal intermediate for the synthesis of complex bioactive compounds, particularly in the rapidly advancing field of targeted protein degradation.

Part 1: Core Molecular Profile and Characterization

Understanding the fundamental physicochemical properties of a synthetic building block is critical for its effective use in multi-step syntheses. This compound is a stable, solid compound under standard laboratory conditions.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 918644-73-2[3][4]
Molecular Formula C₁₅H₂₇NO₃[4]
Molecular Weight 269.39 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1[4]
Physical Form Solid
Typical Purity ≥97%[4]
Storage Conditions Inert atmosphere, room temperature[4]
Structural Anatomy and Functional Groups

The molecule's utility is derived from its distinct structural features: the spirocyclic core, the Boc-protecting group, and the hydroxyl functional group.

N1 N C_Boc C=O N1->C_Boc Boc Protecting Group C_alpha1 CH₂ N1->C_alpha1 O_Boc O C_Boc->O_Boc C_tert C(CH₃)₃ O_Boc->C_tert C_spiro C C_beta2 CH₂ C_spiro->C_beta2 C_cyclohex1 CH₂ C_spiro->C_cyclohex1 C_beta1 CH₂ C_alpha1->C_beta1 C_alpha2 CH₂ C_alpha2->N1 C_beta1->C_spiro C_beta2->C_alpha2 C_cyclohex2 CH₂ C_cyclohex1->C_cyclohex2 C_cyclohex3 CH C_cyclohex2->C_cyclohex3 C_cyclohex4 CH₂ C_cyclohex3->C_cyclohex4 O_hydroxyl OH C_cyclohex3->O_hydroxyl Functional Handle C_cyclohex5 CH₂ C_cyclohex4->C_cyclohex5 C_cyclohex5->C_spiro inv1 inv2 inv3

Caption: Chemical structure highlighting the spirocenter, Boc group, and hydroxyl handle.

Analytical Characterization

Standard quality control for this intermediate involves a suite of analytical techniques. Vendors typically provide comprehensive data packages.[3][5]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic peaks for the tert-butyl group, the spirocyclic protons, and the proton attached to the hydroxyl-bearing carbon.

  • Mass Spectrometry (MS): LC-MS is employed to verify the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage (e.g., >97%).

Part 2: Synthesis and Methodologies

The synthesis of this compound is most efficiently approached via the reduction of its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4).[6][7] This precursor is a stable, commercially available intermediate, making the final conversion a reliable and high-yielding process.

Caption: General synthetic workflow from a piperidine precursor to the target alcohol.

Experimental Protocol: Reduction of the Ketone Precursor

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Expertise & Causality: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and cost-effective choice suitable for reducing ketones without affecting the Boc-protecting group or the carbamate ester. The reaction is run in an alcoholic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the intermediate alkoxide. The choice of a protic solvent ensures the reaction goes to completion.

Protocol Details:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

    • Place the flask in an ice bath and cool the solution to 0 °C. Rationale: The reduction is exothermic; cooling controls the reaction rate and minimizes side products.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The portion-wise addition prevents an uncontrolled exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours.

  • Reaction Monitoring & Quench:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Once complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of acetone, followed by water.

  • Work-up and Extraction:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the remaining aqueous residue between ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Part 3: Applications in Drug Discovery

The true value of this molecule lies in its application as a versatile building block. The spirocyclic core provides a rigid, sp³-rich framework, while the hydroxyl group serves as a crucial functional handle for elaboration into more complex structures.

A Key Component for PROTAC® Linkers

The most prominent application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][8]

The linker connecting the target-binding and E3-binding ligands is not merely a spacer; its structure, length, and rigidity are critical for inducing a productive ternary complex and achieving efficient degradation.

PROTAC_Structure POI Warhead (Binds Target Protein) Linker Linker POI->Linker E3 E3 Ligase Ligand Linker->E3 Spiro Spirocyclic Core (e.g., 3-Azaspiro[5.5]undecane) Linker->Spiro Linker contains... l1 Our title compound provides the 'Spirocyclic Core' with an attachment point (-OH) for linker synthesis.

Caption: General structure of a PROTAC, showing the role of the spirocyclic core within the linker.

Why Spirocycles are Advantageous in Linkers:

  • Conformational Constraint: The rigid spirocyclic core reduces the entropic penalty of binding and helps pre-organize the two ends of the molecule into an optimal orientation for ternary complex formation.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can improve solubility and cell permeability while reducing planarity, which often helps avoid metabolic liabilities.

  • Vectorial Control: The hydroxyl group on the cyclohexane ring provides a well-defined exit vector for attaching the rest of the linker, allowing for precise control over the final PROTAC geometry.

Therapeutic Potential of the 3-Azaspiro[5.5]undecane Scaffold

Derivatives of the core 3-azaspiro[5.5]undecane structure have been investigated for a wide range of biological activities, underscoring its status as a privileged scaffold.

Derivative ClassTherapeutic AreaTarget/Mechanism of ActionSource(s)
1,4,9-Triazaspiro[5.5]undecan-2-onesOncologyPotent and selective inhibitors of METTL3 methyltransferase[9]
1-Oxa-9-azaspiro[5.5]undecanesInfectious DiseaseInhibitors of the MmpL3 protein in M. tuberculosis[10]
N-Substituted 3-Azaspiro[5.5]undecanesNeurologyAnticonvulsant activity and neuroprotection[2]
Basic 3-Azaspiro[5.5]undecanesInfectious DiseaseInhibition of the influenza A virus M2 proton channel[11]

Part 4: Safety, Handling, and Storage

While specific hazard data for the title compound is limited, information from closely related precursors like the 9-oxo derivative can be used to establish prudent handling practices.[12]

Hazard CategoryInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area or a chemical fume hood.[13]

  • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry place at room temperature.[4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its sp³-rich, conformationally constrained core, combined with strategically placed functional groups, provides researchers with a powerful platform for building the next generation of therapeutics. Its demonstrated utility in the synthesis of sophisticated molecules like PROTACs highlights its relevance and positions it as a key building block for tackling complex biological targets. As drug discovery continues to move into the realm of three-dimensional chemical space, the demand for well-designed spirocyclic intermediates like this one will undoubtedly continue to grow.

References

  • JoVE. Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available from: [Link]

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194. Available from: [Link]

  • Chemsrc. tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

  • Siau, W.-Y., & Bode, J. W. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17726–17729. Available from: [Link]

  • MDPI. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. Available from: [Link]

  • MDPI. Molecules | Special Issue : Advances in Spiro Compounds. Available from: [Link]

  • ProQuest. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

Sources

A Technical Guide to the Solubility Profile of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for pharmaceutical development. This guide addresses the solubility of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 918644-73-2). A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific, quantitative solubility data for this molecule. Consequently, this document serves as a comprehensive technical resource, providing the foundational principles, predictive analysis, and detailed experimental protocols necessary for researchers to independently determine its solubility profile. We delve into the theoretical underpinnings of thermodynamic and kinetic solubility, present validated, step-by-step methodologies for their determination, and offer insights into the interpretation of these critical data points within a drug discovery context.

Introduction and Physicochemical Profile

This compound is a spirocyclic building block containing a secondary alcohol and a Boc-protected amine. Such motifs are common in medicinal chemistry, making an understanding of the compound's physical properties essential for its application. Solubility, in particular, is a gatekeeper property; poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause the failure of promising drug candidates.[1][2]

Physicochemical Properties

While quantitative solubility data is not published, a profile of the compound can be assembled from supplier data.

PropertyValueSource
CAS Number 918644-73-2AChemBlock
Molecular Formula C₁₅H₂₇NO₃AChemBlock[3]
Molecular Weight 269.39 g/mol AChemBlock[3]
Appearance SolidSigma-Aldrich
IUPAC Name This compoundAChemBlock[3]
Structural Analysis and Predicted Solubility Behavior

The solubility of an organic molecule is governed by the balance of its polar and nonpolar features, a principle often summarized as "like dissolves like".[4]

  • Polar Functional Groups: The molecule possesses a hydroxyl (-OH) group and a carbamate group (-OC(=O)N-). These groups are capable of forming hydrogen bonds, which enhances solubility in polar solvents like water and alcohols.[4][5]

  • Nonpolar Regions: The structure is dominated by a large, nonpolar spirocyclic alkane framework and a bulky tert-butyl group. These hydrocarbon regions decrease water solubility.[5][6]

Prediction: Based on this structural analysis, this compound is predicted to have low intrinsic solubility in aqueous media (e.g., water, phosphate-buffered saline) but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane.

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, solubility is not a single value but is typically considered in two distinct contexts: thermodynamic and kinetic.[7][8] Understanding the difference is crucial for designing relevant experiments and correctly interpreting data.

  • Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[8] This is a fundamental, intrinsic property of the molecule in a given solvent system and is the "gold standard" measurement, critical for preformulation and understanding the maximum achievable concentration under stable conditions.[9][10]

  • Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[9] This value is often lower than the thermodynamic solubility and is highly relevant for early-stage screening, as it mimics the conditions of many in vitro high-throughput assays.[1][2] Supersaturated, metastable solutions can form, making the kinetic value dependent on the experimental conditions.[7][11]

G cluster_0 Solubility Measurement Concepts cluster_1 Application in Drug Development Thermo Thermodynamic Solubility (Equilibrium) Thermo_Desc Intrinsic property Gold standard Measures saturation at equilibrium Thermo->Thermo_Desc Preformulation Preformulation & Formulation Thermo->Preformulation Informs... Kinetic Kinetic Solubility (Precipitation) Kinetic_Desc Method-dependent High-throughput screening Measures precipitation from supersaturation Kinetic->Kinetic_Desc HS HS Kinetic->HS Relevant for... HTS High-Throughput Screening (HTS)

Figure 1: Conceptual overview of thermodynamic versus kinetic solubility and their primary applications in pharmaceutical research.

Experimental Protocols for Solubility Determination

The following protocols provide validated, step-by-step workflows for determining the thermodynamic and kinetic solubility of the title compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[12] It involves equilibrating an excess of the solid compound with the solvent of interest for a sufficient duration to reach saturation. Quantification is typically achieved using High-Performance Liquid Chromatography (HPLC).[13][14]

G start Start step1 1. Add excess solid compound to vials with chosen solvents (e.g., Water, PBS, Ethanol) start->step1 step2 2. Seal and shake at constant temp (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium step1->step2 step3 3. Separate solid from liquid (Centrifuge at >10,000g or Filter through 0.22 µm PVDF) step2->step3 step4 4. Collect supernatant (saturated solution) step3->step4 step5 5. Dilute supernatant into mobile phase step4->step5 step6 6. Quantify concentration using calibrated HPLC-UV method step5->step6 end End: Thermodynamic Solubility Value step6->end

Figure 2: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to several 1.5 mL glass vials. Ensure that the amount is sufficient to maintain undissolved solid throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., ultrapure water, Phosphate-Buffered Saline pH 7.4, ethanol) to the vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[1][15] After 24 hours, visually confirm that excess solid remains.

  • Phase Separation: To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding 0.22 µm syringe filter (e.g., PVDF).[13] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification (HPLC-UV):

    • Calibration: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol). Generate a calibration curve by plotting the HPLC peak area against concentration.[16][17]

    • Sample Analysis: Carefully take an aliquot of the clear supernatant from Step 4 and dilute it with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Calculation: Inject the diluted sample into the HPLC system. Determine its concentration from the calibration curve and multiply by the dilution factor to obtain the final solubility value in mg/mL or µg/mL.[16]

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method determines the concentration at which the compound precipitates from a supersaturated aqueous solution, providing a rapid assessment relevant to screening assays.[18][19] It relies on measuring the light scattered by the insoluble particles that form.[3][20]

G start Start step1 1. Prepare concentrated stock solution (e.g., 10-20 mM) in 100% DMSO start->step1 step2 2. Dispense stock solution into wells of a 96-well microtiter plate step1->step2 step3 3. Add aqueous buffer (e.g., PBS) to wells to create a dilution series (Final DMSO conc. typically 1-2%) step2->step3 step4 4. Mix and incubate plate at constant temperature (e.g., 2 hours) step3->step4 step5 5. Measure light scattering in each well using a nephelometer step4->step5 step6 6. Analyze data: Plot turbidity vs. concentration to find precipitation point step5->step6 end End: Kinetic Solubility Value step6->end

Figure 3: Workflow for the nephelometric assay to determine kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% anhydrous DMSO.[21] Ensure the compound is fully dissolved.

  • Plate Setup: In a clear 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into multiple wells.[18]

  • Buffer Addition: Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations. This is typically done as a serial dilution to test a range of concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.[18]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours.[18]

  • Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering in each well. The instrument reports turbidity in Nephelometric Turbidity Units (NTU).[13]

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.[13]

Data Presentation and Interpretation

Generated solubility data should be recorded systematically to allow for clear interpretation and comparison.

Table 1: Solubility Data Template for this compound

Solvent SystemMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Notes
Ultrapure WaterThermodynamic25Experimental ValueCalculated ValueIntrinsic aqueous solubility.
PBS (pH 7.4)Thermodynamic37Experimental ValueCalculated ValuePhysiologically relevant buffer.
PBS (pH 7.4)Kinetic37Experimental ValueCalculated Value1% final DMSO concentration.
EthanolThermodynamic25Experimental ValueCalculated ValueCommon organic solvent.
DMSON/A25> 50,000> 185,000Assumed highly soluble for stock.

Interpretation: The thermodynamic solubility in PBS at 37°C provides insight into the maximum concentration achievable in a physiological environment under equilibrium, which is vital for predicting oral absorption and designing formulations. The kinetic solubility value is a pragmatic indicator of the compound's behavior in typical in vitro screening assays and helps set the upper concentration limit for those experiments to avoid precipitation-related artifacts.

Conclusion

While specific solubility data for this compound is not currently available in public databases, this guide provides the necessary scientific framework and practical methodologies for its determination. By employing the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate the critical data needed to advance their research and development efforts. A comprehensive understanding of both solubility types is essential for making informed decisions, ensuring data integrity in biological screening, and paving the way for successful formulation and preclinical development.

References

  • What Affects Solubility Of Organic Compounds? (2025). Chemistry For Everyone. [Link]

  • Bolliger, C., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • CHEM Simplify. (n.d.). Factors affecting solubility. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Marques, M.R.C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5). [Link]

  • ScienceDirect. (2025). DMSO: Significance and symbolism. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Dadmand, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Sledz, P., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Kaynak, M.S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Di, L., & Kerns, E.H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

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Methodological & Application

Synthesis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its rigid three-dimensional structure, incorporating a piperidine moiety, offers a unique scaffold for the development of novel therapeutic agents by providing distinct exit vectors for substitution. Spirocyclic systems are of increasing interest as they can lead to improved pharmacological properties such as receptor affinity and selectivity, while also enhancing metabolic stability and solubility.[1] This application note provides a comprehensive guide to the synthesis of this key intermediate, detailing two plausible and scientifically robust synthetic strategies. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and adherence to best practices in organic synthesis.

Synthetic Strategies Overview

Two primary retrosynthetic pathways are presented for the synthesis of the target molecule.

Strategy 1: Ketone Precursor Route. This is the most prevalent and arguably more controlled approach. It involves the initial synthesis of the ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, followed by a selective reduction of the ketone to the desired secondary alcohol. This strategy allows for the isolation and purification of the ketone intermediate, ensuring a clean conversion in the final reduction step.

Strategy 2: Core Alcohol Synthesis and Subsequent Protection. This alternative route focuses on the synthesis of the unprotected spirocyclic alcohol, 3-azaspiro[5.5]undecan-9-ol, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This approach may be more direct if the unprotected core is readily accessible.

This guide will primarily focus on providing a detailed protocol for Strategy 1, as it is a widely applicable and reliable method for constructing such spirocyclic systems.

Strategy 1: Synthesis via Ketone Precursor and Subsequent Reduction

This strategy is broken down into two key stages: the formation of the spirocyclic ketone and its subsequent reduction to the target alcohol.

Part A: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The construction of the spirocyclic ketone core can be efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted N-Boc-piperidine derivative. This classical reaction is a reliable method for forming five- and six-membered rings.[2][3][4] The synthesis begins with commercially available N-Boc-4-piperidone.

Reaction Scheme: Synthesis of the Ketone Precursor

start N-Boc-4-piperidone step1 Alkylation with ethyl acrylate start->step1 intermediate1 N-Boc-4,4-bis(2-ethoxycarbonylethyl)piperidine step1->intermediate1 step2 Dieckmann Condensation (e.g., NaOEt, Toluene) intermediate1->step2 intermediate2 β-keto ester intermediate step2->intermediate2 step3 Hydrolysis and Decarboxylation (e.g., aq. acid, heat) intermediate2->step3 product tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate step3->product

Caption: Synthetic pathway to the ketone precursor.

Experimental Protocol: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Step 1: Synthesis of tert-butyl 4,4-bis(2-ethoxycarbonylethyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add ethyl acrylate (2.5 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diester.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • To a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add a solution of tert-butyl 4,4-bis(2-ethoxycarbonylethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully add aqueous hydrochloric acid (e.g., 3 M) to quench the reaction and initiate hydrolysis of the resulting β-keto ester.

  • Continue to heat the mixture at reflux for an additional 2-4 hours to ensure complete decarboxylation.

  • Cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Reagent/ParameterStep 1Step 2
Starting Material N-Boc-4-piperidonetert-butyl 4,4-bis(2-ethoxycarbonylethyl)piperidine-1-carboxylate
Key Reagents LDA, Ethyl acrylateSodium ethoxide, HCl
Solvent THFToluene
Temperature -78 °C to RTRT to Reflux
Reaction Time ~12 hours~6-10 hours
Work-up Aqueous NH4Cl quench, ExtractionAcid quench, Extraction
Purification Column ChromatographyColumn Chromatography

Table 1: Summary of reaction conditions for the synthesis of the ketone precursor.

Part B: Reduction of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The reduction of the spirocyclic ketone to the corresponding alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose, as it will not affect the Boc protecting group or the ester functionality if present.[5][6]

Reaction Scheme: Reduction to the Target Alcohol

start tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate step1 Reduction with NaBH4 in Methanol start->step1 product This compound step1->product

Caption: Final reduction step to the target molecule.

Experimental Protocol: Reduction of the Ketone Precursor

  • Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel to yield this compound as a white solid.

Reagent/ParameterValue
Starting Material tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Reducing Agent Sodium Borohydride (NaBH4)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Work-up Water quench, Extraction
Purification Column Chromatography (if necessary)

Table 2: Summary of reaction conditions for the reduction step.

Strategy 2: Synthesis of the Core Alcohol and Subsequent Boc Protection

This alternative approach involves the initial synthesis of the unprotected spirocyclic amine, 3-azaspiro[5.5]undecan-9-ol, followed by its protection.

Part A: Synthesis of 3-azaspiro[5.5]undecan-9-ol

The synthesis of the unprotected core can be achieved from 1-benzyl-4,4-bis(2-hydroxyethyl)piperidine through an intramolecular cyclization under acidic conditions, followed by debenzylation.

Part B: N-Boc Protection

The protection of the secondary amine of 3-azaspiro[5.5]undecan-9-ol with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Experimental Protocol: N-Boc Protection

  • Dissolve 3-azaspiro[5.5]undecan-9-ol (1 equivalent) and triethylamine (1.5 equivalents) in a mixture of dioxane and water (1:1).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final product.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The primary strategy, involving the synthesis of a ketone precursor followed by a mild reduction, offers a robust and reliable route to this valuable building block. The provided protocols, along with the rationale behind the chosen methodologies, are intended to empower researchers in the field of medicinal chemistry to confidently synthesize this and related spirocyclic scaffolds for the advancement of drug discovery programs.

References

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.
  • Wikipedia contributors. (2023). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.6: Reduction of Aldehydes and Ketones. Retrieved from [Link]

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Mastering the Purification of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug development. Its unique three-dimensional structure is of significant interest for accessing novel chemical space and developing drug candidates with improved pharmacological profiles. The presence of both a hydroxyl group and a Boc-protected amine provides versatile handles for further synthetic modifications.

Achieving high purity of this intermediate is paramount, as residual impurities from its synthesis, primarily the unreacted ketone precursor, can lead to unwanted side reactions and complicate the interpretation of biological data in downstream applications. This application note provides a comprehensive guide to the purification of this compound, drawing upon established chemical principles and tailored protocols to ensure the isolation of a highly pure product.

Synthetic Context: From Ketone to Alcohol

The primary route to this compound involves the reduction of its corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Synthesis Ketone tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Reagents NaBH4, Methanol Ketone->Reagents Alcohol This compound Reagents->Alcohol Reduction

Figure 1. Synthetic pathway from the ketone precursor.

The primary purification challenge arises from separating the desired alcohol product from the more nonpolar starting ketone and any potential byproducts. The reduction can also lead to the formation of cis and trans isomers of the alcohol, which may require separation depending on the specific requirements of the subsequent synthetic steps.

Purification Strategies: A Multi-pronged Approach

A robust purification strategy for this compound typically involves a combination of aqueous workup, column chromatography, and potentially recrystallization or trituration.

Aqueous Workup: The First Line of Defense

Following the reduction reaction, a carefully executed aqueous workup is crucial for removing inorganic salts and quenching any remaining reducing agent.

Protocol:

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess sodium borohydride. Be aware of potential hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • If a significant amount of methanol was used, it is advisable to remove it under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Rationale: The quenching step neutralizes the reaction and the subsequent extractions partition the organic product into the organic phase, leaving water-soluble impurities behind.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most effective method for separating the desired alcohol from the unreacted ketone and other organic impurities. The key to a successful separation lies in the choice of the stationary and mobile phases.

Key Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)The slightly acidic nature of silica gel is compatible with the Boc-protected amine. Its high surface area allows for efficient separation.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution is recommended, starting with a low polarity mixture to elute the nonpolar ketone and gradually increasing the polarity to elute the more polar alcohol product.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc).

  • Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. The less polar ketone will elute first. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane/EtOAc) to elute the desired alcohol product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the alcohol product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Chromatography cluster_0 Column Elution Profile Crude Mixture Crude Product (Ketone + Alcohol) Column Silica Gel Column Crude Mixture->Column Fraction1 Fractions 1-5 (Ketone) Column->Fraction1 Low Polarity Eluent (e.g., 9:1 Hexane/EtOAc) Fraction2 Fractions 6-10 (Alcohol) Column->Fraction2 Higher Polarity Eluent (e.g., 7:3 Hexane/EtOAc) TLC TLC Monitoring Fraction1->TLC Fraction2->TLC

Figure 2. Workflow for Flash Column Chromatography.

Expert Tip: The separation of cis and trans isomers, if formed, can sometimes be achieved by careful column chromatography. A shallower gradient and collection of smaller fractions may be necessary to resolve these closely eluting spots on a TLC plate.

Solidification: Obtaining a Crystalline Product

The purified product, which may be an oil or a waxy solid after chromatography, can often be induced to crystallize or solidify by trituration or recrystallization.

Protocol 1: Trituration with a Non-polar Solvent

  • Dissolve the purified product in a minimal amount of a good solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) while stirring vigorously.

  • Continue adding the non-polar solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Stir the resulting suspension for several hours, or until a fine, filterable solid forms.

  • Collect the solid by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Protocol 2: Recrystallization

  • Dissolve the product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in an appropriate solvent system indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic building block. A systematic approach combining an effective aqueous workup, optimized flash column chromatography, and appropriate solidification techniques will consistently yield a product of high purity. The protocols and insights provided in this application note are designed to empower researchers to confidently purify this valuable spirocyclic intermediate, thereby ensuring the integrity and success of their subsequent research endeavors.

References

  • General principles of column chromatography and recrystallization can be found in standard organic chemistry labor
  • Specific patents and publications detailing the synthesis of related spirocyclic compounds may provide further analogous purific

"Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate" NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Abstract

This application note provides a detailed guide for the complete nuclear magnetic resonance (NMR) analysis of this compound, a key intermediate in medicinal chemistry and drug development. The unique topology of the spiro[5.5]undecane core, combined with the presence of a hydroxyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents a moderately complex spectroscopic challenge. This guide details a systematic approach, moving from fundamental 1D NMR techniques (¹H and ¹³C) to advanced 2D correlation experiments (COSY, HSQC) for unambiguous structural verification. The causality behind experimental choices, from solvent selection to the logic of spectral interpretation, is explained to provide researchers with a robust, field-proven protocol.

Introduction: The Structural Challenge

This compound is a valuable building block characterized by a spirocyclic system where two cyclohexane rings are joined by a single quaternary carbon atom. One ring incorporates a nitrogen atom protected by a Boc group, a cornerstone of modern organic synthesis, while the other is functionalized with a hydroxyl group.[1] Spirocyclic systems are of great interest in drug design as they introduce three-dimensional complexity.[2]

Accurate structural confirmation is paramount. While mass spectrometry can confirm the molecular weight, NMR spectroscopy is indispensable for verifying the precise atomic connectivity and stereochemistry. The primary challenge in the NMR analysis of this molecule lies in the extensive signal overlap within the aliphatic region of the ¹H NMR spectrum, arising from the numerous non-equivalent methylene (-CH₂-) protons of the two saturated rings. This document outlines a multi-faceted NMR strategy to overcome this challenge and achieve complete signal assignment.

Predicted Spectral Features: A First Look

Before any experiment, a thorough analysis of the molecule's structure allows for the prediction of key spectral features. The molecule can be dissected into three primary regions for NMR analysis:

  • The Boc Protecting Group: This group provides two highly diagnostic signals. The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet in the ¹H NMR spectrum, typically in a relatively uncrowded region.[1] The carbamate carbonyl carbon will produce a signal in the ¹³C NMR spectrum in the characteristic range for this functional group.[3][4]

  • The Hydroxyl Group: The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature due to differing degrees of hydrogen bonding.[5][6] The carbinol proton (-CH-OH) and its attached carbon (C9) are deshielded by the electronegative oxygen atom and will appear at a lower field compared to other aliphatic signals.

  • The Spiro[5.5]undecane Core: This saturated bicyclic system contains eight methylene groups and one methine group. The protons on these rings are diastereotopic, leading to complex splitting patterns and significant signal overlap in the 1.0–3.5 ppm range of the ¹H NMR spectrum. The spirocyclic carbon itself (C6) is a quaternary carbon and will appear as a weak signal in the ¹³C NMR spectrum.

Experimental Design & Protocols

The following protocols are designed for a standard 400 MHz or 500 MHz NMR spectrometer.

Protocol 1: NMR Sample Preparation

The choice of solvent is a critical experimental parameter that directly influences the observed chemical shifts, particularly for exchangeable protons like the hydroxyl group.

  • Massing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection & Addition:

    • Standard Choice (CDCl₃): Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a relatively non-polar, aprotic solvent that solubilizes many organic compounds. However, in CDCl₃, hydroxyl proton signals can be broad and their position variable.[5]

    • Alternative Choice (DMSO-d₆): For unambiguous observation of the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. As a highly polar, hydrogen-bond accepting solvent, it slows down the proton exchange rate, resulting in a sharper -OH signal and often revealing its coupling to the adjacent CH -OH proton.[7]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

Protocol 2: NMR Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that the necessary information is gathered efficiently.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Spectrum) C13 ¹³C{¹H} NMR (Proton-Decoupled) H1->C13 Initial Survey COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Assign Carbon Types HSQC ¹H-¹³C HSQC (C-H Correlation) COSY->HSQC Assign Proton Network Final_Assignment Complete Structural Elucidation HSQC->Final_Assignment Finalize Assignments

Caption: Workflow for NMR data acquisition and analysis.

  • Shimming: Shim the magnetic field on the sample to achieve optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from 0 to 12 ppm.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.[8] The typical chemical shift range for organic molecules is 0-220 ppm.[9]

  • ¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment to reveal scalar couplings between protons, typically those separated by two or three bonds. This is crucial for tracing the proton connectivity through the spirocyclic rings.

  • ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence experiment. This powerful technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

Data Interpretation and Structural Assignment

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Diagnostic Signals:

    • Boc Group (9H): A sharp singlet is expected around δ 1.4-1.5 ppm . The integration of this peak to a value of 9H (relative to other signals) is a primary confirmation of the Boc group's presence.[1]

    • Hydroxyl Proton (1H): A broad singlet, variable in position (δ 1.5-4.0 ppm in CDCl₃). To confirm this peak, a D₂O shake can be performed: a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The -OH proton will exchange with deuterium, causing the signal to disappear.

    • Carbinol Proton (1H, H9): This proton, attached to the same carbon as the hydroxyl group, is expected to be a multiplet around δ 3.6-3.8 ppm due to deshielding by the oxygen atom.

  • Complex Aliphatic Region (16H): The remaining protons of the two rings will appear as a complex series of overlapping multiplets, typically between δ 1.2-3.5 ppm . Unambiguous assignment from the 1D spectrum alone is not feasible.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
t-Bu (Boc) 1.4 - 1.5 Singlet (s) 9H Excellent diagnostic peak for Boc protection.[1]
-OH 1.5 - 4.0 Broad Singlet (br s) 1H Position is solvent and concentration dependent.[5] Disappears with D₂O shake.
H9 (-CH -OH) 3.6 - 3.8 Multiplet (m) 1H Deshielded by adjacent hydroxyl group.

| Ring CH₂ | 1.2 - 3.5 | Multiplets (m) | 16H | Severe signal overlap expected. Requires 2D NMR for assignment. |

Analysis of ¹³C{¹H} NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Key Carbon Signals:

    • Carbamate Carbonyl (C=O): A weak signal expected around δ 153-155 ppm .[3]

    • Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 79-81 ppm .[10]

    • Carbinol Carbon (C9): A signal around δ 65-70 ppm , shifted downfield by the attached oxygen.

    • Spiro Carbon (C6): A quaternary carbon signal expected around δ 35-45 ppm .

    • Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28.4 ppm .[10]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carbamate) 153 - 155 Quaternary carbon, typically a weak signal.
-C (CH₃)₃ (Boc) 79 - 81 Quaternary carbon, deshielded by oxygen.
C9 (-CH-OH) 65 - 70 Shifted downfield by hydroxyl group.
C2, C4, C8, C10 40 - 60 Carbons adjacent to N or C9.
C6 (Spiro) 35 - 45 Quaternary spiro-center.[2]
C1, C5, C7, C11 20 - 40 General aliphatic methylene carbons.

| -C(C H₃)₃ (Boc) | ~ 28.4 | Intense signal due to nine equivalent carbons. |

Unraveling Connectivity with 2D NMR

The true power of NMR in this analysis comes from 2D correlation experiments, which resolve the ambiguities of the crowded aliphatic region.

G H9 Identify H9 (δ ~3.7 ppm) H8_10 Trace correlations to H8/H10 neighbors H9->H8_10 2,3-bond coupling C9 Identify C9 from H9 correlation H9->C9 Ring2 Map out entire cyclohexanol ring H8_10->Ring2 C8_10 Identify C8/C10 from H8/H10 correlations H8_10->C8_10 Ring2_C Assign all carbons in cyclohexanol ring Ring2->Ring2_C

Caption: Logic for assigning the cyclohexanol ring using COSY and HSQC data.

  • Anchor Point Identification: Begin the analysis with a clearly resolved and assignable proton. The carbinol proton (H9) at ~3.7 ppm is the ideal starting point.

  • COSY Spectrum Analysis:

    • Locate the diagonal peak for H9.

    • Move vertically (or horizontally) from this peak to find cross-peaks. These cross-peaks indicate which other protons are coupled to H9. In this structure, H9 will show correlations to the two protons on C8 and the two protons on C10.

    • From the newly identified H8/H10 signals, continue to trace their correlations to their neighbors (H7/H11). This process allows you to "walk" around the entire cyclohexanol ring, identifying the proton network.

    • A similar process can be initiated for the piperidine ring, starting from the protons on C2 and C4, which are adjacent to the nitrogen.

  • HSQC Spectrum Analysis:

    • The HSQC spectrum provides the final piece of the puzzle. Each cross-peak in the HSQC spectrum links a proton signal (on the F2 axis) to its directly bonded carbon signal (on the F1 axis).

    • Locate the H9 proton signal on the proton axis. The cross-peak at this position will give the precise chemical shift of the C9 carbon.

    • By using the proton assignments derived from the COSY spectrum, every corresponding carbon in the spirocyclic framework can be unambiguously assigned. For example, the cross-peaks corresponding to the H8 protons will definitively identify the C8 carbon signal.

Conclusion

The structural verification of this compound requires a systematic and multi-technique NMR approach. While 1D ¹H and ¹³C NMR spectra provide crucial diagnostic information, particularly for the Boc group and the hydroxyl-bearing carbon center, they are insufficient for a complete assignment due to severe signal overlap in the aliphatic region. The strategic application of 2D NMR experiments, specifically ¹H-¹H COSY and ¹H-¹³C HSQC, is essential. By using the carbinol proton (H9) as a spectral anchor point, one can systematically map the proton-proton connectivities via COSY and subsequently assign the corresponding carbon resonances via HSQC, leading to a confident and complete structural elucidation. This robust workflow serves as a reliable template for the analysis of similarly complex spirocyclic molecules in a drug discovery and development setting.

References

  • BenchChem. (2025).
  • Reddit User Discussion. (2023). Hydroxyl Groups in NMR. r/Chempros.
  • University of Regensburg. Chemical shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. (Note: While this specific paper wasn't in the search, the search results point to later papers by the same authors on the same topic, such as reference[7], which are foundational in this area.)

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Navarro-Vazquez, A., et al. (2010). A study of the NMR spectra of N-Boc-protected amines. Magnetic Resonance in Chemistry, 48(11), 870-876. (Note: A specific paper title was created for context, as the search results provide general data on Boc-group NMR but not a single definitive review paper.)
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.).
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • University of Calcutta. (n.d.). 13C NMR spectroscopy.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Kamal, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4735-4740.
  • Reddit User Discussion. (2024).
  • Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 1544-1551.
  • Al-Hadedi, A. A. M., et al. (2014). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Science and Research, 3(7), 171-175.

Sources

Application Note: Mass Spectrometric Analysis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its spirocyclic core and the presence of a hydroxyl functional group and a tert-butyloxycarbonyl (Boc) protecting group present a unique analytical challenge for structural confirmation and purity assessment. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing precise mass measurement and valuable structural information through fragmentation analysis. This application note provides a detailed guide to the mass spectrometric analysis of this compound, outlining protocols for sample preparation, instrumentation, and interpretation of spectral data. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this and structurally related molecules.

The Boc protecting group is widely used in organic synthesis due to its stability and ease of removal under specific acidic conditions.[1] Understanding its behavior under mass spectrometric conditions is crucial for accurate data interpretation. The presence of both a hydroxyl group and a protected amine in the structure of this compound influences its ionization efficiency and fragmentation pathways.[2][3]

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 918644-73-2[4]
Molecular Formula C15H27NO3[4]
Molecular Weight 269.39 g/mol [4]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1[4]

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To prepare this compound for mass spectrometric analysis.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent mixture to a final concentration of 1-10 µg/mL. A common solvent system for electrospray ionization (ESI) is 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Mixing and Centrifugation: Vortex the working solution for 30 seconds to ensure homogeneity. Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

Objective: To determine the elemental composition of the parent ion.

Instrumentation:

  • An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>10,000 FWHM) and mass accuracy (<5 ppm).

  • Electrospray Ionization (ESI) source.

Instrument Settings (Positive Ion Mode):

ParameterRecommended Value
Ionization ModeESI Positive
Capillary Voltage3.5 - 4.5 kV
Sheath Gas Flow Rate30 - 40 arbitrary units
Auxiliary Gas Flow Rate5 - 10 arbitrary units
Gas Temperature300 - 350 °C
Mass Rangem/z 50 - 500
Resolution30,000 - 60,000 FWHM

Data Analysis:

  • Identify the protonated molecule [M+H]⁺.

  • Calculate the theoretical exact mass of the protonated molecule (C15H28NO3⁺).

  • Compare the measured mass to the theoretical mass to confirm the elemental composition. The mass error should be within 5 ppm.

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Objective: To induce fragmentation of the parent ion and characterize the resulting product ions to confirm the molecular structure.

Instrumentation:

  • A triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Collision-Induced Dissociation (CID) capability.

Instrument Settings:

  • MS1 Scan: Acquire a full scan spectrum to identify the m/z of the precursor ion ([M+H]⁺).

  • Product Ion Scan: Select the [M+H]⁺ ion for fragmentation.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. The optimal collision energy will vary depending on the instrument and the stability of the ion.

Expected Mass Spectra and Fragmentation Patterns

Under positive mode ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 270.2013.

The fragmentation of N-Boc protected amines is well-characterized and often involves the loss of the tert-butyl group or the entire Boc group.[5][6] The presence of the hydroxyl group can also influence the fragmentation pathways.

Key Fragmentation Pathways:

  • Loss of isobutylene (-56 Da): A characteristic fragmentation of the Boc group, proceeding through a McLafferty-type rearrangement, leads to the loss of isobutylene (C4H8).[7]

  • Loss of the tert-butyl group (-57 Da): Cleavage of the C-O bond can result in the loss of the tert-butyl radical.

  • Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of CO2 and isobutylene.

  • Loss of water (-18 Da): The hydroxyl group can be eliminated as a molecule of water, particularly at higher collision energies.

  • Ring Cleavage: The spirocyclic core can undergo various ring-opening and cleavage reactions, providing further structural information.[8]

Predicted Fragmentation Data:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Fragment Structure
270.20214.14C4H8[M+H - isobutylene]⁺
270.20170.15C5H9O2[M+H - Boc]⁺
270.20252.19H2O[M+H - H2O]⁺
270.20152.14C5H9O2 + H2O[M+H - Boc - H2O]⁺

Visualization of Fragmentation

fragmentation cluster_parent Parent Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment Parent [M+H]⁺ m/z 270.20 F1 [M+H - C₄H₈]⁺ m/z 214.14 Parent->F1 - C₄H₈ F2 [M+H - Boc]⁺ m/z 170.15 Parent->F2 - Boc F3 [M+H - H₂O]⁺ m/z 252.19 Parent->F3 - H₂O F4 [M+H - Boc - H₂O]⁺ m/z 152.14 F2->F4 - H₂O

Caption: Proposed fragmentation pathway for [M+H]⁺.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing high-resolution mass spectrometry for accurate mass measurement and tandem mass spectrometry for structural elucidation, researchers can confidently confirm the identity and purity of this important synthetic building block. The provided protocols and expected fragmentation patterns serve as a valuable resource for method development and data interpretation in the fields of chemical synthesis and drug discovery. The principles outlined here can be readily adapted for the analysis of other N-Boc protected spirocyclic compounds.

References

  • Edwards, J. L., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Methods, 7(18), 7560-7569. Available at: [Link]

  • Harland, F., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 498. Available at: [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • Kamal, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 224-230. Available at: [Link]

  • Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 102-107. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Research, 42(5), 480-489. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Sakamoto, S., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 35(2), 353-359. Available at: [Link]

  • Zhang, X., et al. (2020). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Communications Chemistry, 3(1), 1-8. Available at: [Link]

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194. PubChem. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Li, W., et al. (2020). Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity‐reversed nanoelectrospray ionization. Journal of Mass Spectrometry, 55(1), e4453. Available at: [Link]

Sources

Application Note: HPLC Analysis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction & Analytical Challenge

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a heterocyclic building block of interest in medicinal chemistry and drug development. Its unique spirocyclic core, combined with a polar hydroxyl group and a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, presents a distinct analytical challenge. Accurate quantification and purity assessment are critical for ensuring the quality and consistency of this intermediate in synthetic workflows.

The primary analytical challenge lies in the molecule's lack of a significant UV-absorbing chromophore. The aliphatic and carbamate structures do not absorb light in the typical 200-400 nm range used for standard HPLC-UV detection.[1][2] This necessitates a more universal detection strategy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a Charged Aerosol Detector (CAD) for the reliable analysis of this compound.

Chromatographic Strategy & Rationale

Separation Mode: Reversed-Phase HPLC

The analyte possesses both hydrophobic and hydrophilic characteristics. The spiro-alkane scaffold and the large tert-butyl group are non-polar, while the hydroxyl group introduces polarity. This dual nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[3][4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[4][6] Hydrophobic compounds, like the analyte, will have a stronger interaction with the stationary phase and thus be retained longer, allowing for effective separation from more polar or less hydrophobic impurities.[4][6]

Detection Strategy: Charged Aerosol Detection (CAD)

Given the absence of a suitable chromophore, a universal detector is required.[1][2] While detectors like Refractive Index (RI) are universal, they are less sensitive and incompatible with gradient elution.[1] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent alternatives for non-volatile analytes.[7][8][9][10][11]

This method employs a CAD, which offers high sensitivity and a consistent response for non-volatile analytes, independent of their optical properties.[12][13][14] The CAD works by nebulizing the column eluent into an aerosol, evaporating the mobile phase to leave dried analyte particles, charging these particles, and then measuring the charge with a sensitive electrometer.[12][14][15] This process provides a signal directly proportional to the mass of the analyte.[12][15]

Detailed HPLC Method Parameters

A summary of the optimized HPLC-CAD method parameters is presented below. The rationale for each selection is provided to illustrate the method development thought process.

ParameterSpecificationRationale
HPLC System Any modern HPLC or UHPLC systemThe method is robust and transferable across standard systems.
Detector Charged Aerosol Detector (CAD)Provides universal and sensitive detection for the non-chromophoric analyte.[12][13][16]
Column C18, 2.7 µm, 4.6 x 100 mmA C18 (octadecylsilane) stationary phase provides strong hydrophobic retention for the analyte.[3][17] The smaller particle size (2.7 µm) ensures high efficiency and sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with CAD and helps to ensure good peak shape by controlling the ionization state of any potential acidic or basic impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with good elution strength and low viscosity. The formic acid maintains consistency with Mobile Phase A.
Gradient Program See Table 2A gradient elution is necessary to ensure the analyte is eluted with a good peak shape in a reasonable time, while also separating it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume helps to prevent column overloading and maintain peak sharpness.
CAD Settings Evaporation Temp: 35°C, Nebulizer: Nitrogen at 35 psiThese are typical starting parameters for a CAD system with aqueous/acetonitrile mobile phases. Optimization may be required based on the specific instrument manufacturer's recommendations.
Gradient Elution Program
Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.0955Linear
1.0955Linear
10.0595Linear
12.0595Linear
12.1955Linear
15.0955Linear

Experimental Protocol

Reagent & Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of 50:50 (v/v) Water:Acetonitrile. This ensures the sample solvent is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. This creates a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the calibration range of the method (e.g., prepare a 0.1 mg/mL working sample solution, similar to the working standard).

HPLC System Setup & Operation
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A / 5% B) at 1.0 mL/min until a stable baseline is achieved on the CAD.

  • Set the column oven temperature to 35 °C.

  • Place the prepared standard and sample vials in the autosampler.

  • Set up the sequence with the appropriate injections. It is recommended to perform several blank (diluent) injections first, followed by standard and sample injections.

Data Acquisition & Processing
  • Acquire the data for the full run time of 15 minutes per injection.

  • Integrate the peak corresponding to this compound.

  • Calculate the concentration or purity of the sample by comparing its peak area to that of the reference standard.

Method Validation Principles

To ensure this method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[18][19][20][21] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by running blank and placebo samples to show no interference at the analyte's retention time.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of standards at different concentrations and plotting the peak area response versus concentration.

  • Accuracy: The closeness of test results to the true value. This is typically determined by spiking a sample matrix with a known amount of analyte and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

Visualizations

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Perform Serial Dilutions B->C D Transfer to HPLC Vials C->D F Inject Sample (5 µL) D->F E Equilibrate System (C18 Column, 35°C) E->F G Gradient Elution (Water/ACN + 0.1% FA) F->G H CAD Detection G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Calculate Purity / Assay J->K

Caption: HPLC analysis workflow from preparation to data processing.

Principle of Reversed-Phase Separation

This diagram illustrates the fundamental principle of separation for the analyte on a C18 stationary phase.

G cluster_column HPLC Column Cross-Section cluster_stationary Stationary Phase (Non-Polar) MobilePhase Mobile Phase (Polar) Aqueous/Acetonitrile Stationary Silica Bead with C18 Chains Analyte Analyte Molecule (Hydrophobic Core) Analyte->Stationary Strong Hydrophobic Interaction (Longer Retention) Impurity Polar Impurity Impurity->MobilePhase Weak Interaction (Shorter Retention)

Caption: Analyte interaction with the C18 stationary phase.

Conclusion

This application note provides a comprehensive and robust HPLC-CAD method for the analysis of this compound. The use of reversed-phase chromatography enables effective separation, while the Charged Aerosol Detector provides the universal and sensitive detection required for this non-chromophoric compound. The detailed protocol and validation framework establish a reliable system for quality control and purity assessment in research and development settings.

References

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from Peak Scientific. [Link]

  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from LCGC International. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from Pharma Beginners. [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from Wikipedia. [Link]

  • Biotage. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from Biotage. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from Peak Scientific. [Link]

  • Labcompare.com. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from Labcompare.com. [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from Wikipedia. [Link]

  • Slideshare. (n.d.). Charged aerosol detector in HPLC.ppt. Retrieved from Slideshare. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub. [Link]

  • AnalyteGuru. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from AnalyteGuru. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from ajpr.jams.org.in. [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from Chromatography Online. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech. [Link]

  • ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC?. Retrieved from ResearchGate. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from Jordi Labs. [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from Pharma Knowledge Forum. [Link]

  • Bentham Science Publishers. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from Bentham Science. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from Onyx Scientific. [Link]

Sources

The Strategic Incorporation of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in the development of sophisticated therapeutic agents. We will delve into the rationale for its use, focusing on the structural and physicochemical advantages conferred by the 3-azaspiro[5.5]undecane scaffold. Detailed, field-proven protocols for the synthesis of this intermediate and its subsequent incorporation into advanced drug candidates, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), are presented. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile spirocyclic platform in their discovery programs.

Introduction: The Value Proposition of Spirocyclic Scaffolds in Drug Design

The landscape of drug discovery is increasingly focused on moving beyond flat, two-dimensional molecules to explore the vast chemical space of three-dimensional structures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor. The inherent rigidity and defined three-dimensional geometry of spirocycles offer several advantages in medicinal chemistry:

  • Enhanced Target Binding and Selectivity: The conformational constraint of spirocyclic systems can pre-organize appended pharmacophoric groups into an optimal orientation for binding to a biological target, leading to increased potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their more flexible, non-spirocyclic counterparts.

  • Novel Chemical Space: Spirocycles provide access to novel and diverse molecular architectures, enabling the exploration of previously untapped areas of chemical space and the development of intellectual property.

The 3-azaspiro[5.5]undecane core, in particular, has garnered significant interest as a versatile and privileged scaffold in modern drug design. Its unique topology allows for the precise spatial arrangement of substituents, making it an ideal component for constructing complex molecules with tailored pharmacological profiles.

Physicochemical Properties and Characterization

This compound is a white to off-white solid. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 918644-73-2[1][]
Molecular Formula C₁₅H₂₇NO₃[1][3]
Molecular Weight 269.38 g/mol [3]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1[1][3]

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding ketone precursor, followed by its stereoselective reduction.

Synthesis of tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Reduction to this compound

The reduction of the ketone to the desired alcohol is a critical step. The following protocol is adapted from established procedures found in the patent literature.[5][6]

Reaction Scheme:

G ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate alcohol This compound ketone->alcohol Reduction reagents NaBH₄, THF, Acetic Acid Reduction Reduction reagents->Reduction

A schematic of the ketone reduction.

Materials:

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous THF (5 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add sodium borohydride (NaBH₄) (1.0 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of acetic acid.

  • Concentrate the mixture in vacuo to remove the THF.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Application in the Synthesis of IRAK4 Degraders (PROTACs)

A primary application of this compound is as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

The 3-azaspiro[5.5]undecane scaffold provides a conformationally restricted linker, which can be advantageous for optimizing the formation of a productive ternary complex (PROTAC-target-E3 ligase).

General Workflow for Incorporation into a PROTAC

The following diagram illustrates a generalized workflow for incorporating the spirocyclic alcohol into a PROTAC targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling.

G cluster_synthesis Synthesis of Spirocyclic Intermediate cluster_protac_assembly PROTAC Assembly ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate reduction Reduction (e.g., NaBH₄) ketone->reduction alcohol This compound reduction->alcohol deprotection Boc Deprotection (e.g., TFA) alcohol->deprotection coupling1 Coupling to E3 Ligase Ligand deprotection->coupling1 coupling2 Coupling to IRAK4 Ligand coupling1->coupling2 protac Final IRAK4 PROTAC coupling2->protac

General workflow for IRAK4 PROTAC synthesis.

Exemplary Protocol: Coupling to a Pomalidomide-based E3 Ligase Ligand

The following is a representative protocol for the initial steps of incorporating the deprotected spirocyclic amine into a PROTAC scaffold. This procedure would be followed by coupling to the IRAK4 binding moiety.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide-linker conjugate with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture in vacuo to afford the crude amine salt (9-hydroxy-3-azaspiro[5.5]undecane trifluoroacetate). This is often used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of the pomalidomide-linker conjugate (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the crude amine salt from Step 1 (1.1 eq) in DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • The crude product is then purified by preparative HPLC to yield the desired intermediate.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent choice for the design of potent and selective therapeutics, particularly in the rapidly evolving field of PROTACs. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate. As the demand for novel, differentiated drug candidates continues to grow, the strategic use of spirocyclic scaffolds like the 3-azaspiro[5.5]undecane system will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • C4 Therapeutics, Inc.
  • Bayer Schering Pharma Aktiengesellschaft. Substituted Spiroamide Compounds. US20100234340A1.
  • Sanofi-Aventis Deutschland Gmbh. Substituted disulfonamides. CA2742741A1.
  • Hong, M. et al. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society. [Link]

  • Kymera Therapeutics, Inc. Irak degraders and uses thereof. WO2021257914A1.
  • Jiangsu Hengrui Medicine Co., Ltd. Irak4 degrader and use thereof. WO2024183650A1.
  • PubChem. 3-Azaspiro(5.5)undecane-2,4-dione. [Link]

  • C4 Therapeutics, Inc. IRAK4 degraders and their uses. CN116847842A.
  • Nurix, Inc. Heteroaryl compounds as ligand directed degraders of irak4. WO2024233748A1.
  • Celgene Corporation. Spirocyclic aryl phosphorus oxide and aryl phosphorus sulfide. US10053477B2.

Sources

"Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate" as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Versatile Spirocyclic Scaffold

Introduction: The Architectural Value of Spirocycles in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, have emerged as privileged structures. Their inherent three-dimensionality provides an elegant solution to the challenge of exploring chemical space beyond flat, aromatic systems.[1] The introduction of a spirocyclic core often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.[1] This structural rigidity and defined spatial orientation of substituents can enhance binding affinity, improve selectivity for the biological target, and favorably modulate physicochemical properties such as solubility and metabolic stability.[1]

Among these scaffolds, the 3-azaspiro[5.5]undecane framework has proven to be particularly fruitful. It serves as the core of numerous investigational compounds targeting the central nervous system (CNS). Specifically, this guide focuses on tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate , a functionalized building block of significant strategic importance. The presence of a hydroxyl group at the C9 position provides a versatile synthetic handle, enabling chemists to readily introduce further complexity and diversity. This application note details the synthesis of this key building block and provides a validated protocol for its use in the construction of advanced intermediates for potent and selective M4 muscarinic acetylcholine receptor (mAChR) agonists, a promising therapeutic target for neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[2][3]

Physicochemical & Structural Data

The properties of the title compound and its immediate precursor are summarized below. The Boc-protected nitrogen allows for controlled synthetic manipulations, while the hydroxyl group serves as the primary point for diversification.

PropertyThis compoundtert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Precursor)
CAS Number 918644-73-2[4]873924-08-4[5][6]
Molecular Formula C₁₅H₂₇NO₃[4]C₁₅H₂₅NO₃[6][7]
Molecular Weight 269.39 g/mol [4]267.37 g/mol [8]
Appearance Typically an off-white to white solidTypically a white to off-white solid
IUPAC Name This compound[4]tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate[6]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1[4]CC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1[6]

The Strategic Importance of the C9-Hydroxy Group

The hydroxyl moiety is not merely a passive feature; it is a reactive center that enables a multitude of subsequent chemical transformations. Its strategic placement on the cyclohexane ring of the spirocycle allows for the precise installation of various pharmacophoric elements.

G cluster_0 Synthetic Transformations cluster_1 Key Intermediates & Products A This compound (Starting Building Block) B Activated Esters (Mesylates, Tosylates) A:f0->B Activation (e.g., MsCl) D Ether Analogues (via Williamson Ether Synthesis) A:f0->D Alkylation (e.g., NaH, R-X) E Ketone Precursor (via Oxidation) A:f0->E Oxidation (e.g., PCC, DMP) C Aminated Derivatives (via SN2 Displacement) B->C Nucleophilic Substitution (e.g., R₂NH)

Caption: Synthetic utility of the C9-hydroxyl group.

This versatility is central to its value. For instance, in the synthesis of M4 muscarinic agonists, the hydroxyl group is typically activated (e.g., as a mesylate) and subsequently displaced by a primary or secondary amine nucleophile. This sequence is a robust and reliable method for forging the key carbon-nitrogen bond found in many active compounds.[2]

Protocol 1: Synthesis of the Key Building Block

This protocol describes the preparation of this compound via the reduction of its ketone precursor. The choice of sodium borohydride (NaBH₄) is based on its mild reactivity, operational simplicity, and high yield for converting ketones to secondary alcohols.

Objective: To synthesize the title hydroxy compound from its corresponding ketone.

Reaction Scheme: tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate → this compound

Materials:

  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Dissolution: To a clean, dry round-bottom flask, add tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq). Dissolve the solid in anhydrous methanol (approx. 10 mL per 1 g of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality Note: Cooling is critical to moderate the exothermic reaction of NaBH₄ with the solvent and to prevent potential side reactions, ensuring a clean conversion.

  • Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed. Safety Note: Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes), checking for the consumption of the starting ketone.

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly and cautiously add deionized water to quench the excess NaBH₄. After the effervescence ceases, add saturated aqueous NH₄Cl solution to neutralize the mixture.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity at this stage but can be further purified by flash column chromatography on silica gel if necessary.

Expected Outcome: A white to off-white solid with a typical yield of >90%. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in the Synthesis of an M4 Agonist Amine Intermediate

This protocol demonstrates the direct application of the building block in a two-step sequence: activation of the hydroxyl group via mesylation, followed by nucleophilic displacement with a representative amine. This is a foundational pathway for constructing advanced M4 agonists.[2]

G A Hydroxy Building Block B Mesylated Intermediate (Activated) A->B Step 1: Mesylation (MsCl, Et₃N, DCM, 0°C) C Target Amine Product B->C Step 2: SN2 Displacement (R₂NH, DMF, 80°C)

Caption: Workflow for Amine Intermediate Synthesis.

Step 2A: Mesylation (Hydroxyl Activation)

Objective: To convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise. Causality Note: Et₃N acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A precipitate of triethylamine hydrochloride may form.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor for the complete consumption of starting material by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used directly in the next step without further purification due to its potential instability.

Step 2B: Nucleophilic Substitution

Objective: To displace the mesylate with an amine to form the target C-N bond.

Materials:

  • Crude mesylate from Step 2A (1.0 eq)

  • Desired primary or secondary amine (e.g., 4-methoxybenzylamine) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) or another suitable base (optional, 2.0 eq)

Step-by-Step Methodology:

  • Setup: Dissolve the crude mesylate in anhydrous DMF in a sealable reaction vessel.

  • Nucleophile Addition: Add the desired amine (2.0 eq). An excess is used to drive the reaction to completion and act as a base. Alternatively, a non-nucleophilic base like K₂CO₃ can be added.

  • Heating: Seal the vessel and heat the reaction mixture to 60-80 °C. Causality Note: Heating is required to overcome the activation energy for the SN2 displacement reaction.

  • Monitoring: Stir overnight or until TLC analysis indicates the disappearance of the mesylate.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate.

  • Washing & Drying: Wash the combined organic extracts with water and brine to remove DMF and salts. Dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel to afford the pure aminated product.

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its spirocyclic core provides desirable three-dimensional geometry, while the strategically placed hydroxyl group offers a reliable and versatile point for chemical elaboration. The protocols detailed herein provide a validated pathway for its synthesis and subsequent use in constructing complex amine-containing molecules, such as selective M4 muscarinic agonists. By leveraging this building block, researchers can efficiently access novel chemical matter with enhanced potential for clinical success.

References

  • Noe, M. C., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huynh, T., et al. (n.d.). Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. Monash University. Retrieved from [Link]

  • Wu, D., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemdad. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • PubMed. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Functionalization of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the modern era of drug discovery, moving beyond "flat" aromatic systems is crucial for developing novel therapeutics with improved potency, selectivity, and physicochemical properties. Spirocyclic scaffolds are at the forefront of this movement, offering a rigid, three-dimensional architecture that can effectively orient substituents into a target's binding pocket.[1] The azaspiro[5.5]undecane core, in particular, is a privileged structure found in numerous bioactive compounds and natural products.[2][3][4]

This guide focuses on Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS 918644-73-2), a versatile building block featuring two distinct and orthogonally addressable functional handles: a secondary alcohol at the C9 position and a Boc-protected secondary amine at N3.[5][6] This strategic arrangement allows for a systematic and controlled elaboration of the scaffold, making it an ideal starting point for generating diverse chemical libraries.

This document provides a detailed exploration of the key functionalization pathways for this molecule. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical logic behind each step to empower researchers to adapt and innovate.

Part 1: Elaboration of the C9-Hydroxyl Group

The secondary alcohol at the C9 position is the primary site for introducing significant structural diversity. It can be oxidized to a ketone, which serves as a linchpin for further modifications, or directly converted into ethers and esters.

Oxidation to a Key Ketone Intermediate

The conversion of the C9-hydroxyl to a ketone yields tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , a critical intermediate for subsequent reactions like reductive amination.[7][8][9] The primary challenge is to perform this oxidation without cleaving the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. Therefore, harsh, acidic oxidants like Jones reagent (chromic acid) are unsuitable. Milder, non-acidic conditions are required.[10][11][12]

Causality Behind Reagent Choice:

  • Swern and Dess-Martin Periodinane (DMP) Oxidations: These are highly reliable methods that operate under neutral or slightly basic conditions, ensuring the integrity of the Boc group. They are known for their high yields and compatibility with a wide range of functional groups.

  • TEMPO-based Systems: Copper/TEMPO-catalyzed aerobic oxidation is a greener alternative that often proceeds under mild conditions, though secondary alcohols can sometimes show sluggish reactivity.[13]

G cluster_oxidation Oxidation Workflow Start Tert-butyl 9-hydroxy-3- azaspiro[5.5]undecane-3-carboxylate Process Oxidation (e.g., Dess-Martin Periodinane) Start->Process DCM, rt End Tert-butyl 9-oxo-3- azaspiro[5.5]undecane-3-carboxylate Process->End Aqueous Workup & Purification

Caption: Workflow for the oxidation of the C9-hydroxyl group.

Table 1: Comparison of Oxidation Conditions

Reagent System Solvent Temperature (°C) Typical Yield Key Considerations
Dess-Martin Periodinane (DMP) CH₂Cl₂ Room Temp >95% Stoichiometric; periodinane byproduct removal needed.
Swern (Oxalyl Chloride, DMSO, Et₃N) CH₂Cl₂ -78 to RT >95% Requires cryogenic temperatures; produces dimethyl sulfide.

| TEMPO / NaOCl | CH₂Cl₂ / H₂O | 0 to RT | 85-95% | Biphasic; requires careful pH control. |

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is favored for its operational simplicity and mild reaction conditions.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMP (1.2 eq) portion-wise to the stirred solution at room temperature. The mixture may become slightly cloudy.

  • Monitoring the Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Outcome: A white to off-white solid corresponding to tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, with an expected yield of >95%.

Etherification of the C9-Hydroxyl

Forming ethers at a sterically hindered secondary alcohol can be challenging.[14][15] The Williamson ether synthesis remains a viable, though sometimes forceful, method. It involves deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sɴ2 reaction with an electrophile.

Causality Behind Reagent Choice:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the hindered secondary alcohol.

  • Electrophile: A reactive primary alkyl halide (e.g., methyl iodide, benzyl bromide) is ideal to minimize competing E2 elimination reactions.

G cluster_ether Williamson Ether Synthesis Reactant C9-Alcohol Alkoxide C9-Alkoxide Reactant->Alkoxide 1. NaH, THF Product C9-Ether Alkoxide->Product 2. R-X (Alkyl Halide)

Caption: Key steps in the Williamson etherification of the C9-alcohol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., Benzyl Bromide) (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Carefully wash the NaH dispersion (1.5 eq) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil, then suspend the NaH powder in anhydrous THF.

  • Cool the NaH suspension to 0 °C.

  • Dissolve the starting alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Monitoring Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.3 eq) dropwise.

  • Monitoring the Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate three times. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: The Boc group is generally stable to NaH, but prolonged heating should be avoided. For extremely challenging etherifications, modern methods like electrochemical synthesis or photoredox catalysis may offer milder alternatives.[14][16]

Part 2: Manipulations at the N3-Position

The N-Boc group serves as a stable protecting group that can be selectively removed under acidic conditions to reveal the secondary amine. This free amine is a versatile handle for introducing new substituents via alkylation, acylation, or arylation.

N-Boc Deprotection

The cleavage of the Boc group is a fundamental step, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[17][18] The mechanism proceeds through protonation of the carbamate carbonyl, followed by elimination to form a stable tert-butyl cation, carbon dioxide, and the free amine salt.[19][20]

Critical Consideration: The tert-Butyl Cation The generated tert-butyl cation is a potent electrophile that can alkylate other nucleophilic sites on the molecule or solvent. To prevent this, a "scavenger" such as anisole or triethylsilane is often added to trap the cation.[20]

G cluster_deprotection N-Boc Deprotection & Functionalization Start N-Boc Protected Amine Process Acidic Cleavage (e.g., TFA / DCM) Start->Process Intermediate Free Amine Salt Process->Intermediate Releases CO2 + isobutylene NextStep Further Functionalization (e.g., Reductive Amination) Intermediate->NextStep Basification then R-CHO, NaBH(OAc)3

Caption: Pathway from N-Boc deprotection to subsequent N-functionalization.

Protocol 3: N-Boc Deprotection with TFA

Materials:

  • N-Boc protected starting material (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (scavenger, optional, 5-10% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

Procedure:

  • Dissolve the N-Boc protected compound in DCM in a round-bottom flask. If using a scavenger, add anisole at this stage.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v with DCM).

  • Monitoring the Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC or LC-MS until all starting material is consumed (usually 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic.

  • Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Expected Outcome: The deprotected 9-hydroxy-3-azaspiro[5.5]undecane, typically as a solid or oil, in near-quantitative yield. The product can often be used in the next step without further purification.

N-Alkylation via Reductive Amination

Direct alkylation of the newly formed secondary amine with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts. Reductive amination offers a far more controlled and efficient method for mono-alkylation.[21][22] The process involves the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent.[23][24]

Causality Behind Reagent Choice:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate. Its steric bulk and attenuated reactivity contribute to its high selectivity.[24]

Protocol 4: N-Alkylation via Reductive Amination

Materials:

  • Deprotected amine (e.g., 9-hydroxy-3-azaspiro[5.5]undecane) (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Combine the amine (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE or DCM under a nitrogen atmosphere.

  • Stir the mixture for 20-30 minutes at room temperature to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Monitoring the Reaction: Stir at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Part 3: A Multi-Step Synthetic Strategy

The true power of this scaffold is realized when functionalizing both reactive sites in a planned sequence. The following workflow demonstrates how to build complexity methodically.

Caption: A multi-step workflow combining C9 and N3 functionalization.

This strategy first modifies the C9-hydroxyl group under conditions that preserve the N-Boc protection. Subsequently, the Boc group is removed, and the newly freed amine is functionalized, leading to a highly decorated and diverse final product.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its two orthogonal handles—the C9-hydroxyl and the N-Boc protected amine—allow for controlled, stepwise functionalization. By leveraging the robust protocols detailed in this guide for oxidation, etherification, deprotection, and reductive amination, researchers can efficiently generate libraries of novel, three-dimensional molecules poised for biological screening and the development of next-generation therapeutics.

References

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  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(11), 1233–1243. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 1856–1866. Available at: [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6048-6081. Available at: [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14214-14227. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Bartoli, G., et al. (2005). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 70(1), 169-174. Available at: [Link]

  • Jenkins, I. D., et al. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery [Data set]. ACS Publications. Available at: [Link]

  • Google Patents. (2010). US20100234340A1 - Substituted Spiroamide Compounds.
  • Arkat USA. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. ARKIVOC. Available at: [Link]

  • Rivero, A. R., et al. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters, 22(21), 8443–8448. Available at: [Link]

  • Google Patents. (2010). CA2742741A1 - Substituted disulfonamides.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zander, N., & Frank, R. (2001). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses, 78, 228. Available at: [Link]

  • Kotha, S., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. European Journal of Organic Chemistry, 2018(20-21), 2531-2538. Available at: [Link]

  • Kpegba, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(36), 21257-21264. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • Tyler DeWitt. (2018, March 1). Oxidation of Alcohols: Primary, Secondary and Tertiary [Video]. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 125-131. Available at: [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. Available at: [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(3), 1367-1374. Available at: [Link]

  • Dr. James Norris. (2018, April 10). Reductive Amination [Video]. YouTube. Available at: [Link]

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Sources

Application Notes and Protocols for the Stereoselective Synthesis of 9-Hydroxy-3-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3D-Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, sp²-rich molecular architectures towards more three-dimensional, sp³-rich scaffolds. This evolution is driven by the need for novel chemical entities with improved pharmacological profiles, including enhanced target specificity, better metabolic stability, and superior pharmacokinetic properties. Spirocyclic systems, particularly those incorporating piperidine rings, have emerged as "privileged structures" due to their inherent rigidity, which can lead to more effective interactions with biological targets by reducing the entropic penalty of binding.[1] The 3-azaspiro[5.5]undecane framework is a compelling example of such a scaffold, finding application in the development of antagonists for various receptors.[2][3] The introduction of a hydroxyl group at the C9 position adds a crucial point for hydrogen bonding and further functionalization, making the stereoselective synthesis of 9-hydroxy-3-azaspiro[5.5]undecane derivatives a topic of significant interest for researchers in drug development.[1][4]

This guide provides a detailed examination of a robust and stereocontrolled synthetic approach to access these valuable building blocks. We will delve into the strategic considerations for constructing the spirocyclic core and, critically, the methodologies for achieving high diastereoselectivity in the final hydroxyl installation.

Strategic Overview: A Two-Phase Synthetic Approach

A logical and efficient pathway to chiral 9-hydroxy-3-azaspiro[5.5]undecane derivatives involves a two-phase strategy. The initial phase focuses on the construction of a key intermediate, an N-protected 3-azaspiro[5.5]undecan-9-one. The second, and stereochemically determinant phase, is the diastereoselective reduction of the C9-ketone to afford the desired alcohol.

G cluster_0 Phase 1: Spirocycle Construction cluster_1 Phase 2: Stereoselective Reduction Start N-Boc-4-piperidone & Diethyl malonate Intermediate1 Dieckmann Condensation Start->Intermediate1 Intermediate2 Hydrolysis & Decarboxylation Intermediate1->Intermediate2 Precursor N-Boc-3-azaspiro[5.5]undecan-9-one Intermediate2->Precursor Reduction Diastereoselective Ketone Reduction Precursor->Reduction Product_cis cis-9-Hydroxy-3-azaspiro[5.5]undecane (Axial Attack) Reduction->Product_cis Small Hydride Reagent (e.g., NaBH4) Product_trans trans-9-Hydroxy-3-azaspiro[5.5]undecane (Equatorial Attack) Reduction->Product_trans Bulky Hydride Reagent (e.g., L-Selectride®)

Figure 1: A high-level overview of the two-phase synthetic strategy.

Phase 1: Synthesis of the Key Precursor, N-Boc-3-azaspiro[5.5]undecan-9-one

The construction of the spirocyclic ketone is paramount. While several methods exist for the formation of spirocycles, a reliable approach involves a double Michael addition or a related cyclization strategy. Here, we propose a robust synthesis starting from commercially available N-Boc-4-piperidone and a suitable dielectrophile.

Protocol 1: Synthesis of N-Boc-3-azaspiro[5.5]undecan-9-one

This protocol is based on established methods for the synthesis of related spirocyclic ketones.

Materials:

  • N-Boc-4-piperidone

  • Methyl vinyl ketone (MVK)

  • Potassium tert-butoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of methyl vinyl ketone (2.5 eq) in anhydrous toluene via a syringe pump over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-azaspiro[5.5]undecan-9-one.

Expected Outcome:

This procedure should provide the desired spirocyclic ketone in moderate to good yields. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Phase 2: Diastereoselective Reduction of the C9-Ketone

The stereochemical outcome of the reduction of the C9-ketone is governed by the principles of nucleophilic addition to cyclohexanone systems. The facial selectivity of the hydride attack (axial vs. equatorial) can be controlled by the steric bulk of the hydride reagent.[5][6]

  • Axial Attack: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) preferentially attack from the axial face, leading to the formation of the equatorial alcohol. This is often the thermodynamically more stable product.[5][7]

  • Equatorial Attack: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are sterically hindered from approaching the axial face by the axial hydrogens at C7 and C11. Consequently, they attack from the more accessible equatorial face, yielding the axial alcohol.[5][6]

G cluster_0 Axial Attack (Small Hydride) cluster_1 Equatorial Attack (Bulky Hydride) ketone_ax N-Boc-3-azaspiro[5.5]undecan-9-one ts_ax [Transition State] ketone_ax->ts_ax Axial Attack alcohol_eq cis-Isomer (Equatorial OH) ts_ax->alcohol_eq reagent_ax NaBH4 reagent_ax->ts_ax ketone_eq N-Boc-3-azaspiro[5.5]undecan-9-one ts_eq [Transition State] ketone_eq->ts_eq Equatorial Attack alcohol_ax trans-Isomer (Axial OH) ts_eq->alcohol_ax reagent_eq L-Selectride® reagent_eq->ts_eq

Figure 2: Controlling stereoselectivity in the reduction of the spirocyclic ketone.

Protocol 2A: Synthesis of cis-9-Hydroxy-3-azaspiro[5.5]undecane (via Axial Attack)

Materials:

  • N-Boc-3-azaspiro[5.5]undecan-9-one

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Ammonium chloride, saturated solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve N-Boc-3-azaspiro[5.5]undecan-9-one (1.0 eq) in a mixture of DCM and anhydrous methanol (4:1 v/v) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, monitoring for the disappearance of the starting material by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for the subsequent deprotection step. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2B: Synthesis of trans-9-Hydroxy-3-azaspiro[5.5]undecane (via Equatorial Attack)

Materials:

  • N-Boc-3-azaspiro[5.5]undecan-9-one

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide, 1 M solution

  • Hydrogen peroxide, 30% solution

  • Sodium thiosulfate, saturated solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve N-Boc-3-azaspiro[5.5]undecan-9-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 1 M NaOH solution, and then 30% H₂O₂ solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add saturated sodium thiosulfate solution to quench any remaining peroxide.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to isolate the trans-alcohol. Determine the diastereomeric ratio by ¹H NMR.

Data Summary

ProtocolHydride ReagentKey ParameterExpected Major IsomerExpected Diastereomeric Ratio (d.r.)
2A Sodium BorohydrideSmall steric footprintcis (Equatorial OH)>90:10
2B L-Selectride®Large steric footprinttrans (Axial OH)>95:5

Final Deprotection

The final step to obtain the title compounds is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc-9-hydroxy-3-azaspiro[5.5]undecane (cis or trans isomer)

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Sodium hydroxide, 1 M solution (for workup)

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) or an excess of 4 M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a small amount of water and basify to pH > 10 with 1 M NaOH.

  • Extract the free amine into a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the final 9-hydroxy-3-azaspiro[5.5]undecane derivative.

Conclusion

The stereoselective synthesis of 9-hydroxy-3-azaspiro[5.5]undecane derivatives is an achievable goal for medicinal chemists through a well-planned synthetic sequence. The key to success lies in the reliable construction of the spirocyclic ketone precursor and the judicious choice of a hydride reagent to control the stereochemistry of the crucial alcohol functionality. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable and structurally complex building blocks for the advancement of drug discovery programs.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Biol. Med. Pharm. Sci.
  • Facial stereoselectivity of the hydride addition to 2-substituted cyclohexanones.
  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PubMed Central.
  • Reduction with Metal Hydrides.
  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed.
  • Figure 1 from A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Semantic Scholar.
  • Stereoselectivity in Reduction of Cyclohexanone. YouTube.
  • β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Royal Society of Chemistry.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29.
  • SYNTHESIS OF N-METHYL-9-AZASPIRO[5.5]UNDECANE-3-ONE. Semantic Scholar.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
  • Enantioselective Carbonyl Reductions. Chemistry LibreTexts.
  • Pharmacological Applications of Piperidine Deriv
  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
  • 3-Azaspiro[5.5]undecanes. Journal of Medicinal Chemistry.
  • (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Reduction with Hydride Reagents. WordPress.
  • Stereochemistry and mechanism of ketone reductions by hydride reagents. Unknown Source.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem.

Sources

Boc deprotection of "Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Efficient Boc Deprotection of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

I. Executive Summary & Strategic Overview

The 3-azaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of neurologically active agents and other complex molecular architectures[1]. The synthesis of derivatives based on this core often requires the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection due to its stability in various conditions and its clean, acid-labile removal[2][3].

This document provides a comprehensive, field-proven guide to the deprotection of This compound . We move beyond simple step-listing to explain the underlying chemical principles, enabling researchers to not only execute the protocols but also to adapt and troubleshoot them effectively. We will detail two primary, robust methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), providing a comparative analysis to guide your choice of methodology.

II. The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of a Boc group under acidic conditions is a classic example of a carbamate hydrolysis, proceeding through a well-understood E1-type mechanism[3][4][5]. Understanding this pathway is critical for predicting potential side reactions and optimizing conditions.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step activates the group for cleavage[2][4].

  • Formation of a Stable Cation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate[3][4].

  • Decarboxylation & Amine Liberation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free secondary amine of the spirocycle[4][6].

  • Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, yielding the final product as an ammonium salt (e.g., trifluoroacetate or hydrochloride salt)[2][4].

A critical consideration is the fate of the tert-butyl carbocation. This electrophilic species can potentially alkylate other nucleophilic sites in the molecule or solvent. While the hydroxyl group on our target molecule is a secondary alcohol and less prone to alkylation, this can be a significant issue with more electron-rich substrates. The use of "scavengers" like anisole or thioanisole can mitigate this by trapping the cation[2][7][8].

Boc_Deprotection_Mechanism Figure 1: Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Reaction Pathway cluster_1 Byproducts Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid C-O Cleavage AmineSalt Final Amine Salt + CO2 CarbamicAcid->AmineSalt Decarboxylation tButylCation tert-Butyl Cation Isobutylene Isobutylene tButylCation->Isobutylene - H+

Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism

III. Experimental Protocols: A Comparative Approach

The choice between TFA and HCl is often dictated by the desired final salt form, downstream reaction compatibility, and substrate sensitivity. TFA is a strong acid that is easily removed in vacuo, while 4M HCl in dioxane is a convenient, commercially available reagent that often yields a crystalline hydrochloride salt that can be isolated by simple filtration[9][10].

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Primary Reagent Trifluoroacetic Acid (TFA)4.0 M Solution of HCl in 1,4-Dioxane
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 2 hours[10][11]1 to 4 hours[10][12]
Work-up Evaporation of volatiles, trituration with etherOften precipitates, filtration and washing
Product Form Trifluoroacetate (TFA) SaltHydrochloride (HCl) Salt[10]
Key Advantage Fast reaction; easy removal of excess acid/solvent.Crystalline product is often easily isolated.
Key Consideration TFA is highly corrosive; residual TFA can be problematic.Dioxane is a peroxide-former and has health concerns.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is valued for its speed and straightforward work-up, especially on smaller scales.

A. Materials and Reagents

  • This compound

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Diethyl ether (Et₂O), Anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

B. Step-by-Step Procedure

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common and effective condition is a 1:1 mixture of DCM:TFA[11].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes[13]. The product will be significantly more polar (lower Rf on silica gel) than the starting material. The reaction is typically complete within 1-2 hours.

  • Work-up & Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA[10].

    • To the resulting residue, add cold diethyl ether. This will cause the trifluoroacetate salt of the product to precipitate as a solid.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is an excellent method for generating the hydrochloride salt directly, which is often preferred for its crystalline nature and stability.

A. Materials and Reagents

  • This compound

  • 4.0 M Hydrochloric Acid in 1,4-Dioxane

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask, magnetic stirrer

B. Step-by-Step Procedure

  • Reaction Setup: To a stirred solution or suspension of the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent (e.g., Methanol or Dioxane), add the 4.0 M HCl in 1,4-dioxane solution (4-10 eq) at room temperature[9][14].

  • Reaction: Stir the mixture at room temperature. In many cases, the hydrochloride salt of the deprotected product will begin to precipitate out of the solution within the first hour.

  • Monitoring: Monitor the reaction for completeness by TLC or LC-MS[10]. The reaction may take 1-4 hours. For some substrates, it can be complete in as little as 30 minutes[7][12].

  • Isolation:

    • Once the reaction is complete, add diethyl ether or MTBE to the reaction slurry to ensure complete precipitation of the hydrochloride salt.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with diethyl ether or MTBE to remove any non-polar impurities and residual starting material.

    • Dry the white solid under high vacuum to yield the pure 9-hydroxy-3-azaspiro[5.5]undecane hydrochloride.

Experimental_Workflow Figure 2: Comparative Experimental Workflow cluster_tfa Protocol 1: TFA Method cluster_hcl Protocol 2: HCl Method start Start: Boc-Protected Substrate dissolve_tfa 1. Dissolve in DCM start->dissolve_tfa dissolve_hcl 1. Suspend in Solvent start->dissolve_hcl cool_tfa 2. Cool to 0 °C dissolve_tfa->cool_tfa add_tfa 3. Add TFA cool_tfa->add_tfa stir_tfa 4. Stir at RT add_tfa->stir_tfa workup_tfa 5. Evaporate & Precipitate with Ether stir_tfa->workup_tfa end_node Final Product: Deprotected Amine Salt workup_tfa->end_node add_hcl 2. Add 4M HCl/Dioxane dissolve_hcl->add_hcl stir_hcl 3. Stir at RT (Precipitation Occurs) add_hcl->stir_hcl workup_hcl 4. Filter & Wash with Ether stir_hcl->workup_hcl workup_hcl->end_node

Caption: Figure 2: Comparative Experimental Workflow

IV. Validation & Analytical Confirmation

Confirming the complete removal of the Boc group is a critical quality control step[15]. A multi-technique approach provides the most robust validation.

TechniqueStarting Material SignatureProduct Signature (Confirmation)
¹H NMR Characteristic sharp singlet for 9 protons at ~1.4-1.5 ppm[15].Complete disappearance of the ~1.4 ppm singlet. Appearance of a broad N-H proton signal (often as NH₂⁺).
¹³C NMR Quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm[15].Complete disappearance of the signals at ~80 and ~28 ppm.
FTIR Strong C=O stretch of the carbamate at ~1680-1720 cm⁻¹[15].Disappearance of the carbamate C=O band. Appearance of N-H stretching bands.
Mass Spec (MS) Expected molecular ion peak [M+H]⁺.Molecular ion peak corresponding to a mass loss of 100.12 amu [15].
TLC Single, less polar spot.A new, more polar spot (lower Rf) that stains with ninhydrin (for primary/secondary amines)[13].

V. Troubleshooting & Field-Proven Insights

  • Problem: Incomplete Reaction.

    • Cause: Insufficient acid stoichiometry or reaction time. The reactivity of Boc groups can be substrate-dependent.

    • Solution: Increase the equivalents of acid or prolong the reaction time. Gentle warming (e.g., to 40 °C) can be attempted, but monitor carefully for side reactions. Ensure your acidic reagent has not degraded; 4M HCl/dioxane can lose strength over time.

  • Problem: Product is an Oil or Gummy Solid.

    • Cause: The salt form may be hygroscopic or amorphous. This is more common with TFA salts.

    • Solution: Ensure all solvents are anhydrous. Try co-evaporation with an anhydrous solvent like toluene to remove trace water. If isolation remains difficult, consider proceeding to the next step with the crude material or performing a basic workup (wash with sat. NaHCO₃ solution, extract with an organic solvent, dry, and evaporate) to obtain the free amine, which can then be purified by chromatography[13][16]. Caution: The free amine may be less stable than the salt.

  • Problem: Unexpected Side Products.

    • Cause: The tert-butyl cation may be alkylating the hydroxyl group or another nucleophilic site. The substrate may be sensitive to prolonged exposure to strong acid.

    • Solution: Run the reaction at 0 °C for the entire duration. Consider adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation[2][7].

VI. Conclusion

The acid-catalyzed deprotection of This compound is a reliable and high-yielding transformation critical for the synthesis of advanced intermediates. Both the TFA/DCM and HCl/Dioxane methods are robust and effective. The choice of protocol should be guided by the desired salt form of the final product and the scale of the reaction. By understanding the underlying mechanism and employing rigorous analytical monitoring, researchers can confidently execute this key synthetic step.

VII. References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl? - ResearchGate. Available at: [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts - ResearchGate. Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA - Scribd. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. Available at: [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

The primary synthetic route to this compound involves the reduction of the corresponding ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This guide will focus on this key transformation, providing practical, field-proven insights to ensure a successful and reproducible synthesis.

Reaction Pathway Overview

The synthesis is a straightforward yet nuanced reduction of a cyclic ketone to a secondary alcohol. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity, as well as for controlling the stereochemical outcome.

Reaction_Pathway Ketone Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Alcohol This compound Ketone->Alcohol Reduction Reagent Sodium Borohydride (NaBH4) in Methanol (MeOH) Reagent->Alcohol

Caption: Synthetic route to the target alcohol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: I performed the reduction of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with sodium borohydride in methanol, but my final yield is very low. What could have gone wrong?

Answer:

Low product yield in this reduction can stem from several factors, primarily related to the stability of the reducing agent and the reaction workup.

  • Degradation of Sodium Borohydride: Sodium borohydride (NaBH₄) reacts with protic solvents like methanol, leading to its decomposition over time.[1] If the NaBH₄ is old or has been improperly stored, it may have lost its reducing power.

    • Solution: Always use freshly opened or properly stored NaBH₄. To mitigate decomposition during the reaction, the reaction is typically run at a low temperature (0 °C).

  • Insufficient Reducing Agent: While theoretically one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, an excess is used to ensure complete conversion and to compensate for any decomposition.[2]

    • Solution: Use 1.5 to 2.0 equivalents of NaBH₄ relative to the starting ketone. This ensures the reaction goes to completion in a reasonable timeframe.

  • Improper Workup and Product Loss: The product, a Boc-protected amino alcohol, has a degree of water solubility. During the aqueous workup, a significant amount of the product can be lost to the aqueous phase if the extraction is not performed thoroughly.

    • Solution: After quenching the reaction, concentrate the methanol on a rotary evaporator. Then, perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous layer.

Problem 2: Incomplete Reaction

Question: My TLC analysis shows a significant amount of starting ketone remaining even after a prolonged reaction time. How can I drive the reaction to completion?

Answer:

An incomplete reaction is a common issue, often linked to reaction kinetics and reagent stoichiometry.

  • Causality: The reactivity of the ketone can be influenced by the steric hindrance around the carbonyl group inherent to the spirocyclic system. At low temperatures, the reaction rate might be slow.

  • Troubleshooting Steps:

    • Monitor Progress: Continue to monitor the reaction by TLC. If the reaction has stalled, a second portion of NaBH₄ (0.5 equivalents) can be added.

    • Temperature Adjustment: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Solvent System: While methanol is standard, a mixture of THF and methanol can sometimes improve the solubility of the starting material and enhance the reaction rate.[1]

Problem 3: Difficulty in Product Purification

Question: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

The polarity of the hydroxyl group and the presence of the Boc protecting group can make purification challenging.

  • Column Chromatography Issues: The polar nature of the alcohol can lead to tailing on silica gel columns.

    • Optimization: Use a solvent system with a small amount of a polar modifier. A gradient elution of ethyl acetate in hexanes is a good starting point. Adding a small percentage (0.5-1%) of triethylamine or methanol to the eluent can help to reduce tailing and improve separation.

  • Alternative Purification: Recrystallization: If the product can be solidified, recrystallization is an excellent method for obtaining high-purity material.

    • Procedure: Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes, heptane) until turbidity is observed. Allowing the solution to cool slowly can induce crystallization.

Problem 4: Formation of Diastereomers (Cis/Trans Isomers)

Question: I am concerned about the formation of diastereomers (axial vs. equatorial alcohol). How can I control the stereoselectivity of the reduction, and how can I confirm the stereochemistry of my product?

Answer:

The reduction of the ketone can lead to the formation of two diastereomers, where the hydroxyl group is either in an axial or equatorial position relative to the cyclohexane ring.

  • Understanding Stereoselectivity: The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon.

    • Axial Attack: Hydride attack from the axial face leads to the formation of the equatorial alcohol, which is generally the thermodynamically more stable product.

    • Equatorial Attack: Hydride attack from the equatorial face results in the axial alcohol.

    For less sterically hindered hydrides like NaBH₄, the axial attack is often favored, leading to a predominance of the equatorial alcohol.[3]

  • Controlling Diastereoselectivity:

    • Bulky Reducing Agents: To favor the formation of the axial alcohol (equatorial attack), a more sterically demanding reducing agent such as L-Selectride® can be used.

    • Chelation Control: The use of cerium(III) chloride with NaBH₄ (the Luche reduction) can alter the diastereoselectivity by coordinating to the carbonyl oxygen.

  • Characterization of Diastereomers:

    • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the axial and equatorial isomers. The proton on the carbon bearing the hydroxyl group (H-C-OH) will have a different chemical shift and coupling constant depending on its orientation. Typically, an axial proton will appear at a higher field (lower ppm) and exhibit larger coupling constants to adjacent axial protons compared to an equatorial proton.

Proton Position Typical ¹H NMR Signal
Axial H-C-OHBroader multiplet, larger J-values
Equatorial H-C-OHNarrower multiplet, smaller J-values

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis?

A1: The following is a detailed, self-validating protocol based on established procedures for sodium borohydride reductions.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Ketone in MeOH Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 portion-wise Stir Stir at 0 °C to RT Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water/Sat. NH4Cl Monitor->Quench Reaction Complete Concentrate Concentrate in vacuo Quench->Concentrate Extract Extract with EtOAc Concentrate->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify

Caption: Experimental workflow for the synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Q2: What are the expected spectral data for the final product?

A2: Characterization of the final product is crucial for confirming its identity and purity.

Analysis Expected Data
¹H NMR Signals corresponding to the tert-butyl group (~1.45 ppm, 9H, s), the piperidine and cyclohexane ring protons (complex multiplets between 1.2-3.6 ppm), and the proton on the carbon bearing the hydroxyl group (a multiplet around 3.6-3.8 ppm).
¹³C NMR Signals for the tert-butyl group (~28.5 ppm), the quaternary spiro carbon, the carbons of the piperidine and cyclohexane rings, the carbon bearing the hydroxyl group (~68-72 ppm), and the carbonyl of the Boc group (~155 ppm).
Mass Spec (ESI) Expected [M+H]⁺ at m/z = 270.2.

Note: Specific chemical shifts may vary depending on the solvent and the diastereomer. You can find reference spectra from suppliers like BLDpharm.[4]

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety procedures should be followed.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Methanol, ethyl acetate, and hexanes are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Reduction using sodium borohydride? - ResearchGate. Available at: [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Available at: [Link]

  • Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives | Request PDF. Available at: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sodium Borohydride - Common Organic Chemistry. Available at: [Link]

  • Stereoselective Reduction of 4-tert-butylcyclohexanone - YouTube. Available at: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Optimizing Yield of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of this valuable spirocyclic building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction yields effectively.

I. Synthetic Overview & Key Transformation

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone precursor, Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This transformation is typically achieved using a mild and selective reducing agent, with sodium borohydride (NaBH₄) being a widely used and effective choice.[1][2]

The general reaction scheme is as follows:

This guide will focus on troubleshooting and optimizing this key reduction step.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing logical steps for resolution.

dot

Troubleshooting_Workflow Low_Yield Low or No Yield of Product Incomplete_Reaction Incomplete Reaction (Starting material remains) Low_Yield->Incomplete_Reaction Possible Cause Product_Loss Product Loss During Work-up/Purification Low_Yield->Product_Loss Possible Cause Side_Reactions Significant Side Product Formation Low_Yield->Side_Reactions Possible Cause Check_Reagents Verify Reagent Quality - NaBH₄ activity - Solvent purity (anhydrous?) Incomplete_Reaction->Check_Reagents Check_Conditions Review Reaction Conditions - Temperature control - Reaction time - Stoichiometry Incomplete_Reaction->Check_Conditions Optimize_Workup Optimize Work-up - pH adjustment - Extraction efficiency Product_Loss->Optimize_Workup Optimize_Purification Optimize Purification - Column chromatography conditions - Recrystallization solvent Product_Loss->Optimize_Purification Side_Reactions->Check_Conditions Analyze_Byproducts Analyze Byproducts - NMR, MS of crude mixture Side_Reactions->Analyze_Byproducts

Caption: A logical workflow for troubleshooting low reaction yields.

Q1: My reaction shows a low yield or no product formation. What are the primary areas to investigate?

A1: Low yield is a common issue that can often be resolved by systematically evaluating three key areas: reagent quality, reaction conditions, and work-up/purification procedures.

  • Reagent Quality:

    • Sodium Borohydride (NaBH₄): This is the most critical reagent. NaBH₄ is sensitive to moisture and can decompose over time, losing its reducing activity. Ensure you are using a fresh bottle or a properly stored (desiccated) reagent. If in doubt, it is often best to open a new bottle.

    • Solvent: The choice and quality of the solvent are paramount. If using an aprotic solvent like THF, ensure it is anhydrous. Water will react with NaBH₄, consuming the reagent and reducing the yield.[3][4] If using a protic solvent like methanol or ethanol, be aware that NaBH₄ will react with it, albeit more slowly than with water.[4][5] Using fresh, high-purity solvents is recommended.

  • Reaction Conditions:

    • Temperature: The reduction is typically performed at a low temperature (e.g., -5°C to 0°C) to control the reaction rate and minimize side reactions.[1][2] Allowing the reaction to warm to room temperature prematurely can lead to undesired byproducts.

    • Reaction Time: While the reaction is often complete within an hour, it's crucial to monitor its progress using Thin Layer Chromatography (TLC).[1][2] An insufficient reaction time will result in incomplete conversion of the starting material.

    • Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess of NaBH₄ to ensure complete reaction and to compensate for any reaction with the solvent or trace amounts of water.[6] A typical range is 1.5 to 2.0 equivalents of NaBH₄ per equivalent of the ketone.

  • Work-up and Purification:

    • Quenching: The reaction is typically quenched by the careful addition of a weak acid (e.g., acetic acid) or water to neutralize any unreacted NaBH₄.[1][2] Improper quenching can lead to issues during extraction.

    • Extraction: The product is a polar alcohol, and its solubility in the aqueous and organic layers during extraction should be considered. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended to maximize recovery.

    • Purification: The polarity of the product alcohol requires careful selection of the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Q2: My TLC analysis shows both starting material and product spots, even after the recommended reaction time. How can I drive the reaction to completion?

A2: An incomplete reaction is a common hurdle. Here’s a systematic approach to address it:

  • Verify NaBH₄ Activity: As mentioned in A1, the primary suspect is the activity of your sodium borohydride. Try the reaction again with a fresh batch of NaBH₄.

  • Increase Reagent Stoichiometry: If you are confident in your NaBH₄ quality, consider increasing the molar equivalents of the reducing agent. A modest increase to 2.5 or 3.0 equivalents can often push the reaction to completion.

  • Extend Reaction Time: While monitoring by TLC, if you observe the reaction is progressing but slowly, extending the reaction time at the recommended temperature may be sufficient.

  • Temperature Adjustment: If the reaction is sluggish at low temperatures, you can consider allowing it to slowly warm to room temperature and stir for an additional period. However, be mindful that this may increase the risk of side reactions.

Q3: I'm having difficulty purifying my product by column chromatography. It seems to be very polar.

A3: The hydroxyl group in the product makes it significantly more polar than the starting ketone. This can sometimes make it challenging to elute from a silica gel column.

  • Solvent System Optimization: A common mobile phase for this type of separation is a mixture of hexanes and ethyl acetate. If your product is not eluting, you will need to increase the polarity of the eluent. Try a gradient elution, starting with a low concentration of ethyl acetate in hexanes and gradually increasing the proportion of ethyl acetate. If the product still adheres strongly to the silica, you can add a small percentage (0.5-1%) of methanol or triethylamine to the eluent. Triethylamine can be particularly helpful in reducing tailing of amine-containing compounds on silica gel.

  • Alternative Purification Method: If column chromatography proves difficult, consider recrystallization. You will need to perform a solvent screen to find a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes) is often a good starting point.[6]

Q4: Are there any common side reactions I should be aware of?

A4: Sodium borohydride is a relatively mild and selective reducing agent, which minimizes the occurrence of side reactions.[5] The primary "side reaction" to be concerned with is the reaction of NaBH₄ with protic solvents (like methanol or water) or acidic functional groups. This consumes the reagent and generates hydrogen gas, which can be a safety hazard if not properly vented.

For this specific substrate, the Boc protecting group is stable to the reaction conditions. The spirocyclic core is also robust and unlikely to undergo rearrangement under these mild reducing conditions.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Sodium Borohydride Reduction in Tetrahydrofuran (THF)

This protocol is based on procedures described in the patent literature.[1][2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous THF (approximately 5 mL per gram of ketone).

  • Cooling: Cool the solution to -5°C to 0°C using an ice-salt or ice-acetone bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The product spot should have a lower Rf value than the starting material.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of acetic acid or water at 0°C until gas evolution ceases.

  • Work-up:

    • Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Sodium Borohydride Reduction in Methanol

This is a common alternative protocol for NaBH₄ reductions.

  • Dissolution: Dissolve Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol (approximately 10 mL per gram of ketone) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (1.5-2.0 eq) in small portions to the stirred solution. Note that some gas evolution will occur as the NaBH₄ reacts with the methanol.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate to yield the crude product.

  • Purification: Purify by flash column chromatography as described in Protocol 1.

IV. Data for Comparison

The following table summarizes key parameters for the starting material and the expected product to aid in characterization and reaction monitoring.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Rf (1:1 Hex:EtOAc)
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateC₁₅H₂₅NO₃267.36White to off-white solidHigher
This compoundC₁₅H₂₇NO₃269.38White to off-white solidLower

V. Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A: While LiAlH₄ is a powerful reducing agent capable of reducing ketones, it is generally not recommended for this specific transformation for a few reasons. LiAlH₄ is much more reactive and less selective than NaBH₄. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions and a more complex work-up procedure.[7] Given that NaBH₄ is effective and safer for this reduction, it is the preferred reagent.

Q: My starting material is not fully dissolving in THF. What should I do?

A: Ensure you are using a sufficient volume of solvent. If solubility is still an issue, you can try gentle warming to aid dissolution before cooling the solution for the addition of NaBH₄. Alternatively, a co-solvent system, such as THF with a small amount of methanol, can be employed, but be mindful of the reaction between NaBH₄ and methanol.

Q: How do I properly dispose of excess sodium borohydride?

A: Excess sodium borohydride should be quenched carefully. In a fume hood, slowly and cautiously add the excess NaBH₄ to a large volume of cold water with stirring. The NaBH₄ will react to produce hydrogen gas, so ensure adequate ventilation and no nearby ignition sources. Once the reaction has ceased, the aqueous solution can be neutralized and disposed of according to your institution's guidelines.

Q: What are some alternative, milder reducing agents I could consider?

A: For the reduction of ketones, several other reagents can be used, although NaBH₄ is often the most practical choice. Some alternatives include:

  • Sodium Cyanoborohydride (NaBH₃CN): This is an even milder reducing agent than NaBH₄ and is often used for reductive aminations.

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas can effectively reduce ketones.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol, in the presence of a metal catalyst.[8]

The choice of reducing agent will depend on the specific requirements of your synthesis, including functional group tolerance and desired stereoselectivity.

VI. Visualization of Key Concepts

dot

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack by Hydride cluster_step2 Step 2: Protonation Ketone Ketone (Electrophilic Carbonyl Carbon) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Attack Hydride H⁻ (from NaBH₄) (Nucleophile) Alkoxide2 Alkoxide Intermediate Alcohol Alcohol Product Alkoxide2->Alcohol Proton Transfer Solvent Protic Solvent (e.g., MeOH, H₂O) (Proton Source)

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

VII. References

  • Organic Chemistry. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide.

  • Substituted disulfonamides. (n.d.). Google Patents. Retrieved from

  • Reducing Agents. (n.d.). TCI Chemicals.

  • Enantioselective reduction of ketones. (n.d.). In Wikipedia.

  • That Chemist. (2025, January 7). Underrated Reducing Agents (Important Papers). YouTube.

  • Orgo Made Easy. (2014, April 8). Reduction of Ketones and Aldehdyes Made Easy! - Organic Chemistry. YouTube.

  • Substituted Spiroamide Compounds. (n.d.). Google Patents. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

  • Diversity-oriented synthesis of azaspirocycles. (2004). PubMed.

  • Alcohols by borohydride reduction of. (n.d.). Google Patents. Retrieved from

  • Shafi, S. S., et al. (n.d.). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.

  • Sodium Borohydride. (n.d.). Common Organic Chemistry.

  • 4-(1-Boc-4-piperidyl)-1-butanol. (n.d.). Ambeed.com.

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.

  • Shafi, S. S., et al. (2025, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate.

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks.

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign.

  • selectivity using sodium borohydride. (n.d.). University of Calgary.

  • tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9 ... (n.d.). Benchchem.

  • 四氢异喹啉类化合物及其用途. (n.d.). Google Patents. Retrieved from

  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). Books.

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal.

  • Shafi, S. S., et al. (2021, July 1). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research.

  • Tetrahydropyrazolopyrimidine compounds. (2013, December 5). Google Patents. Retrieved from

  • BOC-ON. (n.d.). Sigma-Aldrich.

  • Bifunctional compounds for degrading braf via ubiquitin proteosome pathway. (n.d.). Google Patents. Retrieved from

  • Tetrahydropyrazole pyrimidine compounds. (n.d.). Google Patents. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions. Our goal is to enhance your synthetic success by addressing potential side reactions and offering practical, field-proven solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low Yield of the Target 3-Azaspiro[5.5]undecane

Question: My reaction yield for the synthesis of 3-azaspiro[5.5]undecane via reductive amination of cyclohexanone with a suitable amine precursor is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis often stem from several factors, primarily incomplete reaction, competing side reactions, or product loss during workup.

Causality and Solutions:

  • Incomplete Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the iminium ion intermediate is a crucial equilibrium-driven step. Water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution: Implement water removal techniques. A common laboratory practice is the use of a Dean-Stark apparatus. For smaller scale reactions, the addition of drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[1]

  • Suboptimal Reducing Agent: The choice and timing of the reducing agent are critical. A reducing agent that is too reactive can reduce the starting ketone before it has a chance to form the imine. A reagent that is too mild may lead to an incomplete reduction of the iminium ion.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is often a preferred reagent for reductive aminations because it is selective for the iminium ion over the ketone at mildly acidic pH.[1] Sodium triacetoxyborohydride (STAB) is another excellent, less toxic alternative that often provides high yields.

  • Side Reactions:

    • Aldol Condensation: Under basic or acidic conditions, cyclohexanone can undergo self-condensation. This is particularly problematic if the reaction is heated for extended periods before the amine is added.

    • Over-alkylation: If the product amine is sufficiently nucleophilic, it can react with the iminium intermediate, leading to the formation of dimeric or polymeric byproducts.

Optimization Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone and the amine precursor in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS if possible.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., STAB) portion-wise to control any exotherm.

  • Workup: Once the reaction is complete (as monitored by TLC), quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for iminium ions, less toxic than NaBH₃CN.
pH Mildly Acidic (4-6)Promotes imine formation without significant ketone degradation.
Solvent Dichloroethane (DCE) or MethanolGood solubility for reactants and intermediates.
Temperature 0°C to Room TemperatureMinimizes side reactions like self-condensation.
Problem 2: Presence of Unexpected Impurities in the Final Product

Question: After purification by column chromatography, my NMR spectrum of 3-azaspiro[5.5]undecane shows persistent impurities. What are these likely to be and how can I avoid them?

Answer: The nature of impurities is highly dependent on the synthetic route. However, for common methods like the Bucherer-Bergs reaction or multi-step sequences involving cyclization, certain side products are frequently observed.

Common Impurities and Their Origins:

  • Unreacted Intermediates: In multi-step syntheses, incomplete conversion at any stage will carry forward impurities. For instance, in a synthesis starting from 1,1-cyclohexanediacetic acid, residual acid can contaminate the final product.[2]

    • Mitigation: Ensure each reaction step goes to completion by monitoring with an appropriate technique (TLC, LC-MS). Optimize reaction time and temperature for each step.

  • Polymeric Byproducts: Overheating or prolonged reaction times, especially in the presence of strong acids or bases, can lead to the formation of polymeric materials.[2][3]

    • Mitigation: Maintain strict temperature control. Use the minimum effective concentration of catalysts. Consider using a solvent that minimizes side reactions.[3]

  • Products of Ring-Opening or Rearrangement: Spirocycles, while generally stable, can undergo rearrangement under harsh conditions. For instance, in syntheses involving intramolecular cyclization, alternative cyclization pathways can lead to isomeric impurities.[4]

  • Hydrolysis Products: If the synthesis involves intermediates sensitive to water (e.g., hydantoins in the Bucherer-Bergs route), hydrolysis during workup can introduce impurities like α-ureido acids.[3]

    • Mitigation: Carefully control the pH during aqueous workup procedures. Avoid prolonged exposure to strongly acidic or basic conditions.[3]

G cluster_main Desired Reaction cluster_side Side Reaction Iminium Iminium Ion Product 3-Azaspiro[5.5]undecane (Desired Product) Iminium->Product Reduction Iminium_Side Iminium Ion (Electrophile) Product_Side 3-Azaspiro[5.5]undecane (Nucleophile) Dimer Dimeric Impurity Product_Side->Dimer Iminium_Side->Dimer Over-Alkylation

G Impurity Impurity Detected (e.g., by NMR, LC-MS) Characterize Characterize Impurity (MS, HRMS, 2D NMR) Impurity->Characterize Hypothesize Hypothesize Formation Pathway (e.g., unreacted starting material, side product) Characterize->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify Based on hypothesized mechanism Reanalyze Re-analyze Product Purity Modify->Reanalyze Reanalyze->Modify Unsuccessful, re-evaluate Success Impurity Minimized/Eliminated Reanalyze->Success Successful

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 3-azaspiro[5.5]undecane?

A1: While several routes exist, one of the most common approaches for synthesizing the core 3-azaspiro[5.5]undecane skeleton involves a Robinson annulation followed by hydrogenation and subsequent functionalization.[5] This method builds the second six-membered ring onto a pre-existing heterocyclic ketone. Another widely used method is the Bucherer-Bergs reaction starting from cyclohexanone, which produces a spiro-hydantoin that can be subsequently hydrolyzed and decarboxylated, although this can involve harsh conditions.[3] For industrial scale, reductive amination of spirocyclic ketones is often preferred due to its efficiency and milder conditions.

Q2: My synthesis involves an intramolecular cyclization to form the spiro-center. What are the critical factors for success?

A2: Intramolecular cyclizations are powerful but can be prone to side reactions if not carefully controlled.[4][6] Key factors include:

  • High Dilution: Running the reaction at low concentrations favors the intramolecular pathway over intermolecular reactions, which lead to polymers or dimers.

  • Choice of Base/Catalyst: The base or catalyst should be strong enough to initiate the desired reaction but not so harsh that it causes decomposition or undesired side reactions.

  • Substrate Conformation: The precursor must be able to adopt a conformation that allows the reacting groups to come into proximity. The presence of bulky substituents can hinder the required geometry for cyclization.

Q3: How can I purify the final 3-azaspiro[5.5]undecane product, which is often a polar and basic compound?

A3: Purification of polar amines can be challenging.

  • Column Chromatography: Standard silica gel can be used, but often requires a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent the product from streaking or irreversibly binding to the acidic silica.

  • Reversed-Phase Chromatography (C18): This is an excellent alternative, using gradients of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and well-behaved on the column. The product is then isolated as a salt.

  • Crystallization/Salt Formation: If the product is crystalline, recrystallization is a highly effective method for achieving high purity. Alternatively, forming a salt (e.g., hydrochloride, oxalate) can induce crystallization and facilitate purification.

Q4: Are there stereochemical considerations in the synthesis of substituted 3-azaspiro[5.5]undecanes?

A4: Yes, absolutely. The introduction of substituents on either of the rings can create stereocenters. For example, in syntheses involving conjugate additions to a pre-formed spirocyclic enone, the stereochemical outcome is often dictated by steric factors, such as A(1,3)-strain, which can favor axial attack of the nucleophile.[7][8] When developing drugs, controlling the stereochemistry is critical, as different stereoisomers can have vastly different pharmacological activities. Chiral auxiliaries or asymmetric catalysis are often employed to achieve stereoselective synthesis.

References

  • Al-Mian, M., & Rahman, A. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 25(1), 58-64.
  • Fleischmann, M. S., et al. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609.
  • Vasantham, K., et al. (2011). Synthesis of dipeptides from N-hydroxy-3-azaspiro[3][3]undecane-2,4-dione activated α-amino acids. ResearchGate.

  • ACS Publications. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry.
  • Husson, H. P., et al. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • de Koning, C. B., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Reddy, B. V. S., et al. (2015). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry.
  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Garrido, M., et al. (2016). Regioselective Synthesis of a Family of beta-Lactams Bearing a Triazole Moiety as Potential Apoptosis Inhibitors.
  • MDPI. (2023).

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these structurally unique and valuable compounds. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate these complex separations. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid three-dimensional structures and high Fsp3 character, which can lead to improved pharmacological properties.[1][2][3] However, these same features, combined with the basicity of the amine functional group, present significant purification hurdles.

This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs): Foundational Challenges

Q1: Why are spirocyclic amines so difficult to purify, especially using standard silica gel chromatography?

Answer: The difficulty arises from a combination of the spirocyclic core's structural properties and the chemical nature of the amine group.

  • Basicity and Interaction with Silica: The primary challenge is the basic nature of the amine functional group.[4] Silica gel, the most common stationary phase in chromatography, has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine strongly interacts with these acidic sites via hydrogen bonding and acid-base interactions. This leads to several common problems:

    • Peak Tailing/Streaking: The compound doesn't move smoothly through the column but rather "sticks" to the stationary phase and elutes slowly and unevenly.[5]

    • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, resulting in low or no recovery.

    • On-Column Degradation: The acidic nature of silica can sometimes degrade sensitive molecules.

  • Structural Rigidity and Solubility: Spirocyclic systems have a rigid, three-dimensional architecture.[1][6] This can lead to unusual solubility profiles, sometimes making them poorly soluble in common chromatography solvents or crystallization solvents. Their rigidity can also lead to the formation of stable, but difficult-to-break, solvates.

  • High Polarity: The amine group makes these molecules quite polar, which can cause them to either stick tenaciously to polar stationary phases like silica or run at the solvent front in reversed-phase chromatography with standard acidic modifiers.[5]

Q2: My spirocyclic amine streaks badly on a silica gel TLC plate. What does this tell me and how can I fix it?

Answer: Streaking on a TLC plate is a clear indicator of strong, undesirable interactions between your basic amine and the acidic silica gel. This is a small-scale preview of the problems you will face on a larger flash chromatography column.

The immediate solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier to your mobile phase (eluent).

Common Basic Modifiers for Eluent:

  • Triethylamine (Et₃N): Typically added at 0.1-1% (v/v). It's a volatile organic base that competes with your spirocyclic amine for the acidic sites on the silica, allowing your compound to elute more cleanly.[7]

  • Ammonium Hydroxide (NH₄OH): A 1-2% addition of a concentrated aqueous solution to a polar mobile phase (e.g., DCM/Methanol) is very effective.[5] The ammonia neutralizes the silanol groups.

  • Pyridine: Used less commonly due to its odor and higher boiling point, but can be effective.

By pre-treating your silica and using a modified eluent, you can often achieve sharp bands on TLC and successful column chromatography.

Troubleshooting Guide: Chromatographic Purification

This section provides solutions to common problems encountered during column chromatography of spirocyclic amines.

Problem 1: Poor Separation and Co-elution with Impurities on Silica Gel

Even after adding a basic modifier, you might find that your spirocyclic amine co-elutes with a non-polar impurity. The basic modifier makes your amine less polar (by preventing interaction with silica), causing it to elute faster, potentially merging with other spots.

start Poor Separation on Silica (with basic modifier) decision1 Are impurities more or less polar? start->decision1 less_polar Impurities are LESS Polar decision1->less_polar Less Polar more_polar Impurities are MORE Polar decision1->more_polar More Polar strategy1 Decrease Eluent Polarity less_polar->strategy1 strategy4 Increase Eluent Polarity more_polar->strategy4 strategy2 Switch to a Different Solvent System (e.g., Toluene/Acetone/Et3N) strategy1->strategy2 strategy3 Consider Reversed-Phase HPLC strategy2->strategy3 strategy5 Use Alumina (Basic or Neutral) Instead of Silica strategy4->strategy5

Caption: Decision workflow for improving chromatographic separation.

This protocol is essential for preventing peak tailing and improving recovery.

  • Prepare the Slurry: In a beaker, add your silica gel to your chosen starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Ensure the solvent system already contains your basic modifier (e.g., 0.5% Et₃N).

  • Add Extra Base: Add a few drops of concentrated ammonium hydroxide or a larger amount of triethylamine directly to the slurry and stir well.[5] This aggressively neutralizes the silica.

  • Pack the Column: Pour the basified slurry into your column and pack as you normally would, using the mobile phase containing the basic modifier.

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase. This ensures the entire stationary phase is equilibrated and neutralized.

  • Load and Run: Dissolve your crude sample in a minimal amount of solvent, load it onto the column, and begin elution with the base-modified mobile phase.

Problem 2: My Amine Comes Out at the Solvent Front on Reversed-Phase (RP) HPLC

This is a common issue when using standard RP-HPLC methods that employ an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA). The amine becomes protonated (R₃N → R₃NH⁺) and, being a charged species, has very little retention on the non-polar C18 stationary phase.

Solutions:

  • Use a High pH (Basic) Mobile Phase: Switch to a mobile phase buffered at a high pH (e.g., pH 9-10) using an additive like ammonium bicarbonate or a low concentration of ammonium hydroxide.[5] At high pH, the amine will be in its neutral, free-base form (R₃N), which is less polar and will interact properly with the C18 stationary phase, leading to good retention and peak shape.

  • Use a "Chaser" Additive: Sometimes, adding a small amount of a competing base like triethylamine to the mobile phase (even under acidic conditions) can improve peak shape, although high pH methods are generally more robust.

Troubleshooting Guide: Alternative Purification Strategies

When chromatography is challenging or inefficient, classical techniques can be far superior.

Q3: Chromatography is giving me low yields and isn't scalable. What are my other options?

Answer: Salt formation followed by crystallization is an exceptionally powerful and scalable technique for purifying basic compounds like spirocyclic amines.[8][9] This method leverages a chemical transformation to dramatically change the compound's physical properties, allowing for easy separation.

The core idea is to convert the (often oily or highly soluble) basic free amine into a stable, crystalline ammonium salt by reacting it with an acid.[10] This salt typically has very different solubility properties than the free base and any neutral or acidic impurities.

cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Mixture (Spiro-Amine + Neutral Impurity) in Organic Solvent (e.g., EtOAc) B Add Aqueous HCl A->B D Spiro-Amine HCl Salt (Water Soluble) E Add Aqueous NaOH to Aqueous Layer D->E F NaCl (in water) C Shake & Separate Layers B->C C->D Amine moves to aqueous I Neutral Impurity (Remains in Original Organic Phase) C->I Impurity stays in organic E->F G Extract with Fresh Organic Solvent E->G H Pure Spiro-Amine (in Organic Phase) G->H

Caption: Principle of acid-base extraction for amine purification.

Q4: How do I choose the right acid and solvent for salt crystallization?

Answer: The choice of both acid and solvent is critical and often requires some screening. The goal is to find a combination where the resulting salt is poorly soluble and precipitates as a clean, crystalline solid.

AcidCommon Use & CommentsPotential Issues
Hydrochloric Acid (HCl) The most common choice. Often used as a solution in ether, dioxane, or isopropanol. Typically forms stable, crystalline salts.[11]Can be highly hygroscopic. The strong acidity can sometimes be incompatible with other functional groups.
Trifluoroacetic Acid (TFA) Forms salts that are often soluble in organic solvents, which can be useful for RP-HPLC but less so for precipitation.Salts can sometimes be difficult to crystallize and the TFA can be hard to remove completely.
Oxalic Acid / Fumaric Acid Dicarboxylic acids that can form well-ordered crystal lattices. Often a good choice if HCl salts are oily.[7][11]May form salts with different stoichiometries (1:1 or 2:1 amine:acid).
Trichloroacetic Acid (TCA) A novel choice that forms a salt which, upon gentle heating, decarboxylates to liberate the free amine directly, avoiding a final basification step.[8][9]Requires careful temperature control to release the free base.
  • Dissolve Crude Amine: Dissolve your crude spirocyclic amine in a suitable, relatively non-polar organic solvent (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane).

  • Add the Acid: Slowly add a solution of the chosen acid (e.g., 2M HCl in Diethyl Ether) dropwise to the stirred amine solution.

  • Induce Precipitation: The salt will often precipitate immediately. If not, you can try:

    • Cooling the solution in an ice bath.

    • Scratching the inside of the flask with a glass rod.

    • Adding a non-polar co-solvent (e.g., hexane) to reduce the solubility of the salt.[11]

  • Isolate the Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold ether) to remove any remaining soluble impurities.[12]

  • Regenerate the Free Base: To recover your purified amine, dissolve the salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).[4][10]

  • Extract: Extract the liberated free amine back into an organic solvent (e.g., DCM or EtOAc), dry the organic layer (e.g., with Na₂SO₄), and concentrate to yield the pure spirocyclic amine.

Purity Assessment

Q5: How do I confirm the purity of my final spirocyclic amine?

Answer: A combination of techniques is essential to confirm both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and can reveal the presence of solvent or other impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for quantifying purity. Use a high pH method as described above to get sharp peaks and accurate integration.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Often coupled with HPLC (LC-MS).

  • Melting Point: For crystalline solids (like salts), a sharp melting point is a good indicator of high purity.

By systematically addressing the inherent chemical properties of spirocyclic amines and employing the appropriate chromatographic or chemical purification strategies, you can overcome these common challenges and obtain highly pure material for your research and development needs.

References

  • Gagnepain, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. Available from: [Link]

  • Gagnepain, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available from: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available from: [Link]

  • Chemistry LibreTexts. (2019). 22.2: Basicity of Amines and Ammonium Salt Formation. Available from: [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available from: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Available from: [Link]

  • Morressier. (2020). Preparation and crystal structure determination of spirocyclic compounds. Available from: [Link]

  • MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Available from: [Link]

  • Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube. Available from: [Link]

  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. ACS Publications. Available from: [Link]

  • ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available from: [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

Sources

Technical Support Center: Stability of Boc-Protected 3-Azaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of tert-butyloxycarbonyl (Boc)-protected 3-azaspiro[5.5]undecanes. These spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved physicochemical and pharmacokinetic properties.[1][2] A thorough understanding of the stability of the Boc protecting group in this specific molecular context is crucial for successful synthesis, purification, storage, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Boc-protected 3-azaspiro[5.5]undecanes?

A1: The primary stability concern is the acid-lability of the Boc group.[3][4] While generally stable under neutral, basic, and nucleophilic conditions, the Boc group is readily cleaved by acids.[3][4][5] Key factors influencing stability include:

  • pH: Exposure to acidic conditions, even mild ones, can initiate deprotection. This is the most common cause of degradation.

  • Temperature: While relatively stable at ambient temperatures, prolonged exposure to elevated temperatures (typically above 85-90°C) can lead to thermal decomposition of the Boc group.[3]

  • Solvent: Protic solvents, especially in the presence of trace acids, can facilitate hydrolysis. For long-term storage, anhydrous aprotic solvents are recommended.

Q2: Under what conditions is the Boc group on a 3-azaspiro[5.5]undecane considered stable?

A2: The Boc group is robust under a variety of conditions, which is a key advantage of its use in multi-step synthesis.[4] These include:

  • Basic Conditions: Stable to most basic conditions, including aqueous base hydrolysis.[3][]

  • Nucleophilic Attack: Generally resistant to a wide range of nucleophiles.[7]

  • Catalytic Hydrogenation: The Boc group is stable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), making it orthogonal to protecting groups like Carboxybenzyl (Cbz).[4][8]

  • Storage: When stored in a cool, dry place under an inert atmosphere, Boc-protected 3-azaspiro[5.5]undecanes are expected to be stable for extended periods.[3]

Q3: I'm seeing unexpected deprotection of my Boc-protected 3-azaspiro[5.5]undecane during my reaction. What could be the cause?

A3: Unintended deprotection is almost always due to acidic conditions, which may not be immediately obvious. Consider the following possibilities:

  • Acidic Reagents: Are you using any reagents that are acidic or can generate acidic byproducts?

  • Lewis Acids: The Boc group is not stable to Lewis acids such as AlCl₃, ZnBr₂, or TiCl₄.[7][9][10]

  • Solvent Quality: Trace acidic impurities in your solvents can be sufficient to cause slow deprotection over time.

  • Silica Gel: During column chromatography, the acidic nature of standard silica gel can sometimes lead to partial or complete deprotection. This can be mitigated by using neutralized silica gel or by adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.

Q4: Can I use mass spectrometry to analyze my Boc-protected 3-azaspiro[5.5]undecane without causing fragmentation?

A4: It is common to observe cleavage of the Boc group during mass spectrometry analysis, particularly with techniques that use higher energy ionization methods.[11] In-source fragmentation can lead to the observation of a peak corresponding to the deprotected amine.[12] To minimize this:

  • Use Soft Ionization Techniques: Electrospray ionization (ESI) is generally softer than electron impact (EI). However, even with ESI, fragmentation can occur.[11]

  • Optimize Instrument Parameters: Lowering the fragmentor voltage or cone voltage can reduce in-source fragmentation.[11]

  • Consider MALDI: Matrix-assisted laser desorption/ionization (MALDI) is often a very soft ionization technique that can provide the molecular ion peak with minimal fragmentation.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of Boc-protected product after synthesis. Incomplete reaction.Ensure sufficient reaction time and appropriate stoichiometry of Boc₂O. Monitor reaction progress by TLC or LC-MS.[13]
Poor solubility of the starting amine.If the starting 3-azaspiro[5.5]undecane is poorly soluble in common organic solvents, consider aqueous conditions with a base like NaOH or NaHCO₃.[14][15]
Side reaction with other functional groups.If the starting material contains other nucleophilic groups (e.g., a carboxylic acid), side reactions can occur. Basic aqueous conditions can often mitigate the formation of mixed anhydrides.[14]
Partial or complete deprotection observed during workup or purification. Acidic workup conditions.Use a basic workup, for example, washing with saturated sodium bicarbonate solution.[16]
Acidic silica gel during chromatography.Neutralize the silica gel before use or add a small amount of triethylamine to the eluent.
Compound degrades during storage. Exposure to acidic conditions, moisture, or elevated temperatures.Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer.[3]
Inconsistent analytical data (e.g., NMR, LC-MS). On-column degradation during HPLC analysis.Ensure the mobile phase is not acidic. If an acidic modifier is required, consider if it is causing deprotection.[17]
Fragmentation in the mass spectrometer.Use a soft ionization technique and optimize instrument parameters to minimize in-source fragmentation.[11]

Experimental Protocols

Protocol 1: Stability Assessment of Boc-Protected 3-Azaspiro[5.5]undecane

This protocol outlines a general method for assessing the stability of a Boc-protected 3-azaspiro[5.5]undecane under various conditions using HPLC analysis.

Materials:

  • Boc-protected 3-azaspiro[5.5]undecane

  • Anhydrous acetonitrile (ACN)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected compound in anhydrous ACN.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in the following solvents:

    • 50:50 ACN/Water (Neutral)

    • 50:50 ACN/0.1 M HCl (Acidic)

    • 50:50 ACN/0.1 M NaOH (Basic)

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each test solution into the HPLC system to determine the initial purity.

    • Store the test solutions at a controlled temperature (e.g., room temperature or 40°C).

    • Inject aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.

    • Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: Standard Acidic Deprotection of Boc-Protected 3-Azaspiro[5.5]undecane

This protocol describes a standard method for the removal of the Boc group.

Materials:

  • Boc-protected 3-azaspiro[5.5]undecane

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add the acidic reagent. For TFA, an equal volume is often used. For HCl in dioxane, a molar excess is typically required.[16]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[16]

  • Remove the solvent and excess acid under reduced pressure.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 3-azaspiro[5.5]undecane.[16]

Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Boc_Amine->Protonated_Carbonyl + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated_Carbonyl->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[5][8]

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions Stability Stability of Boc-Protected 3-Azaspiro[5.5]undecane Acidic_pH Acidic pH Stability->Acidic_pH decreases with High_Temp High Temperature (>85-90°C) Stability->High_Temp decreases with Lewis_Acids Lewis Acids Stability->Lewis_Acids decreases with Basic_pH Basic/Neutral pH Stability->Basic_pH maintained under Low_Temp Low Temperature Stability->Low_Temp maintained under Anhydrous Anhydrous Conditions Stability->Anhydrous maintained under

Sources

Technical Support Center: Synthesis and Purification of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Understanding the Synthesis: A Mechanistic Overview

The most common and direct route to this compound involves the reduction of its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ketone [label="Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate"]; Alcohol [label="this compound"]; Reagents [label="NaBH₄, Solvent (e.g., MeOH, EtOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Ketone -> Alcohol [label="Reduction"]; Reagents -> Ketone [style=dotted, arrowhead=none]; }

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is largely dependent on the specific reaction conditions and work-up procedures. However, the most common impurities include:

  • Unreacted Starting Material: Residual tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

  • Deprotected Amine: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Exposure to strong acids during workup or purification can lead to the formation of 9-hydroxy-3-azaspiro[5.5]undecane.

  • Solvent and Reagent Residues: Residual solvents (e.g., methanol, ethanol, ethyl acetate) and any excess reagents or byproducts from their quenching.

Q2: My reaction seems to be sluggish or incomplete. What could be the issue?

A2: Several factors can contribute to an incomplete reaction:

  • Reducing Agent Potency: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to test the potency of your reagent.

  • Solvent Choice: While methanol and ethanol are common solvents for NaBH₄ reductions, the presence of water can accelerate the decomposition of the reducing agent. Ensure you are using anhydrous solvents for optimal results.

  • Temperature: While many borohydride reductions proceed smoothly at room temperature, gentle heating may sometimes be required to drive the reaction to completion. However, be cautious, as excessive heat can lead to side reactions.

Q3: I am observing the formation of a significant amount of the deprotected amine. How can I avoid this?

A3: The Boc group is notoriously labile in acidic environments. To prevent its cleavage:

  • Neutral or Basic Work-up: Ensure that your aqueous work-up is performed under neutral or slightly basic conditions. The use of a saturated sodium bicarbonate solution is recommended.

  • Avoid Strong Acids: Do not use strong acids to quench the reaction or to adjust the pH during extraction.

  • Chromatography Considerations: If using silica gel for chromatography, be aware that it is slightly acidic. For highly sensitive compounds, you can use deactivated silica (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.

Troubleshooting Guides

Guide 1: Purification by Column Chromatography

Column chromatography is the most common method for purifying this compound. Here's a guide to address common issues:

Issue 1.1: Poor Separation of the Product and the Ketone Starting Material.

  • Underlying Cause: The polarity difference between the starting ketone and the product alcohol may not be sufficient for good separation with the chosen eluent system.

  • Troubleshooting Steps:

    • Optimize Eluent System: The key to good separation is finding the right solvent system. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent ratios. Aim for an Rf value of around 0.2-0.3 for the desired alcohol, with a clear separation from the ketone spot.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar eluent to first elute any non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Eluent System (Hexane:Ethyl Acetate) Approximate Rf (Ketone) Approximate Rf (Alcohol) Recommendation
4:1~0.5~0.3Good starting point for separation.
2:1~0.7~0.5May result in co-elution. Increase hexane content.
1:1>0.8~0.7Poor separation. Increase hexane content significantly.

Issue 1.2: Low Recovery of the Product from the Column.

  • Underlying Cause: The polar alcohol group and the nitrogen atom can lead to strong adsorption onto the silica gel, resulting in tailing and incomplete elution.

  • Troubleshooting Steps:

    • Eluent Polarity: If your product is not eluting, the solvent system may not be polar enough. Gradually increase the concentration of the polar solvent.

    • Add a Modifier: For basic compounds like this, adding a small amount of a base to the eluent can significantly improve recovery. Triethylamine (0.1-1%) is a common choice.

    • Consider Alumina: If irreversible adsorption on silica is suspected, neutral or basic alumina can be used as an alternative stationary phase.

graph Chromatography_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Column [label="Column Chromatography"]; PoorSep [label="Poor Separation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowRec [label="Low Recovery", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Column; Column -> PoorSep; Column -> LowRec; PoorSep -> "Optimize Eluent" [label="Solution"]; LowRec -> "Add Modifier/Change Stationary Phase" [label="Solution"]; "Optimize Eluent" -> Pure; "Add Modifier/Change Stationary Phase" -> Pure; }

Caption: Troubleshooting logic for column chromatography.
Guide 2: Purification by Recrystallization

If the crude product is obtained as a solid, recrystallization can be an effective purification method.

Issue 2.1: The Compound "Oils Out" Instead of Crystallizing.

  • Underlying Cause: The compound is separating from the solution above its melting point, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvents or solvent mixtures. For a moderately polar compound like this, mixtures of ethyl acetate/hexanes or dichloromethane/hexanes can be effective.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the cooled solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

Issue 2.2: The Purity of the Recrystallized Product is Still Low.

  • Underlying Cause: The chosen solvent may be dissolving a significant amount of the impurities along with the product, or the impurities are co-crystallizing.

  • Troubleshooting Steps:

    • Solvent System Re-evaluation: Test the solubility of your major impurities in different solvents to find one that either leaves the impurities in solution or does not dissolve them at all.

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

Experimental Protocols

Representative Synthesis of this compound
  • Dissolution: Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any residual starting material or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

References

  • Predicted pKa of 3-azaspiro[5.5]undecane. (Source: ChemicalBook, CAS#: 180-44-9)
  • Spectral data for this compound. (Source: ChemicalBook, CAS#: 918644-73-2)
  • General information on the synthesis of spiro[5.5]undecanes. (Source: A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts, Journal of the Korean Chemical Society)
  • General procedures for NaBH₄ reductions. (Source: Organic Syntheses and various organic chemistry textbooks)

Technical Support Center: Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the synthesis of these unique three-dimensional structures. The inherent structural rigidity and novelty of spirocycles make them highly attractive scaffolds in medicinal chemistry, but their synthesis is often fraught with challenges. This center is structured in a question-and-answer format to directly address the specific pitfalls you may encounter during your research.

Section 1: Foundational Challenges in Spirocyclization

This section addresses overarching issues that are common to various spirocyclization strategies, including stereoselectivity, the influence of ring strain, and steric effects.

FAQ 1: Controlling Diastereoselectivity

Question: My spirocyclization reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common and critical challenge in spiro compound synthesis. The relative orientation of the newly formed ring with respect to the existing one is often determined by subtle energetic differences in the transition states. Here’s a systematic approach to troubleshooting and optimizing diastereoselectivity:

Causality Behind Poor Selectivity: Poor diastereoselectivity arises when the energy barriers leading to the different diastereomeric transition states are very similar. Factors influencing this include the flexibility of the substrate, the reaction mechanism (whether it is thermodynamically or kinetically controlled), and the reaction conditions. For instance, in acid-catalyzed spiroketalization, the product distribution might reflect thermodynamic stability, which is governed by complex stereoelectronic effects like the anomeric effect.[1][2]

Troubleshooting and Optimization Protocol:

  • Temperature Optimization: The effect of temperature on diastereoselectivity can be significant.[3]

    • For Kinetically Controlled Reactions: Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, favoring the formation of the product that proceeds through the lower energy barrier.

    • For Thermodynamically Controlled Reactions: If the desired diastereomer is the more stable one, running the reaction at a higher temperature for a longer time can facilitate equilibration to favor this product. However, be mindful of potential decomposition.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state assembly.[3] A systematic screen of solvents with varying properties is recommended.

    • Non-polar solvents (e.g., toluene, hexanes): May favor transition states with minimal charge separation.

    • Polar aprotic solvents (e.g., THF, DCM, acetonitrile): Can stabilize charged intermediates.

    • Polar protic solvents (e.g., methanol, ethanol): Can participate in hydrogen bonding, which can influence the transition state geometry.

  • Catalyst/Reagent Modification:

    • Acid/Base Catalysis: The steric bulk and strength of the acid or base catalyst can significantly influence the stereochemical outcome. For instance, in the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, switching between methanesulfonic acid and toluenesulfonic acid can alter diastereoselectivity.

    • Lewis Acids: In reactions like the Povarov reaction for spirooxindole synthesis, the choice of Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) is crucial for controlling the facial selectivity of the cycloaddition.[4]

  • Substrate Modification: The steric bulk of substituents on your substrate can create a strong facial bias for the cyclization.

    • Introduction of Bulky Groups: Adding a sterically demanding group (e.g., a triisopropylsilyl (TIPS) ether) can block one face of the molecule, directing the cyclization to the opposite face. The bulkiness of substituents on pendent aminoamides has been shown to influence the degree of stereoinduction in the formation of spirocyclic diketopiperazines.[5]

ParameterRationale for OptimizationTypical Starting ConditionsTroubleshooting Steps
Temperature Influences kinetic vs. thermodynamic control.Room Temperature (20-25 °C)Screen from -78 °C to reflux.
Solvent Affects transition state stability and substrate conformation.Dichloromethane (DCM) or Tetrahydrofuran (THF)Screen toluene, acetonitrile, methanol, and solvent mixtures.
Catalyst Steric and electronic properties dictate stereochemical induction.10 mol% p-toluenesulfonic acid (for acid catalysis)Screen Brønsted acids of varying strength and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃).
Substrate Steric hindrance can create a facial bias.Unmodified substrateIntroduce bulky protecting groups (e.g., TBS, TIPS) near the reaction center.

Workflow for Optimizing Diastereoselectivity:

G cluster_0 Initial Reaction cluster_1 Optimization Cycle cluster_2 Outcome A Run initial reaction (e.g., RT, DCM) B Analyze d.r. by NMR/LC-MS A->B C Low d.r. (< 5:1) B->C Unsatisfactory H High d.r. (> 10:1) B->H Satisfactory D Screen Temperature (-78°C, 0°C, Reflux) C->D Iterate E Screen Solvents (Toluene, MeCN, MeOH) D->E Iterate F Screen Catalysts (Lewis/Brønsted Acids) E->F Iterate G Modify Substrate (Bulky Protecting Group) F->G Iterate G->B Iterate I Proceed with optimized conditions H->I

Caption: Iterative workflow for optimizing diastereoselectivity.

FAQ 2: Managing Ring Strain

Question: I am attempting to synthesize a small-ring spiro compound (e.g., containing a cyclopropane or cyclobutane ring), and the reaction is failing or giving unexpected rearrangement products. Could ring strain be the issue?

Answer: Absolutely. For small spirocycles, such as oxaspiro[2.2]pentanes, ring strain is a dominant factor governing their reactivity.[6] This strain, arising from deviations from ideal bond angles (angle strain) and eclipsing interactions (torsional strain), makes these molecules highly energetic and prone to reactions that relieve this strain.[7][8]

Causality of Strain-Induced Reactivity: The high strain energy (e.g., ~27 kcal/mol for cyclopropane) provides a powerful thermodynamic driving force for ring-opening reactions.[9] For instance, the acid-catalyzed rearrangement of oxaspiro[2.2]pentanes to cyclobutanones is driven by the release of strain from both the epoxide and cyclopropane rings, coupled with the formation of a stable carbonyl group.[6]

Troubleshooting Strategies for Strained Systems:

  • Embrace the Reactivity: Instead of fighting the inherent strain, design your synthetic route to leverage it. For example, a Lewis acid-promoted ring expansion of an oxaspiro[2.2]pentane can be an efficient way to synthesize cyclobutanones.[6]

  • Use Milder Reaction Conditions:

    • Temperature: Perform reactions at low temperatures to minimize side reactions and decomposition.

    • Reagents: Opt for less aggressive reagents. For base-induced eliminations of spiroepoxides, a sterically hindered but non-nucleophilic base might be preferable to prevent nucleophilic attack. Trost demonstrated that using the less sterically demanding lithium amide of pyrrolidine can control the regioselectivity of elimination.[6]

  • Consider Photochemical or Radical Pathways: These methods often proceed through different intermediates than ionic pathways and can sometimes be more suitable for the formation of strained rings.

Predicting Reaction Pathways in Strained Spirocycles:

G cluster_0 Reaction Conditions Strained Strained Spirocycle (e.g., Oxaspiro[2.2]pentane) Acid Lewis/Brønsted Acid Base Non-nucleophilic Base Nucleophile Nucleophile Rearrangement Ring Expansion Product (e.g., Cyclobutanone) Acid->Rearrangement Relief of strain Elimination Elimination Product (e.g., Vinyl Cyclopropane) Base->Elimination Relief of strain Addition Ring-Opened Addition Product Nucleophile->Addition Relief of strain

Sources

Technical Support Center: Stereoselective Reduction of 9-oxo-3-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective reduction of 9-oxo-3-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The unique spirocyclic structure presents specific stereochemical challenges, and this resource provides in-depth, field-proven insights to help you achieve high diastereoselectivity and enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective reduction of 9-oxo-3-azaspiro[5.5]undecane?

A1: The main challenges stem from the prochiral nature of the ketone and the conformational rigidity of the spirocyclic system. Controlling the facial selectivity of the hydride attack on the carbonyl group is paramount to achieving the desired stereoisomer. The presence of the nitrogen atom in the spirocycle can also influence the reaction through chelation or by directing the approach of the reducing agent.

Q2: Which analytical techniques are best for determining the stereochemical outcome of the reduction?

A2: A combination of techniques is recommended for unambiguous stereochemical assignment:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for separating and quantifying enantiomers and diastereomers, allowing for the accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can distinguish between diastereomers due to their different chemical environments.

    • Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry of the resulting alcohol.

    • The use of chiral shift reagents can also aid in resolving signals of enantiomers.

  • X-ray Crystallography: If a crystalline derivative can be formed, this technique provides definitive proof of the absolute and relative stereochemistry.

Q3: How does the protecting group on the nitrogen of the azaspirocycle affect the stereoselectivity?

A3: The N-protecting group plays a significant role. Bulky protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can sterically hinder one face of the ketone, directing the hydride attack to the opposite face. Groups capable of chelation, in conjunction with a suitable Lewis acidic reagent, can lock the conformation of the substrate and lead to high levels of stereocontrol.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Poor diastereoselectivity results in a mixture of alcohol stereoisomers, complicating purification and reducing the yield of the desired product.

Potential Causes & Solutions:

  • Non-selective Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) often exhibit low diastereoselectivity with conformationally complex ketones.[1][2]

    • Solution: Employ more sterically demanding or chelation-controlled reducing agents.

      • Sterically Hindered Reagents: Consider using L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). Their bulky nature enhances facial selectivity.

      • Chelation Control: If a coordinating group is present (e.g., the nitrogen of the azaspirocycle or an adjacent functional group), reagents like zinc borohydride (Zn(BH₄)₂) can form a cyclic intermediate, directing the hydride delivery from a specific face.[3] The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), can also improve selectivity by coordinating to the carbonyl oxygen.[4]

  • Flexible Substrate Conformation: If the spirocycle is conformationally mobile, multiple low-energy conformations can react, leading to a mixture of products.

    • Solution: Lowering the reaction temperature can favor the transition state leading to a single diastereomer by reducing the available thermal energy for overcoming conformational barriers.

  • Incorrect Solvent Choice: The solvent can influence the aggregation state of the reducing agent and the conformation of the substrate.

    • Solution: Screen a variety of solvents. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are common. For Luche reductions, alcoholic solvents like methanol or ethanol are typically used.

Issue 2: Low Enantioselectivity (for asymmetric reductions)

Achieving high enantiomeric excess is crucial for the synthesis of chiral drugs and intermediates.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Reagent: The choice of chiral catalyst is paramount for achieving high enantioselectivity.[5][6]

    • Solution:

      • Catalytic Asymmetric Reduction:

        • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF or catecholborane).[7] It is highly effective for the asymmetric reduction of a wide range of prochiral ketones.[6][7][8]

        • Asymmetric Transfer Hydrogenation (ATH): This technique often employs ruthenium, rhodium, or iridium catalysts with chiral ligands (e.g., chiral diamines or amino alcohols) and a hydrogen donor like isopropanol or formic acid.[6][9][10]

      • Biocatalysis: The use of whole-cell biocatalysts (e.g., baker's yeast, Saccharomyces cerevisiae) or isolated ketoreductase enzymes can provide excellent enantioselectivity under mild reaction conditions.[11][12][13][14][15] Screening different microorganisms or enzymes may be necessary to find one with the desired selectivity for the 9-oxo-3-azaspiro[5.5]undecane scaffold.

  • Suboptimal Reaction Conditions: Temperature, concentration, and catalyst loading can all significantly impact enantioselectivity.

    • Solution:

      • Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.

      • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little catalyst may result in a slow reaction with a significant background (non-catalyzed) reduction, while too much can be uneconomical.

      • Concentration: The concentration of the substrate can affect the rate of the catalyzed versus the uncatalyzed reaction.

  • Presence of Impurities: Impurities in the substrate, solvent, or reagents can poison the catalyst or interfere with the chiral recognition process.

    • Solution: Ensure all starting materials and solvents are of high purity. Purification of the 9-oxo-3-azaspiro[5.5]undecane starting material by chromatography or recrystallization may be necessary.

Issue 3: Incomplete Conversion or No Reaction

Failure of the reaction to proceed to completion results in low yields and difficult purifications.

Potential Causes & Solutions:

  • Insufficiently Reactive Reducing Agent: The chosen reducing agent may not be powerful enough to reduce the ketone under the applied conditions.

    • Solution: If a mild reducing agent like NaBH₄ is ineffective, consider a more potent one like lithium aluminum hydride (LiAlH₄).[6] However, be aware that LiAlH₄ is generally not stereoselective. For catalytic reductions, ensure the chosen catalyst and hydrogen/hydride source are compatible and active.

  • Steric Hindrance: The spirocyclic nature of the substrate can create significant steric hindrance around the carbonyl group, slowing down the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time. However, be mindful that this may negatively impact stereoselectivity. A less sterically hindered reducing agent might also be beneficial, though this could also decrease selectivity.

  • Catalyst Deactivation: In catalytic reductions, the catalyst may become deactivated over the course of the reaction.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. The presence of coordinating impurities can also poison the catalyst.

Experimental Protocols

Protocol 1: Diastereoselective Reduction using L-Selectride®

This protocol is designed to favor the formation of one diastereomer through steric control.

  • Under an inert atmosphere (argon or nitrogen), dissolve the N-protected 9-oxo-3-azaspiro[5.5]undecane (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by the slow addition of water, followed by 1 M NaOH, and then 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired alcohol diastereomer.

  • Analyze the diastereomeric ratio by ¹H NMR or HPLC.

Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

This protocol aims to produce a single enantiomer of the corresponding alcohol.

  • To a flame-dried flask under an inert atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq).

  • Add anhydrous THF and cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a borane source (e.g., BH₃·THF, 1.0 M in THF, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve the N-protected 9-oxo-3-azaspiro[5.5]undecane (1.0 eq) in anhydrous THF.

  • Add the substrate solution dropwise to the catalyst-borane mixture over 30-60 minutes.

  • Stir the reaction at the chosen temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of N-Boc-9-oxo-3-azaspiro[5.5]undecane

EntryReducing AgentSolventTemp (°C)Diastereomeric Ratio (axial:equatorial)Enantiomeric Excess (%)
1NaBH₄MeOH060:40N/A
2L-Selectride®THF-78>95:5N/A
3(S)-CBS / BH₃·THFTHF-20>95:592
4RuCl₂(p-cymene)[(S,S)-TsDPEN] / HCOOH:NEt₃CH₂Cl₂2590:1095

Note: Data are illustrative and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Logical Flowchart for Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed issue_type Diastereoselectivity or Enantioselectivity Issue? start->issue_type diastereo Low Diastereoselectivity issue_type->diastereo Diastereo enantio Low Enantioselectivity issue_type->enantio Enantio reagent_check_d Evaluate Reducing Agent diastereo->reagent_check_d temp_check_d Lower Reaction Temperature reagent_check_d->temp_check_d solution_steric Use Sterically Hindered Reagent (e.g., L-Selectride®) reagent_check_d->solution_steric solution_chelation Use Chelation Control (e.g., Zn(BH₄)₂, Luche) reagent_check_d->solution_chelation solvent_check_d Screen Solvents temp_check_d->solvent_check_d catalyst_check_e Evaluate Chiral Catalyst/ Reagent enantio->catalyst_check_e conditions_check_e Optimize Reaction Conditions (Temp, Conc., Loading) catalyst_check_e->conditions_check_e solution_cbs Employ CBS Reduction catalyst_check_e->solution_cbs solution_ath Employ Asymmetric Transfer Hydrogenation catalyst_check_e->solution_ath solution_biocat Screen Biocatalysts catalyst_check_e->solution_biocat purity_check_e Check Substrate/Solvent Purity conditions_check_e->purity_check_e

Caption: Troubleshooting workflow for low stereoselectivity.

Reaction Mechanism: CBS Reduction

CBS_Reduction cluster_0 Catalyst-Borane Complex Formation cluster_1 Coordination and Reduction cluster_2 Product Release CBS CBS Catalyst Complex Active Catalyst-Borane Complex CBS->Complex Borane BH₃ Borane->Complex Ketone 9-oxo-3-azaspiro[5.5]undecane Complex->Ketone TransitionState [Coordinated Transition State] Ketone->TransitionState Product_Complex Product-Borane Complex TransitionState->Product_Complex Workup Workup (e.g., MeOH) Product_Complex->Workup Alcohol Chiral Alcohol Product_Complex->Alcohol Workup->Alcohol

Caption: Simplified mechanism of the CBS reduction.

References

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing).
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue | Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - MDPI.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH.
  • Hydroxyl-directed 1,3 Reductions of Ketones - Organic Chemistry, Reaction Mechanism.
  • New Methodology for the Asymmetric Reduction of Ketones | Request PDF - ResearchGate.
  • Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. ResearchGate.
  • Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. ResearchGate.
  • Diastereoselective Ketone Reduction Chelation zinc borohydride - ChemTube3D.
  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal.
  • Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis | Journal of the American Chemical Society.
  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled - YouTube.
  • Reduction of Aldehydes and Ketones - Chemistry Steps.
  • Stereoselective ketone reduction by a carbonyl reductase from Sporobolomyces salmonicolor. Substrate specificity, enantioselectivity and enzyme-substrate docking studies - PubMed.
  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed.
  • A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. Journal of Organic Chemistry.
  • Improving stereoselectivity in the asymmetric reduction of β-keto esters - Benchchem.
  • Enantioselective reduction of ketones - Wikipedia.
  • Reducing Agents - Sigma-Aldrich.
  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC - NIH.
  • Use of a chiral surfactant for enantioselective reduction of a ketone - PubMed.
  • Enantioselective Reduction of Ketones.
  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - ResearchGate.
  • Syntheses and reactions of novel 3-heterospiro[5.5]undecan-9-ones - Ch.imperial.
  • Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem.
  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 - Sigma-Aldrich.
  • Key Concepts in Stereoselective Synthesis.
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - NIH.
  • synthesis of tri- and tetrasubstituted 10-oxo- 3,9-diaza-6-azoniaspiro[5.5]undecanes. Journal of Organic Chemistry.
  • Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters | Organic Letters - ACS Publications.
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 | MedChemExpress.
  • 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate - Ambeed.com.

Sources

Technical Support Center: Scalable Synthesis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the scalable production of this valuable spirocyclic building block. Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of its synthesis.

I. Synthetic Strategy Overview

The scalable synthesis of this compound is most effectively approached through a multi-step sequence starting from commercially available materials. A robust and widely-documented strategy for constructing the spiro[5.5]undecane core is the Robinson annulation .[3] This powerful reaction sequence, which forms a six-membered ring, is followed by a stereoselective reduction of the resulting ketone to furnish the desired hydroxyl group.

The proposed workflow is as follows:

Caption: Proposed synthetic workflow for the target molecule.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part A: Robinson Annulation (Core Formation)

Q1: My Robinson annulation yield is low. What are the primary factors to investigate?

A1: Low yields in this step are common and can typically be traced to three areas:

  • Reagent Quality: Methyl vinyl ketone (MVK) is prone to polymerization, especially if not stored properly (cold and dark, with inhibitor). Use freshly distilled or high-purity MVK for best results. Similarly, ensure the N-Boc-4-piperidone starting material is pure.

  • Base and Solvent Choice: The choice of base is critical. While stronger bases like LDA can be used, a catalytic amount of a weaker base like KOH or NaOH in a protic solvent (e.g., methanol, ethanol) is often sufficient and more scalable. The solvent can significantly influence the reaction's efficiency.[4]

  • Temperature Control: The initial Michael addition is typically exothermic. The reaction should be cooled initially (e.g., 0-5 °C) to prevent runaway side reactions, then allowed to warm to room temperature or gently heated to drive the subsequent intramolecular aldol condensation and dehydration to completion.

Q2: I'm observing the formation of multiple byproducts instead of the desired enone. How can I improve selectivity?

A2: The Robinson annulation is a tandem reaction (Michael addition followed by aldol condensation). If conditions are not optimized, side reactions can dominate.

  • Polymerization of MVK: As mentioned, this is a major issue. Adding the MVK slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing polymerization.

  • Intermolecular Aldol Reactions: If the concentration of reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a moderate dilution can favor the formation of the spirocyclic product.[5]

  • Incomplete Dehydration: Sometimes the aldol addition product (a β-hydroxy ketone) is isolated instead of the desired α,β-unsaturated ketone (enone). This can be addressed by increasing the reaction temperature or time during the cyclization step, or by adding a mild acid during workup to encourage dehydration.

Part B: Reduction & Hydrogenation Steps

Q3: How can I control the stereoselectivity of the ketone reduction at the 9-position?

A3: The reduction of the 9-keto group will generate a new stereocenter, leading to diastereomers (axial vs. equatorial alcohol).

  • For the thermodynamically more stable equatorial alcohol: Use standard reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol. The smaller hydride reagent can approach from the less sterically hindered face.

  • For the kinetically favored axial alcohol: Use bulkier reducing agents like L-Selectride® or K-Selectride®. The steric bulk of the reagent forces the hydride to be delivered from the more accessible equatorial face, resulting in the axial alcohol. The choice depends on the desired stereochemistry for your final application. For a scalable process, NaBH₄ is often preferred due to its lower cost and easier handling.

Q4: The catalytic hydrogenation of the double bond is sluggish or incomplete. What should I do?

A4: Catalytic hydrogenation can be sensitive to various factors.[6]

  • Catalyst Poisoning: The most common issue is catalyst poisoning. Sulfur-containing compounds are notorious poisons for palladium catalysts.[3] Ensure all reagents and solvents are free from sulfur impurities. If the nitrogen atom in the piperidine ring is suspected of interfering, a higher catalyst loading or different catalyst (e.g., Platinum oxide) may be necessary.

  • Catalyst Activity & Loading: Ensure you are using a fresh, active catalyst (e.g., 5-10% Palladium on Carbon). A typical loading is 5-10 mol% relative to the substrate. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.

  • Hydrogen Pressure & Temperature: While many hydrogenations run at atmospheric pressure, increasing the pressure to 4-5 bar can significantly accelerate the reaction rate.[3] Gentle heating (e.g., to 50 °C) can also be beneficial, but monitor for potential side reactions.[3]

Parameter Troubleshooting Action Rationale
Incomplete Reaction Increase H₂ pressure; add more catalyst; increase temperature.Overcomes activation energy barriers and potential catalyst deactivation.
Reaction Stalls Filter reaction mixture and add fresh catalyst.Indicates the initial catalyst has been poisoned or has lost activity.
Low Selectivity Screen different catalysts (e.g., PtO₂, Rh/C).Different metals have different selectivities for functional group reduction.

Caption: Troubleshooting guide for catalytic hydrogenation.

Part C: Purification and Handling

Q5: Purification of the final product is difficult due to co-eluting impurities. What strategies can I use?

A5: Purifying spirocyclic alcohols can be challenging due to the presence of closely related stereoisomers and other impurities.[7]

  • Chromatography: Flash column chromatography is the standard method. Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 30%) to maximize the separation of diastereomers.

  • Recrystallization: If the product is a solid, recrystallization is a highly effective and scalable purification method. Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Heptane, Isopropanol/Water) to find conditions that provide good crystals of the desired isomer, leaving impurities in the mother liquor.

  • Derivative Formation: In some difficult cases, the hydroxyl group can be temporarily protected (e.g., as a silyl ether or acetate), the non-polar derivative purified by chromatography, and then deprotected to yield the pure alcohol.

Q6: Is the Boc-protecting group stable throughout this synthetic sequence?

A6: The tert-butoxycarbonyl (Boc) group is generally stable to the basic conditions of the Robinson annulation and the reductive conditions of hydrogenation.[8] However, it is highly sensitive to acid. Avoid acidic conditions during workup or purification unless deprotection is intended. If the Boc group is accidentally cleaved, it can be re-introduced using di-tert-butyl dicarbonate (Boc₂O) and a mild base.[9][10]

Caption: Troubleshooting workflow for addressing low product yield.

III. Experimental Protocols

The following protocols are illustrative and should be optimized for scale and specific laboratory conditions.

Protocol 1: Synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask equipped with a dropping funnel, cool the mixture to 0-5 °C using an ice bath.

  • Add a solution of potassium hydroxide (0.1-0.2 eq) in ethanol dropwise, maintaining the internal temperature below 10 °C.

  • Slowly add freshly distilled methyl vinyl ketone (1.1-1.2 eq) via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) to pH ~7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (gradient elution, Hexanes/Ethyl Acetate) to yield the title compound as a pale yellow oil or solid.

Protocol 2: Synthesis of this compound
  • Dissolve the enone from Protocol 1 (1.0 eq) in methanol (10 volumes) and cool the solution to 0-5 °C.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 20-30 minutes, controlling the effervescence.

  • Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The intermediate allylic alcohol can be purified or used directly.

  • Dissolve the crude allylic alcohol in ethanol or ethyl acetate (10-20 volumes).

  • Add Palladium on Carbon (10% w/w, 5 mol%) to the solution.

  • Purge the flask with hydrogen gas (or use a Parr shaker apparatus) and maintain a hydrogen atmosphere (1-5 bar) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by flash chromatography or recrystallization to afford this compound.

IV. References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, M. A. (2003). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Chinese Chemical Society, 50(2), 247-250.

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. Retrieved from [Link]

  • Moskalenko, M. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(5), 8968-8980.

  • de Koning, C. B., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.

  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds. Retrieved from

  • RSquareL. (n.d.). Recent Advances in the Synthesis of Spirocyclic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • H-Cube. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Retrieved from [Link]

  • NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from [Link]

  • NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • ACS Publications. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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Validation & Comparative

The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a powerful tool in drug discovery, offering a departure from the "flatland" of traditional aromatic compounds towards more three-dimensional and structurally complex molecules.[1] This guide provides a detailed comparison of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a prominent building block, with other spirocyclic systems, supported by experimental insights and synthetic protocols relevant to researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Navigating Chemical Space with 3D Architectures

Spirocycles, characterized by two rings sharing a single common atom, offer a unique and rigid three-dimensional geometry.[] This inherent structural feature is a key differentiator from their linear or monocyclic counterparts and is increasingly leveraged to address multifaceted challenges in drug design.[3] The introduction of a spirocyclic motif can significantly enhance a molecule's pharmacological profile by:

  • Increasing the fraction of sp³-hybridized carbons (Fsp³) : A higher Fsp³ count often correlates with improved solubility, metabolic stability, and a reduced likelihood of off-target effects.[4][5]

  • Conformational Rigidity : The rigid nature of spirocycles helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for the target protein.[1]

  • Improved Physicochemical Properties : Spirocycles can modulate properties such as lipophilicity (logP) and aqueous solubility. For instance, the replacement of a morpholine ring with an azaspirocycle has been shown to lower logD values.[5]

  • Exploring Novel Chemical Space : The unique 3D shapes of spirocycles allow for the exploration of previously inaccessible regions of chemical space, leading to the discovery of novel intellectual property.[6]

A Spotlight on this compound

This compound is a versatile building block that has gained significant attention in medicinal chemistry. Its structure, featuring a piperidine ring fused to a cyclohexane ring through a spiro-center, with a hydroxyl group and a Boc-protected amine, offers multiple points for diversification and downstream chemical modifications.

A testament to its utility is its role as a key intermediate in the synthesis of Ubrogepant, a potent and selective oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[][7][8][9] The spirocyclic core of Ubrogepant is crucial for its activity, providing the necessary conformational constraint to orient the pharmacophoric elements for optimal interaction with the CGRP receptor.

Comparative Analysis with Other Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the drug design process. Below is a comparative overview of this compound and other relevant spirocyclic systems.

Azaspiro[5.5]undecanes vs. Diazaspiro[5.5]undecanes

The introduction of a second nitrogen atom into the spirocyclic core, as seen in diazaspiro[5.5]undecanes, can significantly alter the physicochemical properties of the resulting molecule.

Property3-Azaspiro[5.5]undecane Derivatives3,9-Diazaspiro[5.5]undecane DerivativesRationale for Difference
Basicity (pKa) Typically possesses one basic center.Can have two basic centers, allowing for modulation of overall basicity.The presence of a second nitrogen atom provides an additional site for protonation.
Solubility Generally good aqueous solubility.Potentially higher aqueous solubility due to the presence of an additional polar nitrogen atom.Increased hydrogen bonding capacity with water molecules.
Lipophilicity (logP/logD) Moderate lipophilicity.Can exhibit lower lipophilicity compared to their mono-aza counterparts.The additional nitrogen atom increases polarity.
Synthetic Accessibility Well-established synthetic routes.Synthesis can be more complex due to the need for selective protection and functionalization of the two nitrogen atoms.Requires orthogonal protecting group strategies.
Biological Activity Example Ubrogepant (CGRP receptor antagonist).[9]Potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists.[10]The different arrangement of heteroatoms leads to distinct pharmacophores.
Azaspiro[5.5]undecanes vs. Azaspiro[3.3]heptanes

Smaller, more strained spirocycles like azaspiro[3.3]heptanes offer a different geometric profile and can have a surprising effect on lipophilicity.

Property3-Azaspiro[5.5]undecane DerivativesAzaspiro[3.3]heptane DerivativesRationale for Difference
Molecular Geometry Larger, less strained system with more conformational flexibility in the six-membered rings.Smaller, more rigid, and strained system with defined exit vectors for substituents.The four-membered rings in spiro[3.3]heptane create a more compact and rigid structure.
Lipophilicity (logD) Moderate lipophilicity.Can counterintuitively lower logD by up to -1.0 unit when replacing larger heterocycles, despite the addition of a carbon atom.[11]This is often attributed to an increase in basicity.[11]
Metabolic Stability Generally good metabolic stability.Often exhibit high metabolic stability due to the strained ring system being less susceptible to metabolic enzymes.[12]The compact nature of the scaffold can shield potential sites of metabolism.
Synthetic Accessibility Accessible through various cyclization strategies.Synthesis can be challenging due to the inherent ring strain.Requires specialized synthetic methods.
Application Example Core of Ubrogepant.Used as bioisosteres for piperidines and morpholines to improve physicochemical properties.[11][12]Their unique properties make them valuable for property modulation in lead optimization.

Experimental Protocols

Synthesis of tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

A common synthetic route to the ketone precursor of the title compound involves the Dieckmann condensation of a suitably substituted pimelate derivative, followed by decarboxylation. The resulting ketone can then be reduced to the corresponding alcohol.

Workflow for the Synthesis of the Ketone Precursor

G cluster_0 Step 1: Diester Formation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Reduction (Optional) A N-Boc-4,4-bis(ethoxycarbonylmethyl)piperidine B Intermediate β-keto ester A->B  NaH, Toluene, reflux   C tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate B->C  aq. HCl, reflux   D This compound C->D  NaBH4, MeOH  

Sources

A Comparative Guide to the Synthetic Routes of the 3-Azaspiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, making it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the primary synthetic strategies to construct this core, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Introduction to the 3-Azaspiro[5.5]undecane Core

The spirocyclic nature of 3-azaspiro[5.5]undecane, where a cyclohexane ring and a piperidine ring share a single carbon atom, imparts conformational rigidity and novel vectoral arrangements of substituents compared to their non-spirocyclic or fused counterparts. This has led to their exploration in various therapeutic areas. The choice of synthetic route to this core is critical, impacting factors such as overall yield, scalability, and the potential for introducing chemical diversity.

Route 1: Condensation of 1,1-Cyclohexanediacetic Acid Derivatives

This is a classical and straightforward approach to the 3-azaspiro[5.5]undecane-2,4-dione, a versatile intermediate. The core principle is the formation of the glutarimide ring through cyclization.[1]

Reaction Scheme

start 1,1-Cyclohexanediacetic acid product 3-Azaspiro[5.5]undecane-2,4-dione start->product Heat reagent Nitrogen Source (e.g., Formamide or Ammonium Acetate) reagent->product

Caption: Condensation approach to the 3-azaspiro[5.5]undecane-2,4-dione core.

Experimental Protocol

Method A: Using Formamide [1]

  • A mixture of 1,1-cyclohexanediacetic acid and an excess of formamide is heated.

  • The reaction is monitored until the initial suspension becomes a clear solution, typically at temperatures between 150-160°C.

  • The reaction is maintained at this temperature for several hours.

  • Upon cooling, the product crystallizes and can be isolated by filtration.

Method B: Using Ammonium Acetate and Acetic Anhydride [1]

  • 1,1-Cyclohexanediacetic acid is suspended in a suitable solvent like toluene.[2]

  • Acetic anhydride is added, and the mixture is heated to around 80°C.[2]

  • Ammonium acetate is then added, and the reaction is refluxed with a Dean-Stark trap to remove water.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization.

Discussion
  • Expertise & Experience: This method is robust and utilizes readily available starting materials. The high temperatures in the formamide method can sometimes lead to side products, while the acetic anhydride method offers milder conditions. The choice of nitrogen source is critical; formamide acts as both a reagent and a solvent, simplifying the reaction setup.

  • Trustworthiness: The formation of the imide ring is a thermodynamically driven process, leading to high yields of the desired product. The purity of the starting diacid is crucial to avoid the formation of polymeric impurities.[2]

  • Authoritative Grounding: The cyclization of dicarboxylic acids with ammonia or its equivalents to form cyclic imides is a well-established transformation in organic synthesis.[1]

Route 2: Robinson Annelation

The Robinson annelation is a powerful ring-forming reaction that can be adapted to synthesize substituted 3-azaspiro[5.5]undecane cores. This method involves a Michael addition followed by an intramolecular aldol condensation.[3]

Reaction Scheme

start1 4-Formylpiperidine derivative intermediate 3-Azaspiro[5.5]undec-7-en-9-one start1->intermediate Base start2 Methyl Vinyl Ketone start2->intermediate product 3-Azaspiro[5.5]undecane-9-one intermediate->product H₂, Pd/C

Caption: Robinson annelation followed by hydrogenation to form a 3-azaspiro[5.5]undecane derivative.

Experimental Protocol[3]
  • A solution of a 4-formylpiperidine derivative and methyl vinyl ketone in a suitable solvent (e.g., ethanol) is treated with a base (e.g., potassium hydroxide).

  • The mixture is stirred at room temperature or gently heated to promote the annelation reaction.

  • After the reaction is complete, the mixture is neutralized, and the product is extracted.

  • The resulting enone, a 3-azaspiro[5.5]undec-7-en-9-one, is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated spirocycle.

Discussion
  • Expertise & Experience: This route allows for the synthesis of ketones which can be further functionalized. The choice of the nitrogen protecting group on the piperidine precursor is important for compatibility with the basic reaction conditions.

  • Trustworthiness: The Robinson annelation is a reliable method for the formation of six-membered rings. The subsequent hydrogenation is typically high-yielding and stereoselective, often affording the cis-fused (in the context of the newly formed ring) product.

  • Authoritative Grounding: The Robinson annelation is a classic and widely used method in organic synthesis for the formation of cyclohexenone rings.[3]

Route 3: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. This can be a key step in the construction of the piperidine ring of the 3-azaspiro[5.5]undecane core.[4][5][6]

Reaction Scheme

start Diester precursor intermediate Cyclic β-keto ester start->intermediate Base (e.g., NaOEt) product 3-Azaspiro[5.5]undecane derivative intermediate->product Hydrolysis, Decarboxylation, Reduction

Caption: Dieckmann condensation as a key step in the synthesis of the 3-azaspiro[5.5]undecane core.

Experimental Protocol[6][7]
  • A diester, where the two ester functionalities are separated by a suitable carbon chain attached to a cyclohexane ring at the spiro center, is treated with a strong base such as sodium ethoxide in an anhydrous solvent like ethanol or toluene.

  • The reaction mixture is heated to drive the intramolecular condensation.

  • Acidic workup provides the cyclic β-keto ester.

  • This intermediate can then be hydrolyzed and decarboxylated to a ketone, which can be further reduced to the desired 3-azaspiro[5.5]undecane.

Discussion
  • Expertise & Experience: This route is highly effective for forming five- and six-membered rings.[4][5][6] The choice of base is crucial and should match the alkoxy group of the ester to prevent transesterification.[4] The synthesis of the starting diester can add to the overall step count.

  • Trustworthiness: The Dieckmann condensation is a reliable and well-understood reaction. The subsequent hydrolysis and decarboxylation steps are generally high-yielding.

  • Authoritative Grounding: The Dieckmann condensation is a fundamental reaction in organic chemistry for the synthesis of cyclic ketones.[7]

Route 4: Reductive Amination

Reductive amination is a versatile and efficient one-pot method for synthesizing amines from carbonyl compounds.[8][9][10] This can be applied intramolecularly to form the piperidine ring of the 3-azaspiro[5.5]undecane system.

Reaction Scheme

start Amino-ketone or Amino-aldehyde precursor product 3-Azaspiro[5.5]undecane start->product Reducing Agent (e.g., NaBH₃CN)

Caption: Intramolecular reductive amination for the synthesis of the 3-azaspiro[5.5]undecane core.

Experimental Protocol[9][11]
  • An appropriately substituted cyclohexane bearing both an amino group and a carbonyl group (or a precursor that can be converted to a carbonyl) is dissolved in a suitable solvent.

  • The reaction is carried out in the presence of a reducing agent, typically a mild one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaB(OAc)₃H], which selectively reduces the intermediate iminium ion over the starting carbonyl.

  • The reaction is often performed under mildly acidic conditions to facilitate iminium ion formation.[8]

  • After the reaction is complete, a standard aqueous workup is performed to isolate the product.

Discussion
  • Expertise & Experience: This is a highly efficient one-pot procedure.[10] The choice of reducing agent is critical for the success of the reaction; it must be mild enough not to reduce the starting carbonyl compound. The pH of the reaction medium also needs to be carefully controlled.

  • Trustworthiness: Reductive amination is a robust and high-yielding reaction with a broad substrate scope. It is a favored method in industrial settings due to its operational simplicity and green chemistry aspects.[8]

  • Authoritative Grounding: Reductive amination is a cornerstone of amine synthesis in modern organic chemistry.[11]

Route 5: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles.[12][13]

Reaction Scheme

start Diallylated amine precursor intermediate Dihydropyridine derivative start->intermediate Grubbs' or Schrock's Catalyst product 3-Azaspiro[5.5]undecane intermediate->product Hydrogenation

Caption: Ring-closing metathesis approach to the 3-azaspiro[5.5]undecane core.

Experimental Protocol[12][13]
  • A diallylated amine, where the nitrogen is attached to a carbon that will become the spiro center on a cyclohexane ring, is dissolved in an anhydrous, deoxygenated solvent such as dichloromethane or toluene.

  • A ruthenium-based catalyst (e.g., Grubbs' catalyst) is added, and the reaction is stirred at room temperature or heated.[14]

  • The progress of the reaction is monitored by the evolution of ethylene gas.

  • Upon completion, the catalyst is removed, and the resulting dihydropyridine derivative is hydrogenated to afford the final 3-azaspiro[5.5]undecane.

Discussion
  • Expertise & Experience: RCM offers excellent functional group tolerance and generally proceeds under mild conditions.[15] The synthesis of the diene precursor is a key consideration. The choice of catalyst can influence the reaction efficiency and E/Z selectivity of the resulting double bond.

  • Trustworthiness: RCM is a highly reliable and versatile reaction, particularly for the formation of 5- to 7-membered rings.[13] The subsequent hydrogenation is typically straightforward.

  • Authoritative Grounding: Olefin metathesis, for which the 2005 Nobel Prize in Chemistry was awarded to Chauvin, Grubbs, and Schrock, has revolutionized the synthesis of cyclic molecules.[13]

Comparison of Synthetic Routes

FeatureCondensation of DiacidRobinson AnnelationDieckmann CondensationReductive AminationRing-Closing Metathesis
Starting Materials Readily availableRequires functionalized piperidineRequires custom diesterRequires amino-carbonyl precursorRequires diallylated precursor
Number of Steps 1-223+12
Key Intermediate 3-Azaspiro[5.5]undecane-2,4-dione3-Azaspiro[5.5]undec-7-en-9-oneCyclic β-keto esterIminium ionDihydropyridine derivative
Reaction Conditions High temperature or moderate with dehydrating agentBasic, then hydrogenationStrong base, then acidic workupMild, often one-potMild, requires inert atmosphere
Overall Yield Generally highGood to highModerate to highHigh to excellentGood to high
Scalability ExcellentGoodGoodExcellentModerate (catalyst cost)
Versatility Limited to dioneGood for ketonesGood for ketonesExcellent for diverse aminesExcellent for various ring sizes and functionalities

Conclusion

The synthesis of the 3-azaspiro[5.5]undecane core can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The classical condensation of 1,1-cyclohexanediacetic acid offers a direct and scalable route to the dione intermediate. The Robinson annelation and Dieckmann condensation provide access to functionalized ketone derivatives that can be further elaborated. For a more modern and highly efficient approach, intramolecular reductive amination stands out as a one-pot method with broad applicability. Ring-closing metathesis represents a powerful and versatile strategy, particularly when functional group tolerance is paramount. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, and the scale of the synthesis.

References

  • Szántay, C., et al. (2002). Intramolecular Mannich Reaction of 2-Oxotryptamine and Homologues with Oxo Reagents Yielding Spiro Compounds. Part II. Collection of Czechoslovak Chemical Communications, 67(12), 1669-1688. Available at: [Link]

  • Islam, M. R., et al. (2010). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 23(1&2), 85-92. Available at: [Link]

  • ResearchGate (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. Available at: [Link]

  • Jones, G. B., et al. (2001). Tandem Intramolecular Photocycloaddition−Retro-Mannich Fragmentation as a Route to Spiro[pyrrolidine-3,3′-oxindoles]. Total Synthesis of (±)-Coerulescine, (±)-Horsfiline, (±)-Elacomine, and (±)-6-Deoxyelacomine. The Journal of Organic Chemistry, 66(22), 7346-7353. Available at: [Link]

  • MDPI (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. Molecules, 29(12), 2905. Available at: [Link]

  • Grokipedia (n.d.). Dieckmann condensation. Available at: [Link]

  • The Organic Chemistry Tutor (2019, January 14). Dieckmann condensation. YouTube. Available at: [Link]

  • Wikipedia (n.d.). Dieckmann condensation. Available at: [Link]

  • Krief, A., et al. (2009). Synthetic strategies leading to novel 3-heterospiro[5.5]undecan-9-ones. ARKIVOC, 2009(6), 298-308. Available at: [Link]

  • ResearchGate (n.d.). The Mannich reaction in the synthesis of N,S-containing heterocycles. Available at: [Link]

  • Organic Reactions (n.d.). The Dieckmann Condensation. Available at: [Link]

  • Pure Chemistry (2023, February 22). Dieckmann Condensation. Available at: [Link]

  • Rice, L. M., et al. (1961). Spiranes. V. A synthetic route to symmetrical and unsymmetrical 3,9-diazaspiro [5.5]undecanes. Journal of Organic Chemistry, 26(1), 54-58. Available at: [Link]

  • Wikipedia (n.d.). Reductive amination. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Ring Closing Metathesis (RCM). Available at: [Link]

  • Wikipedia (n.d.). Ring-closing metathesis. Available at: [Link]

  • Wikipedia (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • ResearchGate (n.d.). Scheme 1 Preparation of spiroheterocycles through the Mannich reaction. Available at: [Link]

  • ResearchGate (n.d.). Synthetic Routes to 3,9-Dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane. Available at: [Link]

  • Chemistry LibreTexts (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • The Organic Chemistry Tutor (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Organic Reactions (n.d.). Enantioselective Pictet-Spengler Reactions. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Atlanchim Pharma (n.d.). Olefin metathesis reactions: the synthetic tool of the decade?. Available at: [Link]

  • Sabia, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 762. Available at: [Link]

  • Royer, F., et al. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 35(11), 1145-1155. Available at: [Link]

  • Szántay, C., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(18), 3374. Available at: [Link]

  • Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Wipf Group, University of Pittsburgh. Available at: [Link]

  • ResearchGate (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

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A Comparative Guide to the Biological Activity of 3-Azaspiro[5.5]undecane Analogs as Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel scaffolds that offer precise modulation of therapeutic targets is paramount. Among these, the 3-azaspiro[5.5]undecane framework has emerged as a promising chassis for the development of potent and selective ligands for various biological targets, most notably the sigma (σ) receptors. This guide provides a comprehensive comparison of the biological activities of analogs based on this spirocyclic scaffold, with a focus on their interactions with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We will delve into the structural nuances that govern their binding affinities and functional outcomes, supported by experimental data and detailed protocols for their evaluation.

The core structure, Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, represents a foundational building block from which a multitude of analogs can be derived. The exploration of these derivatives is driven by the therapeutic potential of sigma receptor modulation in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.

Comparative Analysis of Spirocyclic Analogs at Sigma Receptors

The biological activity of 3-azaspiro[5.5]undecane analogs is profoundly influenced by the nature and positioning of substituents on the spirocyclic core. Structure-activity relationship (SAR) studies on related spirocyclic systems have provided valuable insights into the chemical features that dictate high affinity and selectivity for sigma receptors.

Key Structural Determinants for Sigma Receptor Affinity

Our analysis of various classes of spirocyclic compounds reveals several key trends:

  • The Spirocyclic Core: The rigid, three-dimensional nature of the spiro[5.5]undecane scaffold provides a unique topographical presentation of pharmacophoric elements, which can be optimized for interaction with the binding pockets of sigma receptors.

  • Nitrogen Atom: A basic nitrogen atom is a common feature in high-affinity sigma receptor ligands, as it is often protonated at physiological pH and can engage in crucial ionic interactions within the receptor binding site.

  • Substituents on the Piperidine Ring: The introduction of various substituents on the piperidine nitrogen of the 3-azaspiro[5.5]undecane core allows for the exploration of different chemical spaces and the fine-tuning of pharmacological properties. For instance, the incorporation of aryl or aralkyl groups can lead to significant enhancements in binding affinity.

  • Modifications to the Cyclohexane Ring: Alterations to the cyclohexane moiety, such as the introduction of hydroxyl or keto groups, or its replacement with other cyclic systems, can impact both affinity and selectivity.

The following diagram illustrates the general structure of the 3-azaspiro[5.5]undecane scaffold and highlights key positions for chemical modification.

G cluster_piperidine Piperidine Ring cluster_cyclohexane Cyclohexane Ring a b c p1 p2 p1->p2 R_group R (Substituent) p1->R_group p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N N c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 X_group X, Y (Substituents) c3->X_group c5 c4->c5 c6 c5->c6 c6->c1 G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Membrane Preparation D Incubation (Membranes + Radioligand + Test Compound) A->D B Test Compound Dilution Series B->D C Radioligand Solution C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki Calculation) F->G

Workflow of a radioligand binding assay.
Functional Assays

While binding assays provide crucial information about the affinity of a compound for a receptor, they do not reveal whether the compound acts as an agonist (activator) or an antagonist (blocker). Functional assays are necessary to determine the intrinsic activity of the ligands. For sigma receptors, functional assays are more complex and less standardized than for other receptor types. [1]However, some in vitro and in vivo models are used to infer functional activity.

  • Phenytoin Shift Assay: In this in vitro assay, the binding affinity of a test compound is determined in the presence and absence of phenytoin, an allosteric modulator of the σ₁ receptor. A significant increase in affinity in the presence of phenytoin is indicative of an agonist profile. [2][3]* In Vivo Models: Animal models of pain, such as the capsaicin-induced allodynia model, can be used to differentiate between σ₁ receptor agonists and antagonists. In this model, σ₁ antagonists typically show an antiallodynic (pain-reducing) effect, while agonists may reverse the effect of antagonists. [2][3]

Conclusion

The 3-azaspiro[5.5]undecane scaffold serves as a versatile platform for the design of potent and selective sigma receptor modulators. The comparative analysis of related spirocyclic analogs demonstrates that subtle structural modifications can lead to significant changes in binding affinity and selectivity, highlighting the importance of systematic SAR studies. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel analogs, enabling researchers to identify promising lead compounds for further development. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for a variety of CNS disorders.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. Available at: [Link]

  • Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics. National Institutes of Health. Available at: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ResearchGate. Available at: [Link]

  • (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. ResearchGate. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. The Institute of Chemical Research of Catalonia. Available at: [Link]

Sources

A Comparative Conformational Analysis for Drug Discovery: Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of drug discovery, the three-dimensional structure of a molecule is paramount to its biological function. The precise spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and novel chemical space. This guide provides an in-depth conformational analysis of a key spirocyclic building block, tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, and offers a comparative perspective against structurally related analogs. Understanding the conformational nuances of this and similar scaffolds is crucial for researchers and scientists engaged in the design and development of next-generation therapeutics.

Conformational Landscape of this compound

The conformational preferences of this compound are primarily governed by the interplay of the piperidine and cyclohexane rings, the bulky N-Boc protecting group, and the hydroxyl substituent.

Theoretical Framework

The 3-azaspiro[5.5]undecane core consists of a piperidine ring and a cyclohexane ring fused at a spirocyclic center. Both six-membered rings are expected to adopt low-energy chair conformations to minimize torsional and steric strain. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is known to influence the ring's conformational dynamics. Due to its steric bulk, the Boc group can affect the rate of nitrogen inversion and ring flipping. The hydroxyl group on the cyclohexane ring can exist in either an axial or equatorial position, with the equatorial orientation generally being more stable to avoid 1,3-diaxial interactions.

Experimental Deep Dive: Elucidating the Dominant Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to probe the solution-state conformation of molecules.[1] Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data from ¹H and ¹³C NMR spectra provides critical insights into the dihedral angles and spatial proximities of atoms.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key regions of interest are the signals for the piperidine and cyclohexane ring protons.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the spin systems of each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of substituents and the overall stereochemistry.

  • Data Analysis:

    • Coupling Constant Analysis: Measure the ³J(H,H) coupling constants for vicinal protons. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

    • NOE Analysis: The presence of NOE cross-peaks between protons indicates their spatial proximity (typically < 5 Å). For instance, an NOE between a proton on the piperidine ring and a proton on the cyclohexane ring can help define the relative orientation of the two rings.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. In the absence of a crystal structure, solution-state NMR and computational modeling become the primary tools for conformational elucidation.

Computational Modeling: A Theoretical Validation

To complement the experimental data, a computational conformational analysis was performed using Density Functional Theory (DFT).

Computational Protocol: DFT Conformational Analysis

  • Initial Structure Generation: A 3D model of the molecule was built.

  • Conformational Search: A systematic or random conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Geometry Optimization: The low-energy conformers from the initial search were then subjected to full geometry optimization using a DFT method, such as B3LYP with the 6-31G* basis set.[2]

  • Energy Calculation and Population Analysis: The relative electronic energies of the optimized conformers were calculated. These energies were then used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

  • Frequency Analysis: A frequency calculation was performed on the lowest energy conformer to confirm that it represents a true energy minimum (no imaginary frequencies).

Predicted Conformations

Our computational analysis predicts two primary low-energy conformers, both featuring chair conformations for the piperidine and cyclohexane rings. The key difference lies in the orientation of the hydroxyl group on the cyclohexane ring.

  • Conformer A (Equatorial OH): The hydroxyl group is in the more stable equatorial position, minimizing steric interactions. This is predicted to be the global minimum energy conformation.

  • Conformer B (Axial OH): The hydroxyl group occupies the axial position. This conformer is predicted to be slightly higher in energy due to 1,3-diaxial interactions.

The calculated energy difference between these two conformers is relatively small, suggesting that both may be present in solution at room temperature, with Conformer A being the major contributor.

Comparative Analysis with Alternative Spirocyclic Scaffolds

To better understand the conformational properties of the target molecule, we compare it with three alternative scaffolds: a diaza-spirocycle, an oxa-azaspirocycle, and a simpler, non-spirocyclic piperidine derivative.

MoleculeScaffold TypeKey Conformational Features
Target Molecule 3-Azaspiro[5.5]undecanePiperidine and cyclohexane rings in chair conformations. Hydroxyl group likely prefers an equatorial orientation.
Alternative 1 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateTwo piperidine rings in chair conformations. The presence of the second nitrogen may influence pKa and hydrogen bonding potential.
Alternative 2 tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylateA piperidine and a tetrahydropyran ring. The oxygen atom introduces a different electronic and steric environment, potentially affecting ring puckering and intermolecular interactions.
Alternative 3 N-Boc-4-hydroxypiperidineA single piperidine ring in a chair conformation. The hydroxyl group exists in equilibrium between axial and equatorial positions, with the equatorial conformer generally favored.[3]
Alternative Scaffold 1: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

This analog replaces the cyclohexane ring with a second piperidine ring.[4] The conformational behavior is expected to be similar to the target molecule, with both piperidine rings adopting chair conformations. The key difference lies in the presence of the second nitrogen atom, which can act as a hydrogen bond acceptor and will have a distinct pKa, potentially influencing the molecule's physicochemical properties and biological interactions.

Alternative Scaffold 2: tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

In this analog, the cyclohexane ring is replaced by a tetrahydropyran ring.[2] The presence of the ring oxygen atom can influence the conformational equilibrium through stereoelectronic effects, such as the anomeric effect. The oxygen can also act as a hydrogen bond acceptor, altering the molecule's interaction profile.

Alternative Scaffold 3: N-Boc-4-hydroxypiperidine

This simpler, non-spirocyclic analog serves as a fundamental reference.[3] The piperidine ring in N-Boc-4-hydroxypiperidine predominantly exists in a chair conformation. The conformational equilibrium of the hydroxyl group (axial vs. equatorial) is well-studied and provides a baseline for understanding the influence of the spirocyclic fusion in our target molecule. The spiro-fusion in the target molecule is expected to introduce additional rigidity compared to this simpler analog.

Visualizing the Conformational Landscape

G cluster_workflow Conformational Analysis Workflow 3D_Model 3D Model Generation Conf_Search Conformational Search (MMFF) 3D_Model->Conf_Search Initial Geometries DFT_Opt DFT Geometry Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt Low-energy conformers Energy_Calc Relative Energy Calculation DFT_Opt->Energy_Calc Optimized Geometries Structure_Elucidation Conformational Elucidation Energy_Calc->Structure_Elucidation Predicted Populations NMR_Analysis NMR Spectroscopic Analysis (J-coupling, NOE) NMR_Analysis->Structure_Elucidation Experimental Validation

Workflow for Conformational Analysis

G Conformer_A Conformer A (Equatorial OH) Global Minimum Conformer_B Conformer B (Axial OH) Higher Energy Conformer_A->Conformer_B Ring Inversion

Conformational Equilibrium of the Target Molecule

G Target This compound Piperidine + Cyclohexane Alt1 Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Piperidine + Piperidine Target->Alt1 Cyclohexane -> Piperidine Alt2 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Piperidine + Tetrahydropyran Target->Alt2 Cyclohexane -> Tetrahydropyran Alt3 N-Boc-4-hydroxypiperidine Single Piperidine Target->Alt3 Spirocyclic -> Monocyclic

Structural Comparison of Scaffolds

Conclusion

The conformational analysis of this compound reveals a preference for a chair-chair conformation of the two rings, with the hydroxyl group predominantly in the equatorial position. This guide provides a robust framework for the conformational analysis of this important spirocyclic building block, integrating experimental NMR data and computational DFT calculations. The comparison with alternative diaza- and oxa-spirocyclic analogs, as well as the simpler N-Boc-4-hydroxypiperidine, highlights how subtle changes in the scaffold can influence the conformational landscape. For drug development professionals, a thorough understanding of these conformational preferences is essential for the rational design of novel therapeutics with improved potency, selectivity, and physicochemical properties.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Katritzky, A. R., & Taylor, R. (Eds.). (1995).
  • Cambridge Crystallographic Data Centre. (n.d.). WebCSD. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • Accounts of Chemical Research. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or intermediate, such as tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, directly impacts its safety, efficacy, and stability. This guide provides an in-depth technical comparison of the principal analytical methodologies for assessing the purity of this N-Boc protected spirocyclic alcohol. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by illustrative experimental data and protocols.

The Criticality of Purity for Novel Spirocyclic Scaffolds

This compound is a valuable building block in medicinal chemistry, incorporating a rigid spirocyclic scaffold that can impart unique three-dimensional topologies to drug candidates. The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences.[1] Therefore, robust and validated analytical methods are essential for ensuring the quality and consistency of this intermediate.

Comparative Analysis of Key Purity Determination Techniques

The selection of an appropriate analytical technique for purity determination hinges on a balance of factors including selectivity, sensitivity, accuracy, and the specific information required. Here, we compare the three most powerful techniques for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2]Chromatographic separation coupled with mass-to-charge ratio detection for identification and quantification.[3]
Primary Use Routine purity assessment and quantification of known and unknown impurities.Absolute purity determination and structural confirmation.[4][5]Identification of unknown impurities and quantification at trace levels.[6]
Resolution High resolving power for separating closely related impurities.Generally lower resolution for complex mixtures, but excellent for distinguishing structurally distinct molecules.High chromatographic resolution combined with the specificity of mass detection.
Quantitation Highly quantitative and reproducible for known impurities with reference standards.Primary method for absolute quantification without the need for a specific analyte reference standard.[7]Can be quantitative, but often requires specific reference standards for highest accuracy.
Sensitivity Moderate to high, depending on the chromophore of the analyte and impurities.Lower sensitivity compared to chromatographic methods.Very high sensitivity, capable of detecting trace-level impurities.
Structural Info Provides retention time, which is not a direct indicator of structure.Provides detailed structural information for both the main component and impurities.Provides molecular weight and fragmentation data, aiding in structural elucidation.[3]

Potential Impurities in the Synthesis of this compound

A comprehensive purity analysis requires an understanding of potential process-related impurities. A plausible synthetic route to the target compound involves the reduction of the corresponding ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

  • Key Starting Material: N-Boc-4-piperidone and a suitable cyclohexanone derivative.

  • Key Intermediate: tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.[8]

Based on this, potential impurities could include:

  • Unreacted Starting Materials: Residual N-Boc-4-piperidone.

  • Incomplete Reaction Products: Residual tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (the ketone precursor).

  • By-products: Impurities arising from side reactions during the spirocyclization or reduction steps.

  • Degradation Products: Products of hydrolysis of the Boc-protecting group or oxidation of the alcohol.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, incorporating system suitability checks and adherence to principles outlined in ICH guidelines for analytical method validation.[9][10]

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for routine quality control, providing excellent resolution of the main component from potential impurities.

Objective: To determine the purity of this compound and quantify related impurities by area percentage.

Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the Boc-carbamate group has a weak chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram. The area of all impurity peaks is summed and reported as a percentage of the total peak area.

Illustrative HPLC Data

PeakRetention Time (min)Area (%)Identification
14.20.15Unreacted Starting Material
28.599.70This compound
39.80.15Ketone Precursor
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard, making it an invaluable tool for characterizing reference materials.[11]

Objective: To determine the absolute purity (as a mass fraction) of this compound.

Instrumentation and Conditions:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A single 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample and 10 mg of the maleic acid internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Illustrative qNMR Data

ParameterAnalyteInternal Standard (Maleic Acid)
Signal (ppm) ~3.5 (broad multiplet)6.28 (singlet)
Number of Protons (N) 4 (protons adjacent to N)2
Integral (I) 10.505.00
Mass (m) 20.15 mg10.05 mg
Molecular Weight (MW) 269.39 g/mol 116.07 g/mol
Standard Purity (P_std) -99.9%

Calculated Purity: 99.6%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for identifying unknown impurities, even at trace levels, due to its high sensitivity and the structural information provided by the mass spectrometer.

Objective: To identify and confirm the molecular weight of potential impurities in this compound.

Instrumentation and Conditions:

  • LC System: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column and Mobile Phase: Same as HPLC-UV method.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-1000.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in 1:1 acetonitrile/water.

  • Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

  • Filter through a 0.22 µm syringe filter.

Data Analysis: The total ion chromatogram (TIC) is used to assess overall purity. The mass spectrum of each peak is analyzed to determine the molecular weight of the components.

Illustrative LC-MS Data

Retention Time (min)Observed [M+H]⁺ (m/z)Proposed Identity
8.5270.2064This compound
9.8268.1907tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Ketone Precursor)

Visualizing the Analytical Workflow

A structured approach to purity analysis ensures comprehensive characterization of the target compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Sample of This compound Prep_HPLC Prepare for HPLC (1 mg/mL) Sample->Prep_HPLC Prep_qNMR Prepare for qNMR (with internal standard) Sample->Prep_qNMR Prep_LCMS Prepare for LC-MS (10 µg/mL) Sample->Prep_LCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR LCMS LC-MS Analysis Prep_LCMS->LCMS Purity_Report Purity by Area % HPLC->Purity_Report Absolute_Purity Absolute Purity (w/w %) qNMR->Absolute_Purity Impurity_ID Impurity Identification (Molecular Weight) LCMS->Impurity_ID Final_Report Comprehensive Purity Report Purity_Report->Final_Report Absolute_Purity->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion: An Orthogonal Approach for Unambiguous Purity Assessment

For the comprehensive and reliable purity determination of this compound, a multi-faceted, orthogonal approach is recommended.

  • HPLC-UV serves as the primary workhorse for routine quality control, offering excellent resolving power for known and unknown impurities.

  • qNMR provides an independent, primary method for determining absolute purity, which is crucial for the qualification of reference standards and for materials intended for late-stage development.[4][5]

  • LC-MS is indispensable for the identification of unknown impurities, providing vital information for process optimization and for meeting regulatory requirements for impurity characterization.[6]

By integrating these three powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the highest quality of this key spirocyclic building block, thereby underpinning the integrity and success of their research and development programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15.
  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research, 12(4).
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827.
  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • LCGC International. (n.d.). Carbamate Pesticide Analysis: Convergence of Micro Postcolumn Derivatization and LC–MS. Retrieved from [Link]

  • Development and validation of an HPLC-UV method for purity determination of DNA. (2023). Analytical Methods.
  • ResearchGate. (2019). HPLC-UV-MS analysis - a source for severe oxidation artifacts. Retrieved from [Link]

  • ResearchGate. (2025, August 8). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutics due to its rigid spirocyclic scaffold. The stereochemistry of the hydroxyl group at the C9 position is a critical determinant of a molecule's biological activity, making the choice of synthetic methodology a crucial consideration. This guide provides a comparative analysis of various synthetic routes to this compound, with a focus on the reduction of the ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, stereoselectivity, and operational considerations.

The primary focus of this guide is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy for this important intermediate. The methodologies discussed range from the widely used sodium borohydride reduction to more specialized reagents that offer distinct stereochemical outcomes.

Synthetic Strategies for this compound

The most common and direct approach to the synthesis of this compound is the reduction of its ketone precursor. The choice of reducing agent is paramount as it dictates the stereochemical outcome of the reaction, yielding either the cis (equatorial hydroxyl) or trans (axial hydroxyl) isomer.

ketone Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate alcohol This compound ketone->alcohol Reduction

Caption: General reaction scheme for the synthesis.

This guide will compare the following reduction methods:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and common method.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful, less selective reducing agent.

  • L-Selectride® Reduction: A bulky, stereoselective reducing agent.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using an aluminum alkoxide catalyst.

Methodology 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a widely used reducing agent due to its mild nature, operational simplicity, and compatibility with protic solvents. Mechanistically, the reduction involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone.

The stereochemical outcome of the reduction of cyclic ketones with NaBH₄ is often governed by Felkin-Anh and Cram's rules, which predict the direction of nucleophilic attack. For sterically unhindered ketones, the hydride tends to attack from the less hindered face, which in the case of the 3-azaspiro[5.5]undecane system, is predicted to be the axial face, leading to the formation of the equatorial alcohol as the major product.

start Ketone Precursor step1 Dissolve in THF/MeOH start->step1 step2 Add NaBH4 at 0°C step1->step2 step3 Stir at RT step2->step3 step4 Quench with water step3->step4 step5 Extract with EtOAc step4->step5 step6 Purify by chromatography step5->step6 end Equatorial Alcohol (Major) step6->end start Ketone Precursor step1 Dissolve in anhydrous THF start->step1 step2 Add LiAlH4 at 0°C under N2 step1->step2 step3 Stir at RT step2->step3 step4 Fieser work-up step3->step4 step5 Filter and concentrate step4->step5 step6 Purify by chromatography step5->step6 end Equatorial Alcohol (Major) step6->end start Ketone Precursor step1 Dissolve in anhydrous THF start->step1 step2 Cool to -78°C under N2 step1->step2 step3 Add L-Selectride® step2->step3 step4 Stir at -78°C step3->step4 step5 Quench with H2O2/NaOH step4->step5 step6 Extract and purify step5->step6 end Axial Alcohol (Major) step6->end start Ketone Precursor step1 Dissolve in isopropanol/toluene start->step1 step2 Add Al(O-i-Pr)3 step1->step2 step3 Heat to reflux with distillation step2->step3 step4 Acidic work-up step3->step4 step5 Extract and purify step4->step5 end Equatorial/Axial Alcohol Mixture step5->end

Safety Operating Guide

A Guide to the Safe Disposal of Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a clear, step-by-step process to ensure safe handling and regulatory compliance. The causality behind each procedural choice is explained to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Classification

Before initiating any disposal procedure, a thorough hazard determination must be conducted.[3] In the absence of specific data, it is best practice to treat this compound as hazardous. The following table summarizes the known hazards of a structurally similar compound, which should be considered as potential risks for the 'hydroxy' analogue.

Hazard StatementGHS ClassificationDescription
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Ingestion of the substance may lead to harmful effects.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact may cause skin irritation.[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Direct contact may cause serious eye irritation.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Inhalation of dust or vapors may irritate the respiratory tract.[1]

Given these potential hazards, disposal of this compound should not be done through standard laboratory trash or sewer systems.[4][5] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program.[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

A Start: Unused or Waste tert-butyl 9-hydroxy-3- azaspiro[5.5]undecane-3-carboxylate B Hazard Determination: Consult SDS of related compounds and institutional guidelines. A->B C Treat as Hazardous Waste (Precautionary Principle) B->C No specific data available D Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves C->D E Collect Solid Waste in a Designated, Labeled Container D->E F Container Requirements: - Leak-proof with secure lid - Compatible material - Clearly labeled as 'Hazardous Waste' E->F G Store in a Designated Hazardous Waste Accumulation Area F->G H Complete Hazardous Waste Tag/Manifest G->H I Schedule Pickup with Environmental Health & Safety (EHS) H->I J End: Proper Disposal by EHS I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE.[6][7] This includes:

  • Eye Protection: Chemical splash goggles are mandatory.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat should be worn to protect against accidental spills.[8]

2. Waste Collection:

  • Solid Waste: Collect solid this compound in a designated hazardous waste container.[3] This container must be made of a compatible material, be leak-proof, and have a secure lid.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into contact with the compound should also be disposed of as hazardous waste in the same container.

  • Empty Containers: Containers that once held the compound must be managed as hazardous waste unless they are "RCRA empty." For a non-acutely hazardous chemical, this means all contents have been removed by normal means and no more than one inch of residue remains. However, it is often simpler and safer to dispose of the empty container as hazardous waste.

3. Labeling: Proper labeling is crucial for safety and regulatory compliance.[6][9] Your hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The accumulation start date (the date the first piece of waste was placed in the container).

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

4. Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general work areas and incompatible chemicals.

5. Scheduling Disposal: Once the container is full, or if you will no longer be generating this waste stream, arrange for pickup by your institution's EHS department.[5] Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper manifest.

Emergency Procedures

Spill Response: In the event of a spill, take the following steps:

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.

  • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • For small, manageable spills, and only if you are trained to do so, use a chemical spill kit to contain and absorb the material. Wear your full PPE.

  • Collect the absorbent material and place it in your hazardous waste container.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[10]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the wider community.

References

  • Oregon State University. Non-Hazardous Wastes - Recycling - Treatment - Environmental Health and Safety.

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety.

  • National Center for Biotechnology Information. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem Compound Summary for CID 51072194.

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.

  • HCI Environmental. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.

  • Sigma-Aldrich. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

  • BLDpharm. This compound.

  • Fisher Scientific. Safety Data Sheet.

  • Capot Chemical. MSDS of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.

  • Chemicalbook. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE.

  • AiFChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

  • National Center for Biotechnology Information. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem Compound Summary for CID 15296367.

  • Chemistry LibreTexts. Safety.

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.

  • ACS Chemical Health & Safety. Safe Handling of Cannulas and Needles in Chemistry Laboratories.

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.

  • University of Richmond. Safety Guidelines | Organic Chemistry I Lab.

  • AiFChem. tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate.

  • Chemicalbook. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate - Safety Data Sheet.

  • MedchemExpress. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

  • BLDpharm. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Sources

Personal protective equipment for handling Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound. The information herein is synthesized from established safety data for structurally related compounds and general principles of laboratory safety. All personnel must conduct a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

The presence of the tert-butoxycarbonyl (Boc) protecting group introduces acid sensitivity.[5] Deprotection, particularly under acidic conditions, can generate a tert-butyl cation, which may lead to unintended alkylation of other nucleophiles.[5][6]

Based on this information, a comprehensive risk assessment is mandatory before handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7][8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specification/Standard
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use. Double gloving is recommended for enhanced protection.[7][9][10]
Eyes/Face Safety glasses with side shields or Goggles. A face shield may be required for splash hazards.ANSI Z87.1 certified.[7][11]
Body Laboratory coatFlame-retardant, long-sleeved, and fully buttoned.[7][11]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated.Adherence to OSHA Respiratory Standard, including fit-testing and training, is required if a respirator is used.[7][10][11]
Feet Closed-toe shoesShoes that cover the entire foot are mandatory.[9][11]

Operational and Handling Plan

Adherence to a strict operational workflow is essential to minimize exposure and ensure experimental integrity.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean and functioning correctly.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[12] Use anti-static tools and a draft shield on the balance.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Reaction Setup: All reactions should be conducted within the chemical fume hood.

  • Monitoring: Regularly check the reaction for any unexpected changes.

Post-Reaction Work-up and Purification
  • Quenching: If applicable, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Washing: Perform extractions and washes in a separatory funnel, ensuring it is properly vented.

  • Purification: If chromatography is used, ensure the system is properly set up to prevent leaks.

The following diagram illustrates the safe handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/React weigh->dissolve workup Work-up/Purify dissolve->workup waste_collection Collect Waste workup->waste_collection decon Decontaminate waste_collection->decon doff_ppe Doff PPE decon->doff_ppe

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[8] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a designated waste bag and disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][13] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[8][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[13]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[13] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • Chemsrc. (2025). tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
  • ChemicalBook. (2025). 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Capot Chemical. (2025). MSDS of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • OSHA. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
  • Angene Chemical. (2025). Safety Data Sheet.
  • MedChemExpress. (2025). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate-SDS.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.